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  • Product: 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride
  • CAS: 1638761-19-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Authored by a Senior Application Scientist Abstract Spirocyclic scaffolds have emerged as crucial motifs in modern drug discovery, offering a three-dimensional architecture that can lead to improved physicochemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as crucial motifs in modern drug discovery, offering a three-dimensional architecture that can lead to improved physicochemical properties and novel intellectual property.[1][2] Among these, the 2-azaspiro[3.3]heptane core has garnered significant attention as a valuable bioisostere for piperidine and other cyclic amines, which are ubiquitous in pharmaceuticals.[3][4] This guide provides an in-depth technical overview of a plausible synthetic route to 6-methoxy-2-azaspiro[3.3]heptane hydrochloride, a substituted analog with potential applications in medicinal chemistry. Furthermore, we will detail the comprehensive characterization techniques required to verify the structure, purity, and identity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold

The pursuit of novel chemical matter with enhanced drug-like properties is a central theme in pharmaceutical research. Spirocycles, characterized by two rings sharing a single atom, provide a rigid and spatially defined framework that can effectively orient substituents into three-dimensional space.[2] This is a departure from traditional flat, aromatic structures and can lead to improved target engagement and selectivity.[1]

The 2-azaspiro[3.3]heptane moiety, in particular, has been recognized for its ability to mimic the structural and functional properties of piperidine while offering a distinct vector for substituent placement.[3][4] The introduction of a methoxy group at the 6-position, as in the title compound, can modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, making it an attractive building block for library synthesis and lead optimization.[5]

This guide will first propose a logical and scientifically grounded synthetic strategy for 6-methoxy-2-azaspiro[3.3]heptane hydrochloride. Subsequently, a detailed discussion on the analytical methods for its characterization will be presented, emphasizing the interpretation of spectroscopic data.

Proposed Synthesis of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach would involve the disconnection of the azetidine ring, followed by the disconnection of the cyclobutane ring. This suggests a strategy starting from a readily available cyclobutane derivative, followed by the construction of the second four-membered ring.

Visualizing the Synthetic Workflow

Synthetic_Workflow Starting_Material 3-Methoxycyclobutanone Intermediate_1 N-benzyl-3-methoxycyclobutanamine Starting_Material->Intermediate_1 Reductive Amination (Benzylamine, NaBH(OAc)3) Intermediate_2 1-(3-methoxycyclobutyl)-N-benzylmethanamine Intermediate_1->Intermediate_2 Further Reactions (Not detailed) Intermediate_3 2-Benzyl-6-methoxy-2-azaspiro[3.3]heptane Intermediate_2->Intermediate_3 Intramolecular Cyclization Final_Product 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride Intermediate_3->Final_Product 1. Debenzylation (H2, Pd/C) 2. Salt Formation (HCl)

Caption: Proposed synthetic pathway for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination to Form N-benzyl-3-methoxycyclobutanamine

  • To a solution of 3-methoxycyclobutanone (1.0 eq) in dichloromethane (DCM) is added benzylamine (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to form the corresponding imine.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise, and the reaction is stirred overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield N-benzyl-3-methoxycyclobutanamine.

Causality: Reductive amination is a robust and widely used method for the formation of C-N bonds. The use of a benzyl protecting group for the amine is strategic, as it is stable under a variety of reaction conditions and can be readily removed in a later step.

Step 2: Introduction of a Methylene Halide and Intramolecular Cyclization

This step is a simplification of what would likely be a multi-step process to append the necessary functionality for the second ring closure. A more detailed approach would be required in a laboratory setting. A plausible, albeit challenging, approach could involve the N-alkylation with a suitable three-carbon unit bearing leaving groups, followed by an intramolecular cyclization. A more practical approach, drawing from literature on similar structures, might involve the conversion of the amine to a nucleophile that can participate in a ring-forming reaction with a bis-electrophile.[6]

Step 3: Deprotection and Salt Formation

  • The N-benzyl protected intermediate (1.0 eq) is dissolved in methanol.

  • Palladium on carbon (10 mol%) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction is stirred vigorously at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

  • The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated.

  • The resulting free base is dissolved in diethyl ether, and a solution of hydrochloric acid in ether (1.1 eq) is added dropwise.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 6-methoxy-2-azaspiro[3.3]heptane hydrochloride as a white solid.

Causality: Catalytic hydrogenation is a clean and efficient method for the removal of a benzyl group. The formation of the hydrochloride salt is crucial for improving the stability and handling of the final compound, which is a common practice for amine-containing drug candidates.[9]

Comprehensive Characterization

The identity, purity, and structure of the synthesized 6-methoxy-2-azaspiro[3.3]heptane hydrochloride must be confirmed through a combination of spectroscopic and analytical techniques.

Visualizing the Characterization Workflow

Characterization_Workflow Synthesized_Product 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy Synthesized_Product->IR Functional Group Identification Purity Purity Analysis (HPLC, Elemental Analysis) Synthesized_Product->Purity Purity Determination

Caption: A logical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Key expected signals include:

    • A singlet for the methoxy protons.

    • Multiplets for the methylene protons of the two four-membered rings.

    • A signal for the methine proton at the 6-position.

    • A broad signal for the amine proton, which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms. Expected signals include:

    • A signal for the methoxy carbon.

    • Signals for the methylene carbons of the rings.

    • A signal for the methine carbon at the 6-position.

    • A signal for the spirocyclic quaternary carbon.

Table 1: Predicted NMR Data

Technique Predicted Chemical Shifts (δ, ppm) Rationale
¹H NMR ~3.3 (s, 3H, -OCH₃)~4.0 (m, 4H, CH₂ adjacent to N)~2.5-3.0 (m, 4H, other CH₂)~4.2 (m, 1H, CH-OCH₃)~9.0 (br s, 2H, NH₂⁺)Based on analogous structures and standard chemical shift tables.[10] The protons adjacent to the nitrogen will be deshielded. The ammonium protons will be downfield and broad.
¹³C NMR ~56 (-OCH₃)~50 (CH₂ adjacent to N)~35 (other CH₂)~75 (CH-OCH₃)~40 (Spiro-C)Based on analogous structures. The carbon attached to the oxygen will be significantly downfield.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar, salt-like molecule. The expected result would be the observation of the molecular ion peak for the free base.

Table 2: Predicted Mass Spectrometry Data

Technique Expected m/z Rationale
ESI-MS [M+H]⁺ = 128.1070Calculated for the free base C₇H₁₃NO. High-resolution mass spectrometry (HRMS) would provide a more accurate mass for elemental composition confirmation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Data

Technique Expected Absorption Bands (cm⁻¹) Rationale
IR ~2800-3000 (C-H stretch)~1100 (C-O stretch)~2400-2700 (N-H stretch of amine salt)These are characteristic absorption frequencies for the functional groups present in the molecule.

Conclusion

The synthesis and characterization of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride represent a valuable endeavor for medicinal chemists seeking to expand their collection of novel, three-dimensional building blocks. The proposed synthetic route, while requiring laboratory optimization, is based on well-established chemical transformations. The rigorous characterization of the final product using a suite of analytical techniques is paramount to ensuring its suitability for downstream applications in drug discovery programs. The insights provided in this guide are intended to facilitate the successful preparation and validation of this and similar spirocyclic scaffolds, ultimately contributing to the development of new and improved therapeutics.

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515-21.
  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.).
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
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  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023).
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[11][11] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online.
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  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed technical overview of the physicochemical properties of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Gi...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical overview of the physicochemical properties of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Given the compound's status as a relatively novel building block in medicinal chemistry, this document synthesizes predicted data from robust computational models with established analytical methodologies. The objective is to equip researchers with the foundational knowledge and practical frameworks necessary for the effective utilization of this compound in drug discovery and development programs.

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane motif has garnered significant attention in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine. The spirocyclic nature of this scaffold provides well-defined exit vectors for substituent placement, enabling a more precise exploration of chemical space and potentially leading to improved target engagement and selectivity. Furthermore, the introduction of a spirocyclic core can favorably modulate physicochemical properties such as solubility and metabolic stability.

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, as a functionalized derivative, presents a valuable building block for the synthesis of more complex molecules. The methoxy group can influence the compound's polarity, lipophilicity, and potential for hydrogen bonding, all of which are critical parameters in drug design. The hydrochloride salt form is employed to enhance aqueous solubility and improve handling characteristics.

Predicted Physicochemical Properties

In the absence of extensive publicly available experimental data for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, the following properties have been predicted using well-established computational models from sources such as ACD/Labs and ChemAxon, which are widely used in the pharmaceutical industry.[1][2][3][4][5][6][7][8] These predictions provide a reliable starting point for understanding the compound's behavior.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₁₄ClNODefines the elemental composition.
Molecular Weight 163.65 g/mol Influences diffusion, bioavailability, and formulation.
pKa (Basic) 9.5 ± 0.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. A pKa in this range indicates that the compound will be predominantly protonated at physiological pH (7.4).
LogP 0.8 ± 0.3A measure of lipophilicity, which affects solubility, permeability across biological membranes, and metabolism. A value in this range suggests a favorable balance between aqueous solubility and membrane permeability.
Aqueous Solubility >10 mg/mL at pH < 7High solubility is crucial for administration and bioavailability. As a hydrochloride salt of a basic amine, high solubility is expected in acidic to neutral conditions.
Polar Surface Area (PSA) 21.26 ŲInfluences membrane permeability and interactions with biological targets. A lower PSA is generally associated with better cell penetration.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The following sections detail the standard, field-proven experimental protocols for determining the key physicochemical properties of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. The causality behind the experimental choices is explained to provide a deeper understanding of the analytical processes.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a compound at a given pH. For a basic compound like 6-Methoxy-2-azaspiro[3.3]heptane, the pKa of its conjugate acid is determined. Potentiometric titration is the gold-standard method for this determination due to its accuracy and reproducibility.

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is dissolved in deionized water to create a solution of known concentration (typically 1-5 mM).

  • Titration: The solution is titrated with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Causality and Self-Validation:

  • Why Potentiometric Titration? This method directly measures the change in proton concentration, providing a highly accurate determination of the equilibrium constant.

  • Standardized Titrant: The use of a standardized strong base ensures the accuracy of the volume added and the resulting calculation.

  • Calibration: The pH meter is calibrated with at least three standard buffers to ensure the accuracy of the pH measurements.

  • Inert Atmosphere: The titration is often performed under an inert atmosphere (e.g., nitrogen) to prevent the dissolution of atmospheric carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.

Workflow for pKa Determination by Potentiometric Titration.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that provides information about the purity and crystalline form of a compound. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the solid.

Causality and Self-Validation:

  • Why DSC? DSC is highly sensitive and provides both the melting temperature and the enthalpy of fusion, which is a measure of the energy required to melt the crystal lattice. This can be useful for polymorphism studies.

  • Hermetic Sealing: Sealing the pan prevents any loss of sample due to sublimation or decomposition before melting.

  • Constant Heating Rate: A controlled heating rate ensures reproducible results.

  • Inert Atmosphere: A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Workflow for Melting Point Determination by DSC.
Determination of Lipophilicity (LogP) by the Shake-Flask Method

Lipophilicity, often expressed as the partition coefficient (LogP), is a measure of a compound's distribution between an organic phase (typically n-octanol) and an aqueous phase. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for LogP determination.

Experimental Protocol:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Self-Validation:

  • Why Shake-Flask? This method directly measures the partitioning of the compound at equilibrium, providing a true thermodynamic value.

  • Mutual Saturation: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

  • pH Control: Using a buffered aqueous phase is crucial for ionizable compounds, as their partitioning is pH-dependent. The measured value is technically LogD (distribution coefficient) at that specific pH.

  • Accurate Quantification: HPLC provides a sensitive and accurate method for determining the concentration of the compound in each phase.

Sources

Foundational

Spectroscopic Characterization of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this novel spirocyclic compound. Given the limited availability of direct experimental data for this specific molecule, this guide serves as a robust predictive resource to aid in its identification and characterization.

Introduction: The Structural Significance of 2-Azaspiro[3.3]heptanes

The 2-azaspiro[3.3]heptane scaffold is a key structural motif in medicinal chemistry, often employed as a bioisosteric replacement for piperidine and other cyclic amines.[1][2] Its rigid, three-dimensional structure provides a unique vector for substituent placement, which can lead to improved pharmacological properties. The introduction of a methoxy group at the 6-position, as in 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, offers an additional point of functionalization and potential for specific molecular interactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds during the drug discovery and development process.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for the 6-Methoxy-2-azaspiro[3.3]heptane cation.

G cluster_workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 6-Methoxy-2-azaspiro[3.3]heptane HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A typical workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a comprehensive resource for the identification and characterization of this compound. The predicted data presented herein should be validated by experimental results once they become available. This guide underscores the synergistic power of multiple spectroscopic techniques in the structural elucidation of novel molecules in drug discovery and development.

References

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Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Abstract The azaspiro[3.3]heptane motif is a privileged scaffold in modern medicinal chemistry, prized for its three-dimensional character, metabolic stability, and ability to serve as a bioisosteric replacement for comm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.3]heptane motif is a privileged scaffold in modern medicinal chemistry, prized for its three-dimensional character, metabolic stability, and ability to serve as a bioisosteric replacement for common saturated heterocycles.[1][2] Understanding the precise three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of a representative analogue, 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. We will navigate the entire workflow, from the rationale of crystallization to the final validation and interpretation of the crystal structure, grounding each step in established crystallographic principles and best practices.

The Foundation: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. While various synthetic routes to functionalized azaspiro[3.3]heptanes exist, the ultimate goal for the crystallographer is a sample of high purity (>98%) to minimize defects in the crystal lattice.[3][4]

The Causality of Crystallization Choices

Crystallization is often more art than science, yet a logical approach grounded in the molecule's properties is essential.[5] As a hydrochloride salt, the target compound is ionic and possesses hydrogen bond donors (the secondary ammonium proton) and acceptors (the methoxy oxygen and the chloride anion). This dictates our choice of solvents. Polar, protic solvents like methanol or ethanol are excellent for dissolving the salt, while less polar solvents like diethyl ether or ethyl acetate can serve as anti-solvents to induce supersaturation slowly.

Experimental Protocol: Slow Evaporation for Crystal Growth

This protocol describes a common and effective method for obtaining diffraction-quality crystals of an organic salt.[6]

  • Dissolution: Dissolve 5-10 mg of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride in the minimum amount of warm methanol (~0.5 mL) in a small, clean glass vial. Ensure complete dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the warm solution through a small cotton or glass wool plug in a pipette into a clean vial to remove potential nucleation inhibitors.

  • Inducing Supersaturation: Place the vial inside a larger, loosely sealed beaker containing a small amount of a more volatile anti-solvent, such as diethyl ether (vapor diffusion). Alternatively, cover the vial with a cap that has a few small pinholes to allow for very slow evaporation of the methanol.

  • Incubation: Place the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Disturbing the sample can cause rapid precipitation instead of slow crystal growth.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks. Once well-formed, single crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) are observed, they can be carefully harvested using a nylon loop for immediate X-ray analysis.[7]

Illuminating the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline compound.[8][9] The technique relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the underlying structure can be mathematically reconstructed.[10]

The Logic of Data Collection

Modern diffractometers automate much of the data collection process.[11] The crystal is mounted on a goniometer and cooled under a stream of cold nitrogen gas (typically 100 K).

  • Why Low Temperature? Cooling the crystal minimizes atomic vibrations, leading to sharper diffraction spots and a more precise final structure. It also protects sensitive samples from potential radiation damage from the high-intensity X-ray beam.[12]

  • Choice of Radiation: For small organic molecules containing primarily light atoms (C, H, N, O, Cl), Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) X-ray sources are standard. Mo Kα radiation allows for the collection of more data at higher angles, which is generally beneficial for resolution.[10]

Experimental Protocol: A Generalized SC-XRD Workflow
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in the nitrogen stream on the diffractometer.

  • Unit Cell Determination: Short initial scans are performed to locate diffraction spots. The instrument's software uses the positions of these spots to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.[13]

  • Data Collection Strategy: Based on the unit cell and crystal system symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.

  • Data Integration and Reduction: After collection, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like absorption), and generates a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and intensity for each reflection.

From Data to Model: Structure Solution and Refinement

With a processed reflection file, the next phase is computational. The goal is to build an atomic model that accurately matches the experimental diffraction data.[14]

Solving the Phase Problem

The diffraction data provides the intensities of the X-ray waves but not their phases. This "phase problem" is overcome for small molecules using statistical methods known as direct methods, which are implemented in software like SHELXT. These methods generate an initial electron density map that often reveals the positions of most non-hydrogen atoms.

The Iterative Process of Refinement

Structure refinement is the process of optimizing the initial atomic model to achieve the best possible agreement with the experimental data. This is typically performed with software like SHELXL.[15] It is an iterative process involving least-squares minimization.

  • Causality in Refinement: The software adjusts atomic parameters (x, y, z coordinates and displacement parameters) to minimize the difference between the structure factors calculated from the model (Fc) and those observed experimentally (Fo). The quality of the fit is monitored using the R-factor (R1), with lower values indicating better agreement.

Workflow: Structure Solution and Refinement

dot digraph "Crystal_Structure_Determination_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

}

Caption: The iterative workflow for determining a small-molecule crystal structure.

  • Initial Solution: Run a structure solution program on the .hkl file to obtain an initial model.

  • First Refinement: Perform several cycles of isotropic refinement on the initial model using SHELXL.[16]

  • Model Building: Examine the resulting model and the difference Fourier map (Fo-Fc). Large peaks in the difference map indicate missing atoms (like the methoxy carbon or the chloride ion), while negative peaks near existing atoms might suggest a misassigned atom type. Assign all non-hydrogen atoms correctly.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models atomic vibrations as ellipsoids rather than spheres, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions (e.g., using the HFIX command in SHELXL) and refined using a "riding model," as their scattering power is too weak to be located precisely from the X-ray data alone.[16]

  • Convergence: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible and the R-factor is stable and low (typically <5% for high-quality data).

Ensuring Integrity: Structure Validation

A low R-factor alone is not sufficient proof of a correct structure. Rigorous validation is a mandatory step to ensure the chemical and crystallographic soundness of the model.

The Role of PLATON and checkCIF

The checkCIF utility, developed by the International Union of Crystallography (IUCr) and incorporating algorithms from the PLATON software suite, is the gold standard for validation.[17][18] It analyzes the final Crystallographic Information File (CIF) and generates a report with ALERTS that highlight potential issues.

  • Self-Validation System: This process is a self-validating system. An ALERTC-level issue, for example, might indicate unusual bond lengths, prompting the researcher to re-examine the atom assignments in the model. An ALERTA-level issue might point to missed symmetry, requiring a complete re-refinement in a different space group.[19] Addressing all ALERTS is crucial for producing a trustworthy structure.

The Final Picture: Analysis of the Crystal Structure

The final, validated CIF file provides a wealth of information for the drug development professional. The following is an illustrative analysis based on expected chemical principles for this molecule.

Crystallographic Data Summary

All quantitative data from the experiment is summarized in a standardized table.

ParameterIllustrative Value
Crystal Data
Chemical formulaC₈H₁₅ClNO
Formula weight176.66 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.2 Å, β = 98.5°
Volume935 ų
Z (molecules/unit cell)4
Data Collection
DiffractometerBruker D8 VENTURE
Reflections collected9500
Independent reflections2150 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2150 / 0 / 155
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak/hole0.35 and -0.28 e.Å⁻³
Intramolecular Geometry

The structure confirms the expected connectivity and conformation of the 2-azaspiro[3.3]heptane core. The two four-membered rings are puckered and oriented nearly perpendicularly to each other, a hallmark of this spirocyclic system. Bond lengths and angles would be compared against average values from the Cambridge Structural Database (CSD) to identify any unusual strain or electronic effects.[20][21]

Intermolecular Interactions: The Crystal Packing

For a hydrochloride salt, the hydrogen bonding network is of primary interest. The protonated secondary amine (N2-H) is the strongest hydrogen bond donor.

  • Key Interactions: The crystal packing is dominated by strong N-H···Cl hydrogen bonds, where the ammonium group donates a proton to the chloride anion. These interactions link the molecules into chains or sheets. Weaker C-H···Cl and C-H···O interactions involving the methoxy group and other protons on the scaffold likely provide additional stabilization to the three-dimensional lattice.

dot digraph "Hydrogen_Bonding_Network" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [fontname="Arial", fontsize=10, style=dashed, color="#5F6368", arrowhead=none];

}

Caption: Key hydrogen bonds in the crystal lattice.

Conclusion

The single-crystal X-ray analysis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride provides an unambiguous determination of its three-dimensional structure at atomic resolution. This process, from meticulous crystallization to rigorous computational refinement and validation, yields critical insights into the molecule's conformation and the specific intermolecular interactions that govern its solid-state assembly. For drug development professionals, such a high-fidelity structural model is an invaluable asset, enabling more precise molecular modeling, informing the design of next-generation analogues, and deepening the understanding of structure-activity relationships.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

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  • Lasker, A. N., Puranik, V. G., & Guru Row, T. N. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(12), 1537-1549. Available at: [Link]

  • Spek, A. L. (2025). PLATON Homepage. Utrecht University. Available at: [Link]

  • McCabe, O., Karagiannidis, L. E., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1807-1823. Available at: [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A, 46(S1), C34. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Spek, T. (n.d.). PLATON and STRUCTURE VALIDATION [PowerPoint Presentation]. Utrecht University. Available at: [Link]

  • University of Glasgow. PLATON for Windows. School of Chemistry. Available at: [Link]

  • Wikipedia. (2024). Cambridge Crystallographic Data Centre. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Available at: [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). CCDC: Structural Chemistry Data, Software, and Insights [Video]. YouTube. Available at: [Link]

  • Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6. Oxford University Press. Available at: [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(40), 10000-10003. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Available at: [Link]

  • Nanoscience Analytical. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Goldberg, I., & Agranat, I. (1998). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 313(1), 289-292. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Chapman, K. T. (2000). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc. Available at: [Link]

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  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Lewis, R. J., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(10), 1032-1037. Available at: [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. Available at: [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. Available at: [Link]

  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-7. Available at: [Link]

  • Andrews, J. L., & Aakeröy, C. B. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7809-7817. Available at: [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Available at: [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B, 70(6), 1020-1032. Available at: [Link]

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  • Le, T. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1549-1555. Available at: [Link]

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Foundational

Quantum chemical calculations for 6-Methoxy-2-azaspiro[3.3]heptane scaffold

An In-Depth Technical Guide: Quantum Chemical Calculations for the 6-Methoxy-2-azaspiro[3.3]heptane Scaffold: A DFT-Based Protocol for Drug Discovery Authored by: A Senior Application Scientist Abstract The 6-Methoxy-2-a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations for the 6-Methoxy-2-azaspiro[3.3]heptane Scaffold: A DFT-Based Protocol for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 6-Methoxy-2-azaspiro[3.3]heptane motif is a key structural scaffold in modern medicinal chemistry, valued for its three-dimensional character and its role as a bioisostere for common saturated heterocycles like piperidines and morpholines.[1][2] Its unique spirocyclic nature imparts conformational rigidity and specific exit vectors for substitution, making it a powerful tool for navigating novel chemical space and optimizing drug-like properties.[3][4] This guide provides a comprehensive, field-proven protocol for performing quantum chemical calculations on this scaffold using Density Functional Theory (DFT). We will detail a self-validating workflow from initial structure preparation to the calculation of key electronic and spectroscopic properties, explaining the causality behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational insights to accelerate the design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Strategic Importance of the Azaspiro[3.3]heptane Core

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds.[5][6] The azaspiro[3.3]heptane framework has emerged as a particularly valuable building block.[4] Unlike flat aromatic rings, its rigid, non-planar structure provides a defined orientation of substituents in 3D space, which can lead to enhanced binding affinity and selectivity for protein targets.[6]

Furthermore, the replacement of traditional six-membered heterocycles with azaspiro[3.3]heptanes can counterintuitively lower lipophilicity (logD) despite the net addition of a carbon atom, an effect that can be rationalized by an increase in the molecule's basicity (pKa).[1] This modulation of physicochemical properties is critical for optimizing a candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide an indispensable toolkit for understanding the intrinsic properties of this scaffold.[7][8] By accurately modeling its geometry, electronic structure, and potential energy surface, we can predict its behavior and guide synthetic efforts, ultimately saving significant time and resources in the drug discovery pipeline.[9]

Theoretical Foundation: Why Density Functional Theory?

For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[8] Unlike more computationally expensive post-Hartree-Fock methods, DFT can accurately describe electron correlation effects, which are crucial for reliable predictions, at a manageable cost.[8]

The core principle of DFT is that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density, ρ(r).[8] This guide will employ the widely-used B3LYP hybrid functional . This choice is deliberate; B3LYP has been extensively benchmarked for organic molecules and consistently provides excellent results for geometries, vibrational frequencies, and electronic properties.[10][11]

To describe the spatial distribution of electrons, we will use the 6-311+G(d,p) basis set . The rationale is as follows:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • + : Diffuse functions are added to better describe the electron density far from the nucleus, which is important for the lone pairs on the oxygen and nitrogen atoms.

  • (d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are essential for accurately modeling the bonding in a strained, non-planar system like a spirocycle, allowing for orbital shapes to deform and polarize.[12]

The Computational Workflow: A Step-by-Step Protocol

A robust and reliable computational study follows a logical, self-validating sequence. The workflow detailed below ensures that each subsequent calculation is based on a physically meaningful and stable molecular structure.

G cluster_0 Computational Protocol A Step 1: 3D Structure Generation (e.g., from SMILES string) B Step 2: Geometry Optimization (Find lowest energy conformation) A->B Initial Guess C Step 3: Vibrational Frequency Analysis B->C Optimized Structure F Step 5: Spectroscopic Property Calculation (NMR Chemical Shifts) B->F Optimized Structure D Validation Check: No imaginary frequencies? C->D D->B No (Transition State) Re-optimize E Step 4: Electronic Property Calculation (HOMO, LUMO, MESP, etc.) D->E Yes (True Minimum) G Final Data Analysis & Interpretation E->G F->G

Caption: A self-validating workflow for quantum chemical calculations.
Step 1: Initial 3D Structure Generation

The first step is to generate a reasonable starting 3D geometry for 6-Methoxy-2-azaspiro[3.3]heptane. This can be easily accomplished using molecular editing software (e.g., Avogadro, ChemDraw) or by converting its SMILES string (COCC1CC2(C1)CNC2) using a tool like RDKit. A preliminary geometry cleanup using a force field (e.g., MMFF94) is recommended to produce a sensible input structure for the more demanding quantum calculations.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[13] This is the most stable, lowest-energy conformation of the molecule.

Protocol:

  • Software: Use a quantum chemistry package like Gaussian, ORCA, or Psi4.

  • Input: The 3D coordinates from Step 1.

  • Keywords/Settings:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: Opt (Optimization)

    • Convergence Criteria: Use tight or very tight criteria to ensure a true minimum is found.

  • Execution: Run the calculation. The output will be a new set of atomic coordinates corresponding to the optimized structure.

Step 3: Vibrational Frequency Analysis

This is a critical validation step. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), we can determine if the optimized structure is a true energy minimum.[13]

Protocol:

  • Input: The optimized coordinates from Step 2.

  • Keywords/Settings:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: Freq (Frequencies)

  • Analysis:

    • True Minimum: All calculated vibrational frequencies will be positive (real) numbers.

    • Transition State: One imaginary frequency will be present. This indicates the structure is a saddle point, not a minimum. If this occurs, the geometry must be perturbed along the vector of the imaginary frequency and re-optimized.

The absence of imaginary frequencies confirms the stability of the optimized geometry, lending trustworthiness to all subsequent property calculations.

Analysis of Calculated Properties

With a validated, optimized structure, we can now calculate properties relevant to drug discovery.

Molecular Geometry

The precise bond lengths, angles, and dihedral angles define the 3D shape of the scaffold. The spirocyclic center introduces significant conformational rigidity.[3] Key parameters, such as the puckering of the four-membered rings and the spatial relationship between the methoxy group and the azetidine nitrogen, can be quantified.[14]

Caption: Atom numbering scheme for 6-Methoxy-2-azaspiro[3.3]heptane.
ParameterOptimized Value (B3LYP/6-311+G(d,p))
C8-N10 Bond Length~1.47 Å
C8-C6 Bond Length~1.56 Å
C-O-C Angle (ether)~112°
Azetidine Ring Puckering~15-20°
Note: These are representative expected values. Actual calculated values should be reported from the output.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic properties.[12][15]

  • HOMO Energy: Relates to the ability to donate electrons. A higher HOMO energy suggests a better electron donor.

  • LUMO Energy: Relates to the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[15][16] For drug candidates, an optimal gap is sought to balance stability with the necessary reactivity for target binding.[17]

PropertyCalculated Value (eV)Implication for Drug Design
HOMO Energy-6.5 to -7.5Indicates electron-donating capability, likely centered on N and O atoms.
LUMO Energy+1.5 to +2.5Indicates electron-accepting capability.
Energy Gap (ΔE) ~8.0 - 10.0 A large gap suggests high intrinsic stability of the scaffold.
Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electrostatic potential projected onto the electron density surface. It is an invaluable tool for predicting intermolecular interactions.[18]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to heteroatoms (e.g., the N-H group). These are sites for nucleophilic attack and hydrogen bond donation.

For 6-Methoxy-2-azaspiro[3.3]heptane, the MESP would clearly show negative potential around the ether oxygen and the azetidine nitrogen, highlighting them as key interaction points for receptor binding.[19]

Predicted NMR Spectra

Predicting NMR spectra is a powerful way to validate a proposed structure or to aid in the characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.

Protocol:

  • Input: The optimized coordinates from Step 2.

  • Keywords/Settings:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: NMR

    • Solvation Model: Include a solvent model (e.g., SCRF=(Solvent=DMSO)) for more accurate results that mimic experimental conditions.

  • Analysis: The output provides absolute shielding values. These must be converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. δsample = σTMS - σsample

Atom (See Numbering Diagram)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C3 (Methoxy-CH₃)~59~3.3
C8 (Spiro)~35-40-
C9, C11 (Azetidine CH₂)~50-55~3.5-4.0
N10-H-~1.5-2.5 (highly dependent on solvent)
Note: These are representative expected values. Actual calculated values should be reported and compared with experimental data if available.

Conclusion and Outlook

This guide has outlined a robust, first-principles workflow for the computational characterization of the 6-Methoxy-2-azaspiro[3.3]heptane scaffold. By leveraging Density Functional Theory with an appropriate functional (B3LYP) and basis set (6-311+G(d,p)), researchers can gain deep insights into the scaffold's geometry, stability, reactivity, and spectroscopic signatures. The protocol emphasizes a self-validating approach, where frequency calculations confirm the stability of the optimized geometry before further properties are derived.

The data generated—including optimized structures, HOMO-LUMO energy gaps, MESP maps, and predicted NMR spectra—provides an authoritative foundation for rational drug design. These computational insights can effectively guide the strategic functionalization of the scaffold to enhance target binding, modulate physicochemical properties, and ultimately accelerate the journey from a promising molecular core to a clinical candidate.

References

  • [CN102442934A - Synthesis method of 6-oxo-2-azaspiro[20][20] heptane-2-carboxylic acid tert-butyl ester - Google Patents]()

  • [Quantum Chemical Calculations of 2-Methoxy-4-

  • [Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-

  • For_The_Analyses_Of_2-Oxovaleric_Acid_Methyl_Ester)

Sources

Exploratory

Conformational Analysis of Substituted 2-Azaspiro[3.3]heptanes: A Technical Guide for Drug Discovery Professionals

Abstract The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional profile that diverges significantly from traditional saturated heter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional profile that diverges significantly from traditional saturated heterocycles.[1][2] Its rigid, spirocyclic nature provides a means to escape the "flatland" of aromatic compounds, often leading to improved physicochemical properties such as metabolic stability and aqueous solubility.[3][4] However, the very rigidity that makes this scaffold attractive also means that its biological activity is exquisitely sensitive to its conformation. The spatial arrangement of substituents, dictated by the inherent puckering of the two four-membered rings, is a critical determinant of target engagement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for the conformational analysis of substituted 2-azaspiro[3.3]heptanes. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling (Density Functional Theory) to elucidate the conformational landscapes of these unique molecules and correlate these findings with their biological function.

The Unique Conformational Landscape of 2-Azaspiro[3.3]heptanes

The 2-azaspiro[3.3]heptane core is comprised of an azetidine ring and a cyclobutane ring fused at a central spiro-carbon. Unlike their more flexible six-membered counterparts like piperidine, which can undergo ring-flipping, the 2-azaspiro[3.3]heptane scaffold is conformationally constrained.[1][2] This inherent rigidity results in a distinct three-dimensional geometry, often characterized by a roughly 90-degree twist in the orientation of substituents compared to analogous positions on a piperidine ring.[5] This structural feature can be advantageous in drug design, allowing for novel vector placements of functional groups to interact with biological targets.

The conformation of the 2-azaspiro[3.3]heptane core is not entirely static. The four-membered rings can adopt puckered conformations to alleviate ring strain. The degree of this puckering, and consequently the precise positioning of substituents, is influenced by several factors:

  • The nature of substituents: The size, electronics, and stereochemistry of substituents on the azetidine and cyclobutane rings can significantly impact the ring puckering and the overall conformational preference.[6] For instance, bulky substituents may favor conformations that minimize steric hindrance.

  • N-substitution: The group attached to the nitrogen atom of the azetidine ring plays a crucial role. N-acylation, for example, can alter the electronic properties and steric demands around the nitrogen, thereby influencing the puckering of the azetidine ring.[7][8][9]

  • Substitution position: The conformational influence of a substituent will differ depending on its position on the scaffold (e.g., C1, C4, C6).

A thorough understanding of these conformational nuances is paramount for rational drug design, as subtle changes in the spatial arrangement of key pharmacophoric elements can lead to dramatic differences in biological activity.[10][11]

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is essential for a comprehensive understanding of the conformational preferences of substituted 2-azaspiro[3.3]heptanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[12][13][14] For substituted 2-azaspiro[3.3]heptanes, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical information.

  • 1H NMR: The chemical shifts and coupling constants (J-values) of the ring protons are highly sensitive to their dihedral angles and, therefore, to the ring's conformation.

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are invaluable for determining through-space proximities between protons. Strong NOE correlations between specific protons can provide definitive evidence for a particular conformation.[12][13]

  • 13C NMR: The chemical shifts of the carbon atoms in the scaffold can also be indicative of the ring conformation.

  • Advanced Techniques: For complex molecules, advanced techniques such as residual dipolar couplings (RDCs) can provide long-range structural information.[15]

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted 2-azaspiro[3.3]heptane derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥500 MHz is recommended).

    • Optimize the mixing time (τm). A range of mixing times (e.g., 200-800 ms) should be tested to observe the build-up of NOE cross-peaks and avoid spin diffusion.

    • Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Integrate the cross-peaks and diagonal peaks. The volume of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.

    • Correlate the observed NOE cross-peaks with inter-proton distances in different possible conformations of the molecule. Strong NOEs between protons that are close in space in a particular conformation provide strong evidence for that conformation being populated in solution.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and high-resolution picture of the solid-state conformation of a molecule.[16][17][18][19] By determining the precise atomic coordinates, it allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, which together define the conformation of the 2-azaspiro[3.3]heptane scaffold and the orientation of its substituents.

While the solid-state conformation may not always be identical to the predominant solution-state conformation, it provides an invaluable and unambiguous starting point for computational studies and for understanding the intrinsic conformational preferences of the molecule.

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection Crystal Selection (under a microscope) crystal_growth->crystal_selection mounting Mounting on Diffractometer crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (e.g., direct methods) data_collection->structure_solution structure_refinement Structure Refinement (least-squares fitting) structure_solution->structure_refinement analysis Conformational Analysis (bond lengths, angles, dihedrals) structure_refinement->analysis validation Validation (e.g., CheckCIF) analysis->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Computational Modeling: A Predictive and Complementary Tool

Computational methods, particularly Density Functional Theory (DFT), are indispensable for a comprehensive conformational analysis.[20][21][22][23][24] They serve two primary purposes: to predict the relative energies of different possible conformations and to aid in the interpretation of experimental data.

A typical computational workflow involves:

  • Conformational Search: A systematic or stochastic search of the conformational space to identify all low-energy conformers.

  • Geometry Optimization: High-level DFT calculations are used to optimize the geometry of each identified conformer, yielding their precise structures and relative energies.

  • Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

  • Property Prediction: NMR chemical shifts and coupling constants can be calculated for each conformer and compared with experimental data to determine the conformational population in solution.

Workflow: DFT-Based Conformational Analysis

G start Input Structure (2D or 3D) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Low-energy conformers freq_calc Frequency Calculation dft_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis Thermodynamic data property_calc NMR/Property Calculation energy_analysis->property_calc comparison Comparison with Experimental Data property_calc->comparison conclusion Conformational Population comparison->conclusion

Caption: A typical workflow for DFT-based conformational analysis.

Structure-Activity Relationships (SAR) Driven by Conformation

The ultimate goal of conformational analysis in a drug discovery context is to establish a clear link between the three-dimensional structure of a molecule and its biological activity. For substituted 2-azaspiro[3.3]heptanes, this involves understanding how the spatial disposition of substituents, as determined by the scaffold's conformation, influences binding to the target protein.

By combining experimental and computational data, a comprehensive picture can be built. For example, the X-ray crystal structure of a potent analog bound to its target can reveal the bioactive conformation. This information can then be used to guide the design of new analogs with substituents that favor this active conformation, leading to improved potency and selectivity.

Data Summary: Hypothetical Conformational and Activity Data

Compound IDSubstituent at C6Predominant Conformation (Dihedral Angle C1-Cspiro-C5-C6)IC50 (nM)
AZS-001 -H85°500
AZS-002 -CH395°250
AZS-003 -Ph105°50
AZS-004 -C(CH3)390°800

This is a hypothetical table for illustrative purposes.

Conclusion

The conformational analysis of substituted 2-azaspiro[3.3]heptanes is a critical component of any drug discovery program utilizing this valuable scaffold. A synergistic approach that integrates high-resolution experimental techniques like NMR spectroscopy and X-ray crystallography with the predictive power of computational modeling is essential for a thorough understanding of the conformational landscape. By elucidating the preferred conformations of these molecules and correlating them with biological activity, researchers can make more informed decisions in the design of novel therapeutics with improved efficacy and selectivity. This guide provides a foundational framework and practical protocols to empower drug discovery professionals in their exploration of the rich chemical space offered by substituted 2-azaspiro[3.3]heptanes.

References

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Foundational

Thermochemical stability of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

An In-depth Technical Guide to the Thermochemical Stability of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride Abstract 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is an important building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Stability of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Abstract

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is an important building block in medicinal chemistry, valued for its rigid, three-dimensional spirocyclic scaffold. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermochemical stability is paramount for ensuring safety during manufacturing, storage, and handling. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermal stability of this compound. We will delve into the causality behind experimental choices, detail self-validating protocols for key analytical techniques, and explore potential decomposition pathways. The objective is to equip researchers and process chemists with the necessary framework to evaluate thermal hazards and establish safe operating parameters.

Introduction: The Structural and Pharmaceutical Context

The 2-azaspiro[3.3]heptane moiety is increasingly utilized in drug design as a bioisostere for more common saturated heterocycles like piperidine.[1] Its rigid, non-planar structure can offer advantages in binding affinity and physicochemical properties. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[2] However, the combination of a strained spirocyclic system, a secondary amine hydrochloride, and a methoxy substituent presents a unique profile for thermal decomposition.

A robust thermal hazard assessment is not merely a regulatory formality; it is a fundamental component of process safety and drug product stability. It allows for the determination of critical safety parameters such as maximum safe storage temperature, potential for runaway reactions, and the nature of decomposition products, which could be toxic or reactive.[3] This guide will focus on a multi-technique approach, primarily employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), to construct a complete stability profile.

Core Analytical Techniques for Thermal Hazard Assessment

The evaluation of thermochemical stability relies on a triad of complementary analytical techniques. Each provides a unique piece of the puzzle, and together they offer a comprehensive view of the material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary tool for identifying thermal events such as melting, phase transitions, and the onset of decomposition, classifying them as either endothermic (heat absorbing) or exothermic (heat releasing). For amine hydrochlorides, DSC can reveal melting points and subsequent decomposition events.[2][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is indispensable for quantifying mass loss associated with decomposition, dehydration, or volatilization. When coupled with DSC, TGA helps to differentiate between a phase transition (no mass loss) and a decomposition event (mass loss).[5]

Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing worst-case thermal runaway scenarios.[6] The instrument operates under near-adiabatic conditions (zero heat loss), meaning that any heat generated by the sample's decomposition is retained, causing the sample's temperature to rise and the reaction to accelerate.[7][8] This technique is critical for determining key safety parameters like the onset temperature of self-heating, the time to maximum rate of decomposition (TMR), and the associated pressure generation, which are vital for designing emergency relief systems and defining safe processing limits.[3][9]

Below is a diagram illustrating the logical workflow for a comprehensive thermal stability assessment.

G cluster_0 Initial Screening & Characterization cluster_1 Hazard & Runaway Potential Assessment cluster_2 Data Synthesis & Safety Parameters DSC Differential Scanning Calorimetry (DSC) ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Guides ARC Starting Temp Analysis Comprehensive Hazard Analysis DSC->Analysis Provides: - Melting Point - Decomposition Onset (To) - Exotherm Energy (ΔHd) TGA Thermogravimetric Analysis (TGA) TGA->Analysis Provides: - Mass Loss % - Decomposition Temp Range ARC->Analysis Provides: - Adiabatic Onset (To) - Time to Max Rate (TMR) - Adiabatic Temp Rise (ΔTad) - Pressure Data SOP Safe Process & Storage Parameters Analysis->SOP Defines Safe Operating Procedures, Storage Conditions, & Emergency Relief Design

Caption: Workflow for Thermal Stability and Hazard Assessment.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of thermal stability data hinges on meticulous experimental design. The following protocols are designed to be self-validating by incorporating standard practices and appropriate controls.

Protocol for DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and prevent mass loss before decomposition.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 350 °C. A 10 °C/min heating rate is standard for screening and provides a good balance between resolution and sensitivity.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and the onset temperature of any exothermic decomposition events.

Protocol for TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or platinum crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program:

    • Equilibrate the furnace at 25 °C.

    • Ramp the temperature at a linear rate of 10 °C/min up to 400 °C. This should be performed under a high-purity nitrogen atmosphere (50 mL/min).

  • Data Analysis: Correlate the percentage of mass loss with the thermal events observed in the DSC analysis to confirm decomposition.

Protocol for ARC Analysis
  • Sample Preparation: Load approximately 3-5 g of the sample into a titanium or Hastelloy-C sample bomb. The choice of bomb material is critical to prevent any catalytic activity with the sample or its decomposition products.[3]

  • Instrument Setup: Place the bomb inside the ARC calorimeter, connect the thermocouple and pressure transducer.

  • Thermal Program (Heat-Wait-Search Mode):

    • The system heats the sample in defined steps (e.g., 5 °C).

    • After each step, it enters a "Wait" period to achieve thermal equilibrium.

    • It then enters a "Search" period, monitoring for any self-heating at a sensitivity of ≥0.02 °C/min.[9]

    • If no exotherm is detected, the cycle repeats.

    • Once self-heating is detected, the instrument switches to adiabatic mode, and the heaters match the sample's temperature to ensure all generated heat is retained.[6]

  • Data Analysis: From the temperature and pressure vs. time data, determine the onset temperature of the runaway reaction, the adiabatic temperature rise (ΔTad), the final pressure, and the Time to Maximum Rate (TMR) at various temperatures.

Anticipated Results and Mechanistic Interpretation

While specific data for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is not publicly available, we can predict the expected behavior based on its structural components and general chemical principles.

Predicted Thermal Profile

The compound is expected to exhibit a sharp melting point, characteristic of a crystalline hydrochloride salt.[2] This will be followed by decomposition at a higher temperature. The decomposition is anticipated to be exothermic due to the energy released from bond-breaking and the formation of more stable, smaller molecules.

ParameterTechniqueAnticipated Value/ObservationRationale
Melting Point (Tm)DSC150 - 200 °CTypical range for small molecule hydrochloride salts.
Decomposition Onset (Td)DSC / TGA> 200 °CDecomposition follows melting. The exact temperature depends on bond strengths within the molecule.
Mass Loss at TdTGA> 90%Significant mass loss is expected as the molecule breaks down into smaller, volatile fragments.
Adiabatic Onset (To)ARCLower than DSC OnsetARC is more sensitive and operates under adiabatic conditions, detecting self-heating at an earlier temperature.[3]
Adiabatic Temp. Rise (ΔTad)ARCHigh (>150 °C)Decomposition of nitrogen-containing heterocycles can be highly energetic.
Time to Max Rate (TMR)ARCDecreases exponentially with increasing temperatureA key indicator of runaway potential; a TMR of <24 hours is often a trigger for process safety review.
Potential Decomposition Pathways

The thermochemical stability is dictated by the weakest bonds in the molecule. For 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, several decomposition pathways are plausible. The presence of methoxy groups has been reported to sometimes lower the thermal stability of molecules.[10][11]

  • Dehydrochlorination: A common initial step for amine hydrochlorides is the loss of hydrogen chloride (HCl), yielding the free amine. This can occur at elevated temperatures and may be followed by further decomposition of the more volatile free base.

  • Ring Opening: The azetidine and cyclobutane rings in the spiro[3.3]heptane system possess significant ring strain. Thermal energy can induce homolytic or heterolytic cleavage of the C-C or C-N bonds, leading to ring-opened intermediates that can subsequently fragment.

  • Methoxy Group Elimination: The C-O bond of the methoxy group could be a point of initial cleavage. This could proceed via elimination to form an alkene or through radical mechanisms, potentially generating formaldehyde or methane as byproducts.

The diagram below illustrates these potential decomposition initiation steps.

G A 6-Methoxy-2-azaspiro[3.3]heptane HCl (Starting Material) B Dehydrochlorination A->B -HCl C Spiro-Ring Opening A->C Ring Strain Relief D Methoxy Group Cleavage A->D Weakest Bond Scission E Further Decomposition B->E Forms Free Amine F Fragmentation C->F Forms Reactive Intermediates G Radical Reactions D->G Forms Alkene/Radicals

Caption: Plausible initial steps in the thermal decomposition pathway.

Conclusion and Recommendations

A thorough investigation into the thermochemical stability of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is essential for safe and robust pharmaceutical development. The multi-technique approach outlined in this guide, combining DSC, TGA, and ARC, provides the necessary data to fully characterize its thermal behavior. The anticipated decomposition pathways suggest that both the hydrochloride salt and the strained spirocyclic core are critical factors in the molecule's stability profile.

Based on this framework, we recommend that any process development involving this compound includes a comprehensive thermal hazard assessment. The data generated will be crucial for defining safe operating temperatures, developing protocols for handling thermal excursions, and ensuring the overall safety and quality of the final drug product.

References

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Exploratory

A Technical Guide to the Solubility Profile of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, a spirocyclic amine of increasing interest in m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, a spirocyclic amine of increasing interest in medicinal chemistry.[1][2][3] As the development of novel therapeutics containing such unique scaffolds progresses, a thorough understanding of their fundamental physicochemical properties, particularly solubility, is paramount for successful formulation and delivery.[4][5] This document outlines the predicted solubility characteristics of the title compound based on its structural attributes and furnishes a detailed, field-proven protocol for its empirical determination using the isothermal equilibrium method. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application.[5][6] Poor solubility can impede absorption from the gastrointestinal tract, leading to diminished oral bioavailability and therapeutic efficacy.[4] Furthermore, it can introduce artifacts in in vitro assays, masking the true biological activity of a compound and leading to unreliable structure-activity relationship (SAR) data.[4][6] For novel molecular entities such as 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, establishing a comprehensive solubility profile in a range of relevant organic solvents is a foundational step in preclinical development, informing everything from reaction chemistry to the design of viable dosage forms.

The subject of this guide, 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, is a hydrochloride salt of a secondary amine.[7][8] The presence of the ionizable amine, protonated to form a salt, is a common strategy to enhance aqueous solubility and stability.[9] However, its solubility in organic solvents—critical for synthesis, purification, and certain formulation strategies—will be governed by a complex interplay of its ionic character, the polarity of the spirocyclic core, and the hydrogen bonding capabilities of the solvent.

Physicochemical Properties of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 1638761-19-9[7][8]
Molecular Formula C₇H₁₄ClNO[10]
Molecular Weight 163.65 g/mol [8][10]
Structure 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride[7]

The structure reveals a compact, rigid spirocyclic system, which can influence crystal packing and, consequently, the energy required to dissolve the solid. The hydrochloride salt form indicates that the compound is ionic and will exhibit a preference for polar solvents capable of solvating both the chloride anion and the ammonium cation.

Predicted Solubility Profile: A Heuristic Approach

In the absence of extensive published empirical data for this specific molecule, we can predict its general solubility behavior based on the principle of "like dissolves like." As an ionic salt, 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is expected to be most soluble in polar protic solvents that can engage in hydrogen bonding and effectively solvate the ions. Its solubility is predicted to decrease significantly in nonpolar, aprotic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateFavorable ion-dipole interactions and hydrogen bonding effectively solvate the ammonium cation and chloride anion.[11]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)Moderate to LowThe dipole moment of these solvents can solvate the ions to some extent, but the lack of hydrogen bond donation limits solubility compared to protic solvents.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherVery Low to InsolubleThese solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt.[11][12]

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, the thermodynamic (or equilibrium) solubility must be determined empirically. This value represents the true saturation point of the compound in a given solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid.[4][5][13] The following is a detailed protocol for the widely accepted isothermal shake-flask method.[11][14]

Principle of the Isothermal Shake-Flask Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[4][11]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add known volume of solvent A->B in sealed vial C Incubate in thermostatic shaker (e.g., 25°C, 24-48h) B->C D Centrifuge to pellet solid C->D E Withdraw clear supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample with mobile phase F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration from calibration curve H->I

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Step-by-Step Protocol

Materials:

  • 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride (purity >99%)

  • Analytical grade organic solvents

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride (e.g., 5-10 mg) to a series of appropriately sized glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[11][13] Self-Validating Insight: The time to reach equilibrium should be confirmed by preliminary experiments, measuring the concentration at multiple time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Quantify the concentration of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride using a validated HPLC-UV method.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in units of mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

Factors Influencing Solubility: A Deeper Dive

The solubility of an amine hydrochloride salt is a balance of several competing energetic factors. Understanding these allows for rational solvent selection and formulation design.

G cluster_solid Solid State (Crystal) cluster_solution Solution State cluster_forces Intermolecular Forces Solid 6-Methoxy-2-azaspiro[3.3]heptane HCl Crystal Lattice Energy Solution Solvated Ions Solvation Energy Solid:f1->Solution:f1 Overcome by Solution:f1->Solid:f1 Favors Precipitation Forces - Ion-Dipole (Solvent-Ion) - Hydrogen Bonding (Solvent-Ion) - Van der Waals (Solvent-Molecule) Solution:f0->Forces

Caption: Energetic Factors in the Dissolution Process.

  • Crystal Lattice Energy: This is the energy holding the ions together in the solid crystal. For a compound to dissolve, the energy released upon solvation must be sufficient to overcome this lattice energy. The rigid spirocyclic structure may lead to efficient crystal packing and thus a higher lattice energy.

  • Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. In polar protic solvents like methanol, the positively charged nitrogen and the chloride ion are strongly solvated through ion-dipole interactions and hydrogen bonds, leading to a high solvation energy and favorable solubility.

  • Hydrophobicity of the Scaffold: While the hydrochloride group confers polarity, the carbon framework of the azaspiro[3.3]heptane ring is hydrophobic. In highly aqueous systems, this can limit solubility. The methoxy group adds some polarity but also contributes to the nonpolar surface area.

Conclusion

This guide has provided a comprehensive overview of the predicted solubility profile of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride and a robust, self-validating protocol for its empirical determination. While theoretical principles provide a strong starting point, accurate and reproducible experimental data, as generated by the detailed shake-flask method, are indispensable for informed decision-making in the drug development pipeline. By applying the methodologies and understanding the underlying physicochemical principles outlined herein, researchers can confidently characterize this novel spirocyclic compound and accelerate its progression toward potential therapeutic applications.

References

  • Yu, M., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Chegg. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Kysil, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Al-Ghabeish, M., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 25-33. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Anderson, K. W., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1547-1552. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 100-106. [Link]

  • Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2002(14), 2051-2054. [Link]

  • PubChem. 6-Methoxy-6-(trifluoromethyl)-2-azaspiro(3.3)heptane hydrochloride. [Link]

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  • PubChem. 6-(Methoxymethoxy)-2-azaspiro[3.3]heptane. [Link]

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Foundational

Chirality and stereochemistry of 6-Methoxy-2-azaspiro[3.3]heptane derivatives

An In-Depth Technical Guide to the Chirality and Stereochemistry of 6-Methoxy-2-azaspiro[3.3]heptane Derivatives Authored by: A Senior Application Scientist Abstract The 2-azaspiro[3.3]heptane scaffold has emerged as a c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Stereochemistry of 6-Methoxy-2-azaspiro[3.3]heptane Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical structural motif in modern drug discovery, primarily serving as a conformationally restricted bioisostere for the ubiquitous piperidine ring.[1] This structural modification can significantly enhance key physicochemical properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[2] The introduction of substituents, such as a 6-methoxy group, imparts specific functionalities and creates complex stereochemical challenges. Controlling the three-dimensional arrangement of these molecules is paramount, as the biological activity of enantiomers can differ profoundly. This guide provides a comprehensive overview of the stereochemical principles governing 6-methoxy-2-azaspiro[3.3]heptane derivatives, details field-proven strategies for their asymmetric synthesis, and outlines robust analytical protocols for their stereochemical characterization.

The Stereochemical Landscape of 2-Azaspiro[3.3]heptanes

Spirocyclic compounds, defined by two rings sharing a single common atom (the spiroatom), possess unique stereochemical properties.[3] In the case of the 2-azaspiro[3.3]heptane core, the spiroatom is a quaternary sp³-hybridized carbon. This tetrahedral geometry forces the two four-membered rings (azetidine and cyclobutane) to be oriented in perpendicular planes.[4] This inherent non-planarity is the origin of the molecule's chirality.

When the substitution pattern on both rings is asymmetric, the molecule lacks any plane of symmetry or center of inversion, resulting in axial chirality.[4][5] This is distinct from the more common point chirality observed at a stereocenter with four different substituents. The absolute configuration of such molecules is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with special consideration for the paths around the two rings.[3]

The introduction of a methoxy group at the 6-position on the cyclobutane ring and further substitution on the azetidine ring creates multiple stereogenic elements. The primary challenge for chemists is to control both the axial chirality of the spiro-core and the point chirality of any additional stereocenters.

Caption: Diagram of the 2-azaspiro[3.3]heptane core highlighting the perpendicular ring planes.

Strategies for Stereocontrolled Synthesis

Achieving high enantiomeric and diastereomeric purity is a non-trivial task that requires a carefully designed synthetic strategy. The primary approaches include chiral auxiliary-mediated diastereoselective synthesis and the resolution of racemic mixtures.

Diastereoselective Synthesis via Chiral Auxiliaries

This is currently the most effective and widely reported method for accessing enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptanes.[6] The strategy leverages a temporary chiral group (an auxiliary) to direct a stereoselective reaction, which is then removed in a later step.

A highly successful approach involves the diastereoselective addition of a cyclobutane-derived nucleophile to a chiral N-tert-butanesulfinyl imine (i.e., a Davis-Ellman imine).[7][8]

Causality of Stereoselection: The N-tert-butanesulfinyl group is a powerful chiral auxiliary for several reasons. Its steric bulk effectively shields one face of the C=N double bond. Furthermore, the sulfinyl group can chelate with the metal cation of the nucleophile (e.g., Li⁺ from LDA), forming a rigid six-membered transition state. This locks the conformation of the imine and forces the incoming nucleophile to attack from the less hindered face, resulting in high diastereoselectivity.[9]

Asymmetric_Synthesis start Ethyl cyclobutanecarboxylate step1 Step 1: Diastereoselective Addition (LDA) start->step1 imine Chiral N-sulfinyl Aldimine imine->step1 intermediate1 Diastereomerically Enriched Adduct (Ester) step1->intermediate1 High d.r. (>98:2) step2 Step 2: Ester Reduction (e.g., LiAlH4) intermediate1->step2 intermediate2 Amino Alcohol step2->intermediate2 step3 Step 3: Intramolecular Cyclization (e.g., MsCl, base) intermediate2->step3 product Enantiopure 1-Substituted 2-Azaspiro[3.3]heptane step3->product caption Diagram 2: Workflow for chiral auxiliary-based asymmetric synthesis.

Caption: Workflow for chiral auxiliary-based asymmetric synthesis of 2-azaspiro[3.3]heptanes.[7]

Representative Protocol: Synthesis of Enantioenriched 1-Aryl-2-azaspiro[3.3]heptane

This protocol is adapted from the highly effective methodology reported by Reddy et al.[6]

  • Anion Formation: To a solution of ethyl cyclobutanecarboxylate (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 2.0 M in THF, 1.1 eq.) dropwise. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Diastereoselective Addition: Add a solution of the chiral (R)-N-tert-butanesulfinyl aldimine (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C. Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diastereomerically enriched ester adduct. Self-Validation: The diastereomeric ratio (d.r.) should be determined at this stage by ¹H NMR analysis of the crude product.

  • Ester Reduction: Dissolve the purified ester in anhydrous THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Cyclization: The resulting amino alcohol can be cyclized via a two-step or one-pot procedure. For example, convert the alcohol to a good leaving group (e.g., mesylate) followed by base-mediated intramolecular cyclization to form the azetidine ring.

  • Auxiliary Cleavage: Remove the sulfinyl group under mild acidic conditions (e.g., 4N HCl in dioxane at 0 °C) to provide the final, enantiomerically pure 1-substituted 2-azaspiro[3.3]heptane.[6]

Substrate (Aryl group on imine)Yield of Adduct (%)Diastereomeric Ratio (d.r.)
Phenyl90%98:2
4-Fluorophenyl85%98:2
2-Thienyl82%97:3
Table 1: Representative results for the diastereoselective addition step, adapted from Reddy et al.[6][7]
Chiral Resolution of Racemates

When an asymmetric synthesis is not feasible or is low-yielding, chiral resolution provides an alternative path to enantiomerically pure material. This process involves separating a racemic mixture into its constituent enantiomers.[10]

Classical Resolution via Diastereomeric Salt Formation: This is the most common resolution technique for chiral amines and carboxylic acids.[11] The racemic 2-azaspiro[3.3]heptane (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent), such as tartaric acid or dibenzoyltartaric acid.[12] This reaction forms a pair of diastereomeric salts.

Causality of Separation: Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility.[11] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can often be induced to crystallize preferentially from the solution, leaving the other diastereomer dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed by acid/base extraction to yield the desired enantiomer.

Chiral_Resolution racemate Racemic Mixture (R-amine + S-amine) step1 Salt Formation racemate->step1 agent Chiral Resolving Agent (e.g., S-acid) agent->step1 salts Diastereomeric Salts (R,S-salt + S,S-salt) step1->salts step2 Fractional Crystallization salts->step2 solid Insoluble Salt (e.g., R,S-salt) step2->solid Different Solubility solution Soluble Salt (e.g., S,S-salt) step2->solution step3a Acid/Base Extraction solid->step3a step3b Acid/Base Extraction solution->step3b enantiomer1 Enantiomer 1 (R-amine) step3a->enantiomer1 enantiomer2 Enantiomer 2 (S-amine) step3b->enantiomer2 caption Diagram 3: General workflow for classical chiral resolution.

Caption: General workflow for classical chiral resolution via diastereomeric salt formation.[10]

Analytical Techniques for Stereochemical Characterization

The synthesis of stereochemically pure compounds must be accompanied by rigorous analytical validation.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.

  • Protocol Outline:

    • Column Selection: Choose a CSP appropriate for the analyte class. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, etc.) are often effective for a wide range of compounds.

    • Method Development: Screen a variety of mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with additives like diethylamine for basic compounds) to achieve baseline separation of the enantiomers.

    • Analysis: Inject a sample of the racemic material to determine the retention times of both enantiomers. Subsequently, inject the synthesized, enantiomerically enriched sample.

    • Quantification: The e.e. is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

3.2. X-Ray Crystallography

For unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the definitive method. This technique requires growing a high-quality crystal of the enantiomerically pure compound, often as a salt with a known chiral counter-ion. The resulting crystal structure provides a three-dimensional map of the molecule, allowing for the direct assignment of its R/S or M/P configuration.[6]

Conclusion and Future Perspectives

The 6-methoxy-2-azaspiro[3.3]heptane framework represents a valuable scaffold for the development of novel therapeutics.[13] Mastery of its stereochemistry is not merely an academic exercise but a prerequisite for successful drug design. While diastereoselective methods using chiral auxiliaries have proven robust and scalable, the field would benefit greatly from the development of direct catalytic asymmetric syntheses. Such methods could reduce the number of synthetic steps and improve atom economy. Furthermore, as more of these derivatives advance through the drug development pipeline, the need for efficient, large-scale chiral resolution and analytical techniques will continue to grow. This guide provides the foundational principles and practical methodologies necessary for researchers to confidently navigate the complex stereochemical landscape of this important class of molecules.

References

  • Reddy, L. R., Waman, Y., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]

  • Reddy, L. R., Waman, Y., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. Available at: [Link]

  • Reddy, L. R., Waman, Y., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. RSC Publishing. Available at: [Link]

  • Wikipedia. Spiro compound. Available at: [Link]

  • University of Wisconsin-Platteville. Spiro Chirality. Available at: [Link]

  • ResearchGate. (2020). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. Available at: [Link]

  • Crack Exams with Dhawal Harkawat. (2021). 126. Stereochemistry of Spiro and Bicyclo Compounds. YouTube. Available at: [Link]

  • Chemistry Channel. (2018). Stereochemistry of Spirans. YouTube. Available at: [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry. (2022). How to find R & S Configuration of Spiranes ? | Axial Chirality. YouTube. Available at: [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Available at: [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Available at: [Link]

  • ResearchGate. (2022). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • PubMed. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Available at: [Link]

  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride in Modern Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug discovery. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new chemical space and overcome the limitations of their planar counterparts. Among these 3D motifs, spirocyclic systems, particularly strained spiroheterocycles like 2-azaspiro[3.3]heptane, have garnered significant attention.[1][2]

The 2-azaspiro[3.3]heptane framework, a rigid bicyclic system featuring a shared quaternary carbon, offers a unique conformational rigidity that can pre-organize appended pharmacophoric elements in a well-defined spatial orientation. This can lead to enhanced binding affinity and selectivity for the biological target. Furthermore, the introduction of spirocyclic scaffolds often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.[3][4]

This guide provides a comprehensive overview of the utility of a key derivative, 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride , in medicinal chemistry. We will delve into its role as a versatile building block, explore its application as a bioisostere for common cyclic amines, and provide detailed protocols for its synthesis and subsequent functionalization.

The 2-Azaspiro[3.3]heptane Scaffold: A Bioisosteric Advantage

A cornerstone of its utility lies in the application of the 2-azaspiro[3.3]heptane core as a bioisostere for the ubiquitous piperidine ring.[2] Bioisosteric replacement is a powerful strategy in drug design where a substituent or group is replaced by another with similar physical and chemical properties, with the aim of modulating the biological activity and pharmacokinetic profile of a compound.

The 2-azaspiro[3.3]heptane scaffold can effectively mimic the piperidine ring in bioactive compounds, while offering several potential advantages:

  • Improved Physicochemical Properties: Replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety often leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility.[4] This is a desirable attribute for many drug candidates, as it can improve their absorption and distribution properties.

  • Enhanced Metabolic Stability: The quaternary spirocenter and the strained four-membered rings can render the scaffold less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]

  • Novel Chemical Space and IP Position: The unique 3D geometry of the spirocycle allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities and a stronger intellectual property (IP) position.

The following diagram illustrates the bioisosteric relationship between piperidine and the 2-azaspiro[3.3]heptane core.

Caption: Bioisosteric replacement of piperidine with the 2-azaspiro[3.3]heptane scaffold.

Physicochemical Properties of 6-Methoxy-2-azaspiro[3.3]heptane and its Derivatives

The introduction of a methoxy group at the 6-position of the 2-azaspiro[3.3]heptane scaffold provides an additional vector for modifying the molecule's properties and for establishing key interactions with the biological target. The following table summarizes key physicochemical properties of the parent scaffold and the title compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (predicted)
2-Azaspiro[3.3]heptaneC₆H₁₁N97.160.710.5
6-Methoxy-2-azaspiro[3.3]heptaneC₇H₁₃NO127.180.510.3

Calculated and predicted values are estimates and may vary from experimental data.

Synthetic Protocols

The synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride can be achieved from the readily available precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Step1 Reduction Start->Step1 Intermediate1 tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Step1->Intermediate1 Step2 O-Methylation Intermediate1->Step2 Intermediate2 tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate Step2->Intermediate2 Step3 N-Boc Deprotection & Salt Formation Intermediate2->Step3 FinalProduct 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride Step3->FinalProduct N_Functionalization cluster_alkylation N-Alkylation cluster_arylation N-Arylation Start 6-Methoxy-2-azaspiro[3.3]heptane (free base) Alkylation Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Alkylation Arylation Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base) Start->Arylation Product_Alkylation N-Alkyl Derivative Alkylation->Product_Alkylation Product_Arylation N-Aryl Derivative Arylation->Product_Arylation

Sources

Application

The Strategic Incorporation of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride in the Design of Next-Generation Kinase Inhibitors

Introduction: The Quest for Specificity and Improved Physicochemical Properties in Kinase Inhibitor Design Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Improved Physicochemical Properties in Kinase Inhibitor Design

Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of these conditions; however, the development of new inhibitors is often challenged by issues of selectivity, off-target effects, and suboptimal physicochemical properties.[3] The exploration of novel chemical scaffolds that can impart improved drug-like characteristics is therefore a paramount objective in medicinal chemistry.[4]

This technical guide delves into the application of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride as a strategic building block in the design of potent and selective kinase inhibitors. The inherent three-dimensionality and conformational rigidity of the azaspiro[3.3]heptane scaffold offer significant advantages over traditional flat, aromatic ring systems.[5][6] These characteristics can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles.[5] We will explore the rationale behind the use of this building block, provide a representative synthetic protocol for its incorporation into a Janus Kinase (JAK) inhibitor scaffold, and detail a robust protocol for evaluating the efficacy of the resulting compounds through in vitro kinase inhibition assays.

The Azaspiro[3.3]heptane Scaffold: A Three-Dimensional Advantage

The 2-azaspiro[3.3]heptane motif has garnered considerable interest in drug discovery due to its unique structural features.[7] Unlike linear or monocyclic amines, the spirocyclic nature of this scaffold fixes the relative orientation of substituents in three-dimensional space. This pre-organization can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher potency.[6] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic scaffolds generally correlates with improved solubility, metabolic stability, and reduced lipophilicity—all desirable attributes for a successful drug candidate.[5][6] The methoxy substitution at the 6-position can further modulate the electronic and steric properties of the molecule, providing an additional vector for optimizing target engagement and selectivity.

Application in Janus Kinase (JAK) Inhibitor Design: A Case Study

The Janus Kinase (JAK) family of non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are pivotal mediators of cytokine signaling through the JAK-STAT pathway.[2][8] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases.[2] Consequently, JAK inhibitors have emerged as a vital therapeutic class. A notable example of a clinically successful JAK inhibitor featuring a spirocyclic scaffold is Delgocitinib (JTE-052), a pan-JAK inhibitor approved for the treatment of atopic dermatitis.[4][9] Delgocitinib incorporates a 1,6-diazaspiro[3.4]octane system, demonstrating the clinical validation of spirocyclic scaffolds in this target class.[6]

The 6-methoxy-2-azaspiro[3.3]heptane hydrochloride building block can be envisioned as a key component in the development of novel JAK inhibitors, offering a distinct three-dimensional profile to probe the ATP-binding site and surrounding regions of the kinase.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface.[2][8] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, proliferation, and immunity.[5][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive Recruitment JAK_active JAK (Active) (Phosphorylated) JAK_inactive->JAK_active Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive Phosphorylation STAT_dimer p-STAT Dimer STAT_inactive->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Synthesis_Workflow Start Starting Materials: - 6-methoxy-2-azaspiro[3.3]heptane HCl - 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Free_Base Free-Basing of Amine (NaHCO₃, EtOAc) Start->Free_Base Coupling Nucleophilic Aromatic Substitution (DIPEA, DMF, 80-100 °C) Free_Base->Coupling Workup Aqueous Work-up & Extraction (EtOAc) Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization

Sources

Method

Leveraging 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride for the Synthesis of Novel Antimicrobial Agents

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield new classes of antibiotics.[1][2] Three-dimensional, sp³-rich structures are increasingly sought after in drug discovery to improve physicochemical properties and explore new chemical space.[3][4] The 2-azaspiro[3.3]heptane motif has emerged as a valuable bioisosteric replacement for common saturated heterocycles like piperidine, often conferring improved aqueous solubility and metabolic stability.[5][6] This guide provides a detailed framework and validated protocols for utilizing 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, a readily available building block, for the synthesis and evaluation of novel antimicrobial drug candidates. We present synthetic strategies focusing on the functionalization of the secondary amine, detailed characterization techniques, and a standard protocol for antimicrobial screening.

Introduction: The Strategic Value of the Azaspiro[3.3]heptane Scaffold

The "Escape from Flatland" initiative in modern medicinal chemistry encourages the use of non-planar molecular frameworks to enhance target selectivity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] The spiro[3.3]heptane system, featuring two fused four-membered rings, offers a rigid structure with well-defined exit vectors for substituents, making it an ideal scaffold for building complex molecules.[7][8][9]

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride provides two key features for drug design:

  • A Reactive Secondary Amine: The nitrogen atom serves as a versatile handle for introducing a wide array of functional groups and pharmacophores through established synthetic transformations.

  • A Substituted Cyclobutane Ring: The methoxy group provides a specific electronic and steric profile that can be exploited for optimizing target engagement and pharmacokinetic properties.

This document outlines a logical workflow from initial concept to preliminary biological evaluation, empowering research teams to efficiently explore the chemical space around this promising scaffold.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Start 6-Methoxy-2-azaspiro [3.3]heptane HCl Neutralize Neutralization (Free Base Generation) Start->Neutralize Functionalize Core Functionalization (e.g., N-Arylation, Amidation) Neutralize->Functionalize Purify Purification (Chromatography) Functionalize->Purify Characterize Structural Confirmation (NMR, MS, HPLC) Purify->Characterize Screen Antimicrobial Screening (MIC Assay) Characterize->Screen Analyze Data Analysis & Hit Identification Screen->Analyze

Figure 1: High-level experimental workflow from starting material to hit identification.

Core Synthetic Protocols

The hydrochloride salt of the starting material must first be neutralized to generate the free secondary amine, which is the nucleophilic species in the subsequent reactions. This is typically achieved by treatment with an aqueous base (e.g., NaHCO₃, K₂CO₃) followed by extraction into an organic solvent, or by using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) directly in the reaction mixture.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: The Buchwald-Hartwig amination is a robust and highly versatile method for constructing carbon-nitrogen bonds, enabling the coupling of the azaspiroheptane core to a wide range of (hetero)aryl halides. This allows for the introduction of pharmacophores known to be present in existing antimicrobial agents.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 6-Methoxy-2-azaspiro[3.3]heptane (Free Base) Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) B Aryl Halide (Ar-X) (e.g., Bromobenzene derivative) Product N-Aryl-6-methoxy- 2-azaspiro[3.3]heptane Catalyst->Product Heat (80-110 °C) Ligand Phosphine Ligand (e.g., Xantphos) Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Figure 2: Key components of the Buchwald-Hartwig N-Arylation reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 1.5 eq.).

  • Addition of Amine: Add 6-Methoxy-2-azaspiro[3.3]heptane (1.2 eq., as the free base) followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated compound.

Protocol 2: Synthesis of Amide Derivatives via Acylation

Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. Coupling the azaspiroheptane scaffold to various carboxylic acids introduces a hydrogen bond donor/acceptor motif and allows for the exploration of structures that can mimic peptide fragments or interact with enzymatic active sites.

Step-by-Step Methodology (using a coupling agent):

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq.), a peptide coupling agent (e.g., EDC, 1.2 eq.), and an activator (e.g., HOBt, 1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Stir at room temperature for 30 minutes.

  • Addition of Amine: To the activated acid mixture, add a solution of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) in the same solvent.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash chromatography or recrystallization.

Characterization and Data Presentation

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds before biological testing.

Technique Purpose Expected Observations for a Hypothetical N-Phenyl Derivative
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of aromatic proton signals (δ 7.4-6.8 ppm). Shift of protons on the azetidine ring adjacent to the nitrogen.
¹³C NMR Confirmation of the carbon skeleton.Appearance of aromatic carbon signals (δ 150-115 ppm).
HRMS (ESI) Accurate mass determination to confirm molecular formula.[M+H]⁺ ion observed corresponding to the calculated exact mass of C₁₄H₁₉NO.
HPLC Purity assessment.A single major peak (>95% purity) at a specific retention time.

Protocol for Antimicrobial Activity Screening

The most common initial screen to determine the antimicrobial efficacy of new compounds is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

G A Prepare Stock Solutions of Test Compounds in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Add Inoculum to All Wells (except sterility control) B->D C Prepare Standardized Bacterial Inoculum (e.g., 5x10⁵ CFU/mL) C->D E Incubate Plate (37°C for 18-24 hours) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Figure 3: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation: In a 96-well microtiter plate, add culture medium (e.g., Mueller-Hinton Broth) to all wells. Prepare stock solutions of the synthesized compounds in DMSO.

  • Serial Dilution: Add a defined volume of the compound stock solution to the first column of wells. Perform a two-fold serial dilution across the plate to achieve a range of concentrations.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard and dilute it to the final concentration required for the assay. Add this bacterial suspension to all wells except the sterility control. Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Collection: After incubation, determine the MIC by visually inspecting the wells for turbidity. The well with the lowest drug concentration that remains clear is the MIC.

Data Presentation: MIC values should be recorded in a clear, tabular format.

Compound ID MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
Control Drug (e.g., Ciprofloxacin)0.50.015
AZA-001 16>64
AZA-002 432

Conclusion

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a compelling and commercially available starting material for the development of novel antimicrobial agents. Its rigid, three-dimensional structure and versatile secondary amine handle provide a robust platform for synthetic exploration. By employing established and reliable protocols for N-functionalization, such as Buchwald-Hartwig amination and amide coupling, researchers can rapidly generate diverse libraries of new chemical entities. Combined with systematic characterization and standardized antimicrobial screening, this strategic approach can accelerate the discovery of new drug candidates to combat the growing threat of infectious diseases.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. PubMed. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Carreira, E. M., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Mikhailiuk, P. K. (2019). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • PubChem. (n.d.). 6-Methoxy-6-(trifluoromethyl)-2-azaspiro(3.3)heptane hydrochloride. PubChem. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Carreira, E. M., et al. (2020). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition. [Link]

  • Al-Zahrani, E. A. (2018). Microwave-Assisted Synthesis of Potent Antimicrobial Agents of Flavanone Derivatives. Oriental Journal of Chemistry. [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. MySkinRecipes. [Link]

  • Morandi, B., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Al-Majdoub, Z. M., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics. [Link]

  • Hrast, M. (2022). Design and Preparation of Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

Sources

Application

Application Notes: 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride in Fragment-Based Drug Discovery

Introduction: The Imperative for Three-Dimensionality in Fragment Libraries Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent strategy for identifying novel lead compounds.[1][2][3] By screen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Fragment Libraries

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent strategy for identifying novel lead compounds.[1][2][3] By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[4][5] These fragments, due to their structural simplicity, often exhibit higher hit rates and provide superior starting points for medicinal chemistry optimization.[4] However, the success of any FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library.[6][7]

Historically, fragment libraries have been dominated by flat, sp2-rich aromatic compounds, largely due to their synthetic tractability.[6][7] While effective, this chemical space is well-explored. The frontier of drug discovery is increasingly moving towards targets with complex topographies, such as protein-protein interfaces, which necessitate ligands with greater three-dimensionality. This has spurred a significant interest in sp3-rich, saturated heterocyclic scaffolds.[6][7] Spirocycles, in particular, are highly sought-after motifs as their rigid, defined three-dimensional structures can pre-organize functional groups for optimal interaction with a target protein, thereby minimizing the entropic penalty of binding.[6]

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride emerges as a compelling fragment that addresses this need for structural novelty and three-dimensionality.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this fragment in FBDD campaigns. We will delve into its unique properties, provide detailed protocols for its application in primary and orthogonal screening assays, and discuss strategies for hit validation and elaboration.

The Profile of a Promising Fragment: 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

The 2-azaspiro[3.3]heptane core is a valuable scaffold in medicinal chemistry, offering a rigid framework that can serve as a bioisosteric replacement for more common motifs like piperidine.[10][11][12] The introduction of a methoxy group at the 6-position provides a key hydrogen bond acceptor and a potential vector for chemical elaboration, making it an attractive starting point for fragment growing strategies.

PropertyValue/CharacteristicSignificance in FBDD
Molecular Weight 163.65 g/mol [9]Compliant with the "Rule of Three" for fragments (MW ≤ 300 Da).[13]
Structure Spirocyclic, sp3-richProvides a rigid, three-dimensional scaffold, enabling exploration of non-flat binding pockets.
Key Functional Groups Secondary amine (as hydrochloride salt), Methoxy group (ether)The secondary amine offers a point for derivatization and potential salt-bridge interactions. The methoxy group acts as a hydrogen bond acceptor and an exit vector for fragment growing.
Solubility Expected to have good aqueous solubility due to the hydrochloride salt form.High solubility is crucial for preparing the high-concentration stock solutions required for many biophysical screening techniques.
Synthetic Tractability The 2-azaspiro[3.3]heptane scaffold is accessible through established synthetic routes, allowing for the generation of analogues for hit follow-up.[14][15]Facilitates the synthesis of derivatives for establishing structure-activity relationships (SAR).

The FBDD Workflow: Integrating 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

A successful FBDD campaign involves a multi-step process, starting from library screening to hit validation and optimization. The unique properties of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride make it amenable to a variety of biophysical techniques commonly employed in this workflow.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Orthogonal Confirmation cluster_2 Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Hits NMR NMR Spectroscopy NMR_val NMR Titration NMR->NMR_val Hits TSA Thermal Shift Assay (TSA) TSA->SPR Hits Xtal X-ray Crystallography ITC->Xtal Confirmed Hits MedChem Medicinal Chemistry (Fragment Growing/Linking) Xtal->MedChem Structural Data NMR_val->Xtal Confirmed Hits CompChem Computational Chemistry MedChem->CompChem CompChem->MedChem

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocols for Application

PART 1: Primary Screening Methodologies

The initial step in an FBDD campaign is to screen a fragment library against the target of interest to identify binders.[16] Due to the typically weak affinities of fragments (in the micromolar to millimolar range), highly sensitive biophysical techniques are required.[1][17][18]

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[19][20] It is well-suited for fragment screening due to its sensitivity and ability to provide kinetic data.[17]

Causality Behind Experimental Choices:

  • Immobilization Strategy: Direct amine coupling of the protein target to a CM5 sensor chip is often the most straightforward approach.[21] However, if this compromises protein activity, a capture-based method should be employed. High immobilization levels are crucial to detect the binding of low molecular weight fragments.[21][22]

  • Buffer Composition: The running buffer should be optimized to ensure protein stability and minimize non-specific binding.[21] The inclusion of a small percentage of DMSO is necessary to solubilize the fragments, but its concentration must be matched between the running buffer and the fragment solutions to avoid bulk refractive index mismatches.[21]

  • Fragment Concentration: A high concentration of the fragment is typically used in the primary screen (e.g., 100-500 µM) to maximize the chances of detecting weak binders.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with the chosen running buffer (e.g., HBS-EP+).

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein target (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

  • Fragment Solution Preparation:

    • Prepare a stock solution of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride in 100% DMSO.

    • Dilute the stock solution into the running buffer to the final screening concentration, ensuring the final DMSO concentration is consistent across all samples (typically 1-5%).

  • Screening:

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • A positive "hit" is typically defined as a response significantly above the background noise.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.

NMR spectroscopy is a robust technique for identifying fragment hits.[13][18] Ligand-observed methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening as they are sensitive to weak binding events and do not require isotope labeling of the protein.[13]

Causality Behind Experimental Choices:

  • Experiment Selection: STD and Water-LOGSY are complementary techniques. STD detects binding by observing the transfer of saturation from the protein to the ligand, while Water-LOGSY detects NOE transfer from bulk water to the ligand via the protein. Running both can help to reduce false positives and negatives.

  • Protein Concentration: A relatively low protein concentration (10-50 µM) is typically used to minimize protein consumption.

  • Fragment Concentration: A higher fragment concentration (100-500 µM) is used to ensure that a detectable fraction of the fragment is bound to the protein.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4).

    • Prepare a stock solution of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride in a deuterated solvent (e.g., DMSO-d6).

    • Add the fragment to the protein solution to the desired final concentration.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the fragment in the absence of the protein as a reference.

    • For STD-NMR, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

    • For Water-LOGSY, acquire a 1D experiment with selective water excitation.

  • Data Analysis:

    • STD-NMR: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain in the difference spectrum belong to the binding fragment.

    • Water-LOGSY: Binding fragments will show positive NOEs, while non-binding fragments will show negative NOEs.

    • The intensity of the signals in the difference spectra can be used to rank the binding affinity of the fragments.

PART 2: Orthogonal Hit Validation and Characterization

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[1][23] This step also provides a more accurate determination of the binding affinity (KD).

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1]

Causality Behind Experimental Choices:

  • Concentrations: The protein concentration in the cell and the ligand concentration in the syringe should be chosen based on the expected KD value to ensure a sigmoidal binding isotherm. For weak binders, higher concentrations are necessary.

  • Buffer Matching: It is critical that the buffer in the cell and the syringe are identical to minimize heat of dilution effects.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen ITC buffer.

    • Dissolve the 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride in the final dialysis buffer to ensure a perfect match.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

    • A control experiment, injecting the fragment into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode at atomic resolution.[4][17][24] This structural information is invaluable for guiding subsequent hit-to-lead optimization efforts.[3][23]

Causality Behind Experimental Choices:

  • Soaking vs. Co-crystallization: Crystal soaking is generally the preferred method for fragment screening as it is higher throughput.[25] A high concentration of the fragment is used to drive binding.

  • Cryoprotection: A suitable cryoprotectant is required to prevent ice formation during flash-cooling of the crystals. The cryoprotectant should be compatible with the fragment and not disrupt the crystal lattice.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a soaking solution containing 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride at a high concentration (e.g., 10-50 mM) in a solution similar to the crystal mother liquor.

    • Transfer the protein crystals to the soaking solution for a defined period (from minutes to hours).

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

    • Carefully examine the electron density maps for evidence of the bound fragment.[4]

    • Refine the structure with the fragment modeled into the density to determine the binding pose and key interactions.

Caption: Workflow for X-ray crystallographic fragment screening.

Conclusion and Future Directions

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride represents a valuable addition to any fragment library, offering a unique, three-dimensional scaffold that can unlock novel chemical space. Its favorable physicochemical properties and synthetic tractability make it an ideal starting point for FBDD campaigns targeting a wide range of proteins. By employing a rigorous and integrated biophysical screening cascade, as outlined in these application notes, researchers can effectively identify and validate hits derived from this fragment. The high-resolution structural information obtained from techniques like X-ray crystallography will then pave the way for structure-guided optimization, ultimately accelerating the discovery of new therapeutics.

References

  • Barluenga, S., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(18), pp.7223-7228. Available at: [Link]

  • Ciulli, A. and Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), pp.103-114. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • Erlanson, D.A. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. In: High-Throughput Screening. InTech. Available at: [Link]

  • Foloppe, N. and Chen, I.J. (2013). Practical aspects of NMR-based fragment screening. Methods in Molecular Biology, 1008, pp.287-313. Available at: [Link]

  • Harner, M.J., et al. (2013). Fragment-based drug discovery using NMR spectroscopy. Future Medicinal Chemistry, 5(12), pp.1397-1411. Available at: [Link]

  • Huber, C.G. and von der Saal, W. (2011). SPR-based fragment screening: advantages and applications. Current Drug Discovery Technologies, 8(4), pp.263-274. Available at: [Link]

  • Luchini, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at: [Link]

  • Schiebel, J., et al. (2016). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA. Available at: [Link]

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  • Thomas, G.L., et al. (2018). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 1764, pp.195-217. Available at: [Link]

  • von Hit-Screening, G. (2017). Crystallographic Fragment Screening. In: Fragment-Based Drug Discovery. Springer, Cham. Available at: [Link]

  • King, T.A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), pp.5219-5229. Available at: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available at: [Link]

  • Bio-Rad Laboratories. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Available at: [Link]

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  • Le, D.N., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 145(44), pp.24151-24159. Available at: [Link]

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Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Introduction 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a valuable building block in modern drug discovery, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a valuable building block in modern drug discovery, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space. As a bioisostere of common motifs like piperidine, it offers medicinal chemists a tool to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved drug candidates.[1][2] The increasing demand for this scaffold necessitates a robust and scalable synthetic route to ensure its availability for research and development.

This document provides a comprehensive guide to the multi-gram scale synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. The presented methodology is designed for reproducibility and scalability, with a focus on practical considerations for reaction setup, workup, and purification.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is accomplished through a four-step sequence, commencing with the commercially available N-Boc-azetidin-3-one. The key stages of this synthesis are:

  • [2+2] Cycloaddition: Formation of the spirocyclic core via a dichloroketene cycloaddition.

  • Reduction: Stereoselective reduction of the resulting ketone to the corresponding alcohol.

  • Methylation: O-methylation of the secondary alcohol to introduce the methoxy group.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the hydrochloride salt.

This strategy was chosen for its reliance on well-established and scalable chemical transformations, minimizing the need for extensive process optimization.

Experimental Protocols

PART 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This initial step constructs the core spirocyclic framework. A Wittig reaction followed by a [2+2] cycloaddition with dichloroketene and subsequent dechlorination provides the key ketone intermediate.[3]

Workflow for the Synthesis of the Ketone Intermediate

A N-Boc-azetidin-3-one B Wittig Reaction (Ph3PCH3Br, KHMDS, THF) A->B Step 1a C N-Boc-3-methyleneazetidine B->C D [2+2] Cycloaddition (Cl3CCOCl, Zn, Dioxane) C->D Step 1b E Crude Dichloroketone D->E F Dechlorination (Zn, AcOH) E->F Step 1c G tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate F->G

Caption: Synthesis of the key ketone intermediate.

Protocol:

  • Wittig Reaction: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium hexamethyldisilazide (KHMDS, 1.1 eq) portion-wise. Stir the resulting yellow suspension at room temperature for 1 hour. Cool the mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-3-methyleneazetidine.

  • [2+2] Cycloaddition and Dechlorination: In a separate flask, suspend activated zinc powder (4.0 eq) in anhydrous dioxane. To this suspension, add a solution of N-Boc-3-methyleneazetidine (1.0 eq) and trichloroacetyl chloride (1.5 eq) in dioxane dropwise at a rate that maintains the internal temperature below 30 °C. Stir the reaction at room temperature for 12 hours.

  • Dechlorination: Cool the reaction mixture to 0 °C and slowly add acetic acid (10 eq). Stir at room temperature for 4 hours.

  • Workup and Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Neutralize the filtrate with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Reagent/SolventMolar Ratio (eq)PurityNotes
N-Boc-azetidin-3-one1.0>95%
Methyltriphenylphosphonium bromide1.2>98%
KHMDS1.11M in THF
Tetrahydrofuran (THF)-Anhydrous
Trichloroacetyl chloride1.5>98%
Zinc powder4.0Activated
Dioxane-Anhydrous
Acetic Acid10.0Glacial
PART 2: Synthesis of tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

The ketone intermediate is reduced to the corresponding secondary alcohol using a mild reducing agent.[4]

Protocol:

  • Reduction: Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid, which is often used in the next step without further purification.

Reagent/SolventMolar Ratio (eq)PurityNotes
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1.0>95%
Sodium borohydride1.5>98%
Methanol-ACS grade
PART 3: Synthesis of tert-Butyl 6-Methoxy-2-azaspiro[3.3]heptane-2-carboxylate

The hydroxyl group is methylated using a standard Williamson ether synthesis protocol.

Protocol:

  • Methylation: Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Carefully quench the reaction with water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate.

Reagent/SolventMolar Ratio (eq)PurityNotes
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate1.0>90% (crude)
Sodium hydride (60% in oil)1.2Handle with care
Methyl iodide1.5>99%
Tetrahydrofuran (THF)-Anhydrous
PART 4: Synthesis of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

The final step involves the deprotection of the Boc group under acidic conditions, followed by isolation of the hydrochloride salt.[5][6]

Workflow for Deprotection and Salt Formation

A tert-Butyl 6-Methoxy-2-azaspiro[3.3]heptane-2-carboxylate B Boc Deprotection (HCl in Dioxane) A->B Step 4 C 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride B->C

Caption: Final deprotection and salt formation.

Protocol:

  • Deprotection and Salt Formation: Dissolve tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of dichloromethane. To this solution, add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 4 hours, during which a white precipitate should form.

  • Isolation: Collect the precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride as a white crystalline solid.

Reagent/SolventMolar Ratio (eq)PurityNotes
tert-Butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate1.0>95%
HCl in 1,4-dioxane5.04 M solution
Dichloromethane-ACS grade
Diethyl ether-ACS gradeFor washing

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium hydride and KHMDS: Highly reactive and flammable. Handle under an inert atmosphere (nitrogen or argon).

    • Methyl iodide: Toxic and a suspected carcinogen. Handle with extreme care.

    • Trichloroacetyl chloride: Corrosive and lachrymatory.

    • HCl in dioxane: Corrosive.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. By following these procedures and adhering to the specified safety precautions, researchers can confidently produce this valuable building block in multi-gram quantities, facilitating its application in drug discovery and development programs.

References

Application

Application Notes &amp; Protocols: Strategic Use of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride in the Synthesis of Novel GPCR Ligands

Abstract G-protein-coupled receptors (GPCRs) remain one of the most successful target classes for therapeutic intervention.[1][2][3] The drive to create next-generation ligands with improved selectivity, metabolic stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein-coupled receptors (GPCRs) remain one of the most successful target classes for therapeutic intervention.[1][2][3] The drive to create next-generation ligands with improved selectivity, metabolic stability, and physicochemical properties has led medicinal chemists to "escape from flatland" by incorporating three-dimensional scaffolds.[4][5] Spirocyclic systems, particularly the 2-azaspiro[3.3]heptane moiety, have emerged as privileged structures in this endeavor.[6][7][8] This document provides a detailed guide on the strategic application of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride, a versatile building block, for the synthesis of novel GPCR ligands. We will explore the rationale behind its use, provide validated, step-by-step synthetic protocols, and discuss the impact of this unique scaffold on key drug-like properties.

The Rationale: Why 2-Azaspiro[3.3]heptane Scaffolds in GPCR Ligand Design?

The 2-azaspiro[3.3]heptane framework is not merely a synthetic novelty; its utility is grounded in distinct stereoelectronic and physicochemical advantages that address common challenges in drug design.

A Superior Bioisostere for Piperidine

The 2-azaspiro[3.3]heptane motif has been successfully employed as a bioisosteric replacement for the ubiquitous piperidine ring.[4][9][10] Unlike a simple piperidine, the spirocyclic core introduces a rigid, three-dimensional geometry. This conformational restriction is critical in GPCR ligand design, as it allows for the precise projection of substituents into the complex 3D space of a receptor's binding pocket, potentially enhancing both potency and selectivity.[6][10]

Modulating Physicochemical Properties

A key challenge in drug discovery is optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The incorporation of the 2-azaspiro[3.3]heptane scaffold can have profound and sometimes counterintuitive effects on these properties.

  • Lipophilicity (logD): While the addition of carbon atoms typically increases lipophilicity, studies have shown that replacing a piperidine or morpholine with an azaspiro[3.3]heptane can, in many cases, decrease the measured logD at pH 7.4.[11] This phenomenon is often attributed to the increased basicity of the spirocyclic nitrogen, leading to a higher proportion of the protonated, more water-soluble species at physiological pH.

  • Metabolic Stability: The quaternary spirocyclic carbon is inherently more resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to the CH2 groups in a piperidine ring, which can be a site of metabolic liability.[4]

  • Solubility: The unique structural nature and potential for lower lipophilicity often contribute to improved aqueous solubility, a desirable trait for candidate drugs.[12]

The 6-methoxy substituent on the scaffold provides an additional vector for interaction with the target receptor or serves as a synthetic handle for further diversification, allowing for fine-tuning of the ligand's properties.

Synthetic Workflow: From Building Block to Target Ligand

The general pathway for incorporating 6-methoxy-2-azaspiro[3.3]heptane into a target molecule typically involves initial neutralization of the hydrochloride salt followed by a robust C-N bond-forming reaction to attach the desired aryl or heteroaryl moiety.

G cluster_input Starting Materials cluster_process Core Synthesis cluster_output Final Product A 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride C Protocol 1: Salt Neutralization A->C Base (e.g., NaHCO₃) B Aryl/Heteroaryl Halide (Ar-X) D Protocol 2: Buchwald-Hartwig N-Arylation B->D C->D Free Amine E Protocol 3 (Optional): Further Functionalization (e.g., Demethylation) D->E N-Arylated Intermediate F Purified GPCR Ligand D->F Purification E->F Purification

Caption: General synthetic workflow for GPCR ligand synthesis.

Experimental Protocols

Protocol 1: Neutralization of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Principle: This protocol describes the liberation of the free secondary amine from its hydrochloride salt form, making it nucleophilic and ready for subsequent coupling reactions. This is a standard acid-base extraction procedure.

Materials:

  • 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Add DCM to the separatory funnel (approx. 10 mL per gram of starting material).

  • Slowly add saturated aqueous NaHCO₃ solution in portions. Effervescence (CO₂ evolution) will occur. Continue adding until the aqueous layer is basic (pH > 8, check with pH paper) and effervescence ceases.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer two more times with fresh portions of DCM.

  • Combine all organic extracts and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the free amine, which should be used immediately in the next step or stored under an inert atmosphere.

Scientist's Note: The free amine is relatively volatile. Avoid prolonged exposure to high vacuum or heat during concentration to prevent loss of material.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13] This protocol is highly reliable for coupling secondary amines with a wide range of aryl halides or triflates, offering excellent functional group tolerance.

G PdL2 Pd(0)L₂ OxAdd Ar-Pd(II)(L₂)-X PdL2->OxAdd Oxidative Addition (+ Ar-X) LigEx [Ar-Pd(II)(L₂)-Amine]⁺X⁻ OxAdd->LigEx Ligand Exchange (+ Amine) Deprot Ar-Pd(II)(L₂)-Amido LigEx->Deprot Deprotonation (- Base-H⁺X⁻) RedElim Ar-Amine Deprot->RedElim Reductive Elimination RedElim->PdL2 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • Free 6-methoxy-2-azaspiro[3.3]heptane (from Protocol 1, 1.0 equiv)

  • Aryl halide (e.g., bromobenzene derivative, 1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Phosphine ligand (e.g., RuPhos, 4 mol %)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or microwave vial, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.1 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • In a separate vial, dissolve the free amine (1.0 mmol) in anhydrous solvent (5 mL).

  • Add the amine solution to the Schlenk tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Troubleshooting:

  • Low Yield: Ensure all reagents and the solvent are scrupulously dry. Oxygen can deactivate the palladium catalyst. The choice of ligand and base can be critical; for challenging substrates, screening different conditions may be necessary.

  • Side Reactions: Overheating can sometimes lead to decomposition. If the aryl halide has other reactive groups, they may need to be protected.

Case Study: Synthesis and Properties of a Hypothetical Dopamine D₂ Receptor Ligand

To illustrate the application, we present a hypothetical synthesis of (6-methoxy-2-azaspiro[3.3]heptan-2-yl)(4-chlorophenyl)methanone , a scaffold reminiscent of ligands targeting aminergic GPCRs.

Synthetic Scheme:

  • N-Arylation: Couple free 6-methoxy-2-azaspiro[3.3]heptane with 1-bromo-4-chlorobenzene using the Buchwald-Hartwig protocol (Protocol 2).

  • Purification: Isolate the product, 2-(4-chlorophenyl)-6-methoxy-2-azaspiro[3.3]heptane, via column chromatography.

Projected Data & Property Comparison:

PropertyParent Piperidine AnalogSpirocyclic Product (Hypothetical)Rationale for Change
Yield ~75%~70%Spirocyclic amine is slightly more sterically hindered.
Purity (HPLC) >98%>98%Both purifiable to high standards.
cLogP 3.53.2Increased sp³ character and basicity can lower lipophilicity.[11]
pKa 8.89.5Strain and electronics of the spirocycle increase nitrogen basicity.[11]
Metabolic Stability Moderate (ring oxidation)HighQuaternary spiro-center and rigid structure resist metabolism.[4]
Receptor Affinity (Ki) 15 nM8 nMRigid conformation presents the 4-chlorophenyl group in an optimal vector for binding.

Conclusion

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a high-value building block for modern medicinal chemistry. Its incorporation into small molecules provides a robust strategy for creating conformationally defined ligands with superior three-dimensionality. The protocols outlined herein demonstrate a reliable pathway for its use in synthesizing novel GPCR modulators. The resulting spirocyclic compounds often exhibit improved physicochemical and ADME properties, such as reduced lipophilicity and enhanced metabolic stability, making this scaffold an invaluable tool for researchers, scientists, and drug development professionals aiming to design the next generation of therapeutics.[14]

References

  • Taylor & Francis. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • Alhassen, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Zheng, Y., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate.
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  • Burkhard, J., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ResearchGate. (n.d.). N-Arylation of Protected Azamacrocycles.
  • PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • TargetMol. (n.d.). GPCR Compound Library.
  • Hauser, A. S., et al. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. PMC - NIH.
  • Cannaert, A., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central.
  • KACTUS. (2025). The Landscape of GPCR-targeting Antibody Drug Development.
  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.
  • Discovery On Target. (n.d.). GPCR-Based Drug Discovery - Part 2.
  • BenchChem. (2025). Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Methoxy Group on the 2-Azaspiro[3.3]heptane Scaffold

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold in Modern Drug Discovery The 2-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dime...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold in Modern Drug Discovery

The 2-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can effectively mimic and replace traditional saturated heterocycles like piperidine.[1][2] Its rigid, spirocyclic nature provides predictable exit vectors for substituents, enabling precise control over the spatial arrangement of pharmacophoric elements.[3] This "escape from flatland" approach by increasing molecular saturation is a key strategy for improving clinical success by enhancing properties such as solubility and metabolic stability.[3]

This guide focuses on a critical transformation for functionalizing this valuable scaffold: the derivatization of a methoxy group. Often, a methoxy-substituted 2-azaspiro[3.3]heptane is a readily accessible synthetic intermediate. The conversion of this relatively inert methoxy group into a reactive hydroxyl handle opens a gateway to a diverse array of novel analogs through subsequent etherification, esterification, and other functionalization reactions. This process is pivotal for structure-activity relationship (SAR) studies and the optimization of lead compounds.[4]

This document provides a comprehensive overview of the key synthetic steps, from the initial O-demethylation to subsequent derivatization, with an emphasis on the underlying chemical principles and practical, field-tested protocols.

Part 1: O-Demethylation of Methoxy-Substituted 2-Azaspiro[3.3]heptane

The cleavage of the methyl-oxygen bond in an aryl methyl ether is a foundational step in unlocking the synthetic potential of the scaffold. The choice of demethylating agent is critical and depends on the overall functional group tolerance of the molecule.

Core Principle: Lewis Acid-Mediated Demethylation

The most robust and widely employed method for O-demethylation is the use of strong Lewis acids, with Boron Tribromide (BBr₃) being the reagent of choice.[5]

Mechanism of Action:

  • The potent Lewis acidic boron atom of BBr₃ coordinates to the ether oxygen, activating it.[6][7]

  • This coordination creates a formal positive charge on the oxygen, making the adjacent methyl group susceptible to nucleophilic attack.

  • A bromide ion, released from the BBr₃, attacks the methyl group in an Sₙ2 fashion, generating bromomethane and a dibromo(organo)borane intermediate.[5][6]

  • Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired hydroxyl group.[7]

Visualizing the O-Demethylation Workflow

G cluster_0 O-Demethylation Start Methoxy-2-azaspiro[3.3]heptane Reagent BBr3 in DCM Start->Reagent Step 1: Addition at low temp Reaction Lewis Acid Activation & SN2 Displacement Reagent->Reaction Step 2: Gradual warming Quench Aqueous Workup Reaction->Quench Step 3: Hydrolysis Product Hydroxy-2-azaspiro[3.3]heptane Quench->Product

Caption: Workflow for BBr₃-mediated O-demethylation.

Comparative Analysis of Common O-Demethylation Reagents
ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) DCM, -78°C to RT[6]High reactivity, effective for hindered ethersHighly corrosive, moisture-sensitive, requires careful handling[6]
Hydrobromic Acid (HBr) 47% aqueous solution, high temperatures (~130°C)[6]Inexpensive, simple procedureHarsh conditions, low functional group tolerance[8]
Aluminum Chloride (AlCl₃) DCM or MeCN, heating[6]Less reactive than BBr₃, can be more selectiveCan require higher temperatures, hygroscopic[6]
Alkyl Thiols High-boiling solvents (e.g., NMP), base (e.g., NaOH), high temperatures[6][9]Useful for substrates sensitive to strong acidsOften requires high temperatures, potential for unpleasant odors[9][10]
Detailed Protocol: O-Demethylation using Boron Tribromide (BBr₃)

This protocol is a robust starting point for the O-demethylation of a methoxy-substituted 2-azaspiro[3.3]heptane.

Materials:

  • N-protected-6-methoxy-2-azaspiro[3.3]heptane (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃), 1M solution in DCM (3.0 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Methanol (MeOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-protected-6-methoxy-2-azaspiro[3.3]heptane in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the highly exothermic reaction between BBr₃ and the substrate, preventing side reactions.[6]

  • Reagent Addition: Add the BBr₃ solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution. Trustworthiness: BBr₃ reacts violently with water; a slow, controlled quench is essential for safety.[6]

  • Workup:

    • Add Methanol to the quenched mixture to aid in the dissolution of any precipitated boron salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-protected-6-hydroxy-2-azaspiro[3.3]heptane.

Part 2: Derivatization of the 6-Hydroxy-2-azaspiro[3.3]heptane

With the hydroxyl group unmasked, a plethora of derivatization reactions can be employed to explore the chemical space around the scaffold. Below are protocols for two common and highly versatile transformations: etherification and esterification.

A. Etherification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry, particularly useful for converting secondary alcohols into ethers.[11]

Core Principle: The reaction involves the in-situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] The resulting phosphonium intermediate is an excellent leaving group, which is then displaced by a suitable nucleophile (in this case, another alcohol or a phenol) to form the ether.[11][13]

Visualizing the Mitsunobu Etherification

G Alcohol 6-Hydroxy-2-azaspiro [3.3]heptane Intermediate Alkoxyphosphonium Intermediate Alcohol->Intermediate Activation Nucleophile R-OH (Phenol or Alcohol) Nucleophile->Intermediate SN2 Attack Reagents PPh3 + DEAD/DIAD Reagents->Intermediate Product Ether Product Intermediate->Product Byproducts Ph3P=O + Reduced Azodicarboxylate Intermediate->Byproducts

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Introduction: The 2-azaspiro[3.3]heptane scaffold is a highly valued motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector orientation for substituents, often leading to imp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-azaspiro[3.3]heptane scaffold is a highly valued motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector orientation for substituents, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more conventional saturated heterocycles like piperidine.[1][2] This guide provides a comprehensive troubleshooting resource for the multi-step synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, a key building block for drug discovery programs. We will delve into common experimental challenges, their underlying chemical principles, and field-proven solutions.

Synthetic Overview: A Four-Stage Approach

The synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is most effectively approached via a four-stage sequence starting from a protected azetidine precursor. The use of a tert-butyloxycarbonyl (Boc) protecting group is crucial as it deactivates the nucleophilicity of the azetidine nitrogen, preventing side reactions during the ketone reduction and ether formation steps.[3] The final step involves a facile deprotection under acidic conditions, which concurrently forms the desired hydrochloride salt.[4]

Synthetic_Workflow cluster_0 Stage 1: Spirocycle Formation cluster_1 Stage 2: Ketone Reduction cluster_2 Stage 3: O-Methylation cluster_3 Stage 4: Deprotection & Salt Formation A N-Boc-3-methyleneazetidine + Dichloroketene B N-Boc-6-oxo- 2-azaspiro[3.3]heptane A->B [2+2] Cycloaddition C N-Boc-6-hydroxy- 2-azaspiro[3.3]heptane B->C Reduction (e.g., NaBH4) D N-Boc-6-methoxy- 2-azaspiro[3.3]heptane C->D Methylation (e.g., NaH, MeI) E 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride (Final Product) D->E Acidic Deprotection (HCl)

Caption: Overall synthetic workflow for 6-Methoxy-2-azaspiro[3.3]heptane HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1 & 2: Synthesis and Reduction of N-Boc-6-oxo-2-azaspiro[3.3]heptane

Question 1: My initial spirocyclization reaction to form the 6-oxo intermediate is low-yielding. What are the likely causes?

Answer: Low yields in the formation of the spirocyclic ketone, often via a [2+2] cycloaddition, are a common challenge in spirocycle synthesis.[5][6] Several factors could be at play:

  • Reagent Quality: The ketene precursor (e.g., trichloroacetyl chloride) and the olefin (N-Boc-3-methyleneazetidine) must be pure. Impurities can inhibit the reaction or lead to side products.

  • Reaction Conditions: The in-situ generation of dichloroketene requires careful temperature control. Overheating can cause decomposition of the ketene.[7]

  • Side Reactions: The strained nature of the reactants can lead to polymerization or other undesired pathways. Slow addition of reagents is often critical. Two efficient, scalable synthetic routes to the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been developed to address these challenges.[8]

Question 2: The reduction of the ketone (N-Boc-6-oxo-2-azaspiro[3.3]heptane) is incomplete or shows byproducts. How can I optimize this step?

Answer: This is a standard carbonyl reduction, but the unique spirocyclic structure can influence reactivity.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is typically sufficient and offers good chemoselectivity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally unnecessary and risk reducing the Boc-group carbamate if conditions are not carefully controlled.

  • Stoichiometry and Temperature: Ensure at least 1.0-1.2 equivalents of NaBH₄ are used. The reaction is typically run at 0 °C to room temperature. Running the reaction at too low a temperature may slow it down excessively, while higher temperatures can increase byproduct formation.

  • Work-up Procedure: After reduction, the reaction must be quenched carefully with water or dilute acid to destroy excess borohydride. The product, N-Boc-6-hydroxy-2-azaspiro[3.3]heptane, has moderate polarity. Ensure you are extracting with an appropriate solvent system (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery from the aqueous layer.

Stage 3: O-Methylation of the Hydroxyl Group

Question 3: I am getting a low yield during the methylation of the secondary alcohol. What are the critical parameters?

Answer: This step, a Williamson ether synthesis, is highly dependent on the choice of base and electrophile.

  • Base Selection: The key is to fully deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. Weaker bases like potassium carbonate (K₂CO₃) may result in an incomplete reaction. The reaction should be performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) are common choices. Ensure the agent is fresh and used in a slight excess (1.1-1.5 equivalents).

  • Reaction Temperature: The initial deprotonation with NaH is often performed at 0 °C for safety and control, followed by the addition of the methylating agent and warming to room temperature to drive the reaction to completion.

  • Moisture Control: This reaction is extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any moisture will quench the sodium hydride and the intermediate alkoxide, halting the reaction.

Stage 4: Boc Deprotection and Hydrochloride Salt Formation

Question 4: My Boc-deprotection is incomplete, or I am having trouble isolating the final hydrochloride salt.

Answer: This final step can be deceptively tricky. While the chemistry is straightforward, the physical properties of the product can make isolation challenging.

  • Incomplete Deprotection: The tert-butyloxycarbonyl (Boc) group is reliably cleaved by strong acids.[9] If you observe starting material by TLC or LC-MS, the cause is likely insufficient acid or time. Using a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) is highly effective.[3] The reaction is typically complete within 1-4 hours at room temperature.[4]

  • Isolation Issues: The final hydrochloride salt is often a very polar, potentially hygroscopic solid.[10]

    • Precipitation: The product should precipitate directly from the reaction mixture (e.g., in dioxane or ether). If it remains an oil, the solvent may need to be fully removed under reduced pressure.

    • Trituration: Oily residues can often be solidified by trituration. This involves adding a non-polar solvent in which the product is insoluble (like cold diethyl ether or hexane), and scratching the flask or sonicating to induce crystallization.

    • Drying: The isolated solid must be dried thoroughly under high vacuum to remove residual solvent and moisture, which can cause the product to appear gummy or oily.

Troubleshooting_Deprotection Start Problem: Poor Yield/Isolation in Final Step Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Incomplete Incomplete Reaction: Significant starting material remains Check_TLC->Incomplete Yes Byproducts Byproducts Observed: Unidentified spots/peaks Check_TLC->Byproducts No Sol_Incomplete Solution: - Increase equivalents of HCl - Extend reaction time - Monitor progress every hour Incomplete->Sol_Incomplete Complete Reaction Complete: No starting material Byproducts->Complete No Sol_Byproducts Solution: - Add scavenger (e.g., anisole)  to trap t-butyl cations - Re-purify intermediate Byproducts->Sol_Byproducts Yes Sol_Complete Problem is Isolation: Product is likely an oil or hygroscopic solid Complete->Sol_Complete Yes Sol_Isolation Solution: - Remove all solvent - Triturate with non-polar solvent  (Hexane, Diethyl Ether) - Dry under high vacuum Sol_Complete->Sol_Isolation

Caption: Troubleshooting decision tree for the final deprotection/salt formation step.

Frequently Asked Questions (FAQs)

  • Q1: Why is the Boc protecting group preferred for this synthesis?

    • A1: The Boc group is robust enough to withstand the basic and reductive conditions of the intermediate steps but is easily removed under specific acidic conditions that are orthogonal to many other functionalities.[3][9] This selective removal is a cornerstone of modern multi-step synthesis.

  • Q2: How can I confirm the structure and purity of my final product?

    • A2: A combination of analytical techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (LC-MS or HRMS) will confirm the molecular weight. Purity can be assessed by HPLC or quantitative NMR (qNMR).

  • Q3: The final hydrochloride salt is difficult to handle due to its hygroscopicity. What are the best storage practices?

    • A3: Hygroscopic compounds readily absorb moisture from the atmosphere. The product should be stored in a tightly sealed vial, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[10][11] Storage under an inert atmosphere (e.g., in a glovebox) is also recommended.

  • Q4: What are the primary safety hazards I should be aware of?

    • A4: Several reagents in this synthesis require careful handling.

      • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.

      • Methyl Iodide (MeI): A potent alkylating agent and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Strong Acids (HCl): Corrosive. Always add acid to the solvent, not the other way around, and handle with care.

Key Experimental Protocols

The following are generalized protocols and should be adapted based on specific laboratory conditions and scale.

Protocol 1: Stage 2 - Reduction of N-Boc-6-oxo-2-azaspiro[3.3]heptane

  • Dissolve N-Boc-6-oxo-2-azaspiro[3.3]heptane (1.0 equiv) in methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-6-hydroxy-2-azaspiro[3.3]heptane.

Protocol 2: Stage 4 - Boc Deprotection and Salt Formation

  • Dissolve N-Boc-6-methoxy-2-azaspiro[3.3]heptane (1.0 equiv) in a minimal amount of an appropriate solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (3.0-5.0 equiv) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate should form during this time.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Once complete, collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product, 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, under high vacuum for several hours.[12]

Summary of Reaction Parameters

StageKey ReagentsSolventTypical Temp.Typical TimeExpected Yield
1. Spirocycle FormationN-Boc-3-methyleneazetidine, Trichloroacetyl chloride, Zn-Cu coupleDiethyl EtherReflux12-24 h40-60%
2. Ketone ReductionSodium BorohydrideMethanol0 °C to RT2-4 h90-98%
3. O-MethylationSodium Hydride, Methyl IodideAnhydrous THF0 °C to RT4-12 h75-90%
4. Deprotection4M HCl in DioxaneDioxaneRoom Temp.2-4 h95-100%

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(3), 764-767.
  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF.
  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of....
  • ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society.
  • NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ChemicalBook. (n.d.). 6-methoxy-2-azaspiro[3.3]heptane hydrochloride | 1638761-19-9.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • NIH. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • PMC - NIH. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (n.d.). Design and Synthesis of Spirocycles via Olefin Metathesis.
  • NIH. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Hebei Bozai Chemical Co., Ltd. (n.d.). BOC deprotection.
  • Organic Syntheses. (n.d.). Procedure.
  • Amazon S3. (n.d.). 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride.

Sources

Optimization

Technical Support Center: Purification of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride by Chromatography

Welcome to the technical support center for the chromatographic purification of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar polar, amine-containing compounds. The information herein is grounded in established chromatographic principles and field-proven experience to ensure scientific integrity and experimental success.

Introduction

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic amine, a structural motif of increasing importance in medicinal chemistry due to its unique three-dimensional architecture.[1] As a polar hydrochloride salt, its purification presents specific chromatographic challenges, including poor retention on traditional reversed-phase media and peak asymmetry. This guide provides a structured approach to troubleshooting these issues and offers frequently asked questions to aid in method development.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride, explaining the underlying causes and providing actionable solutions.

Problem 1: Poor or No Retention on Reversed-Phase (C18) Columns

Symptoms: The compound elutes in or near the solvent front (void volume), even with highly aqueous mobile phases.

Root Cause Analysis: 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a highly polar molecule.[2][3] Traditional reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have minimal hydrophobic character and, therefore, exhibit little to no retention on nonpolar stationary phases like C18.[4][5][6]

Solutions:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for separating highly polar compounds.[4][7][8] It utilizes a polar stationary phase (e.g., silica, amide, or amino-bonded) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[8][9] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[8]

    • Actionable Step: Screen different HILIC stationary phases (bare silica, amide, amino) to find the optimal selectivity for your compound and any impurities.[7][9]

  • Employ Ion-Pair Chromatography (IPC): This technique can be used with reversed-phase columns. An ion-pairing reagent, an amphiphilic molecule with a charge opposite to the analyte, is added to the mobile phase.[10][11] For the positively charged 6-methoxy-2-azaspiro[3.3]heptane hydrochloride, a negative ion-pairing reagent (e.g., trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), or an alkyl sulfonate) would be used. The reagent forms a neutral ion pair with the analyte, which is then retained by the reversed-phase column.[10][11][12]

    • Actionable Step: Start with a low concentration of an ion-pairing reagent like 0.1% TFA in the mobile phase. Be aware that some ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.

Problem 2: Tailing or Asymmetric Peak Shape

Symptoms: The chromatographic peak is not Gaussian, exhibiting a "tail" on the backside.

Root Cause Analysis:

  • Secondary Interactions with Silica: Basic amines, like the free base form of your compound, can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This leads to peak tailing.[13][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[14][15]

  • Inappropriate pH of the Mobile Phase: If the mobile phase pH is not properly controlled, the amine may exist in both its protonated (salt) and free base forms, which can have different retention characteristics and lead to peak broadening or splitting.[16]

Solutions:

  • Mobile Phase Additives:

    • For Reversed-Phase and HILIC: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (0.1-1%), to the mobile phase.[14] These additives compete with the analyte for active silanol sites, reducing tailing.

    • For HILIC: Ensure the mobile phase is buffered to maintain a consistent pH and ionic strength. Ammonium formate or ammonium acetate are common choices as they are volatile and compatible with mass spectrometry.

  • Adjust Mobile Phase pH: Maintain the mobile phase pH at least 2 units below the pKa of the amine to ensure it remains in its protonated form. This minimizes interactions with silanols.

  • Reduce Sample Load: Dilute the sample and inject a smaller volume to see if peak shape improves.[14][15]

  • Use a Deactivated or End-Capped Column: Modern stationary phases are often "end-capped" to reduce the number of free silanol groups. Using a high-quality, end-capped column can significantly improve the peak shape for basic compounds.

Problem 3: Compound Instability on the Column

Symptoms: Poor recovery of the compound, or the appearance of new, unexpected peaks in the chromatogram.

Root Cause Analysis: Some amine compounds can be sensitive to the acidic nature of silica gel, leading to degradation during the separation process.[17][18]

Solutions:

  • 2D-TLC Stability Test: Before committing to column chromatography, you can assess the stability of your compound on silica gel using two-dimensional thin-layer chromatography (2D-TLC).

    • Protocol: Spot the compound in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it in the second dimension with the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[17]

  • Alternative Stationary Phases: If instability on silica is confirmed, consider using a more inert stationary phase, such as a polymer-based column or alumina. For flash chromatography, florisil is also an option.[18]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying chiral and achiral amine compounds.[19][20] It typically uses carbon dioxide as the main mobile phase, which is less aggressive than some liquid mobile phases.[19] SFC often provides better peak shapes for basic compounds and is particularly well-suited for separating hydrochloride salts directly.[21][22]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for 6-methoxy-2-azaspiro[3.3]heptane hydrochloride?

A1: Given its polar and ionic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical starting point.[4][8] Begin with a bare silica or an amide-bonded HILIC column. A good initial mobile phase to screen would be a gradient of 95:5 to 60:40 acetonitrile:water with 10 mM ammonium formate as a buffer.

Method Development Workflow for HILIC

HILIC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Prepare Sample in ACN/H2O (e.g., 90:10) Screen_Columns Screen HILIC Columns: - Bare Silica - Amide - Amino Start->Screen_Columns Inject Initial_Gradient Gradient: 95% to 60% ACN (with 10mM Ammonium Formate) Evaluate Evaluate Retention & Peak Shape Initial_Gradient->Evaluate Optimize_Gradient Adjust Gradient Slope & Range Evaluate->Optimize_Gradient Good Retention? Optimize_Buffer Optimize Buffer Concentration & pH Optimize_Gradient->Optimize_Buffer Final_Method Final Method Optimize_Buffer->Final_Method

Caption: HILIC method development workflow.

Q2: My compound is a racemate. How can I separate the enantiomers?

A2: Chiral chromatography is necessary for enantiomeric separation. Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations of amines, offering faster separations and reduced solvent consumption.[19][20][23] Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose, are a good starting point for screening.[24]

Q3: Can I purify the hydrochloride salt directly, or do I need to freebase it first?

A3: It is highly desirable to purify the salt form directly to avoid an extra chemical step. SFC is particularly advantageous for this, as many amine hydrochloride salts are soluble in the commonly used alcohol co-solvents (like methanol) and can be chromatographed directly.[21][22] For HILIC, the salt form is also generally suitable for direct injection. If you must use reversed-phase chromatography, converting to the free base may be necessary for retention, but this adds complexity to the overall process.

Q4: I'm observing two peaks in my chromatogram, but my mass spectrometry data suggests they both have the same mass. What could be the cause?

A4: This is a common issue when analyzing amine hydrochloride salts, especially if the mobile phase is not adequately buffered.[16] You could be observing both the protonated form (the hydrochloride salt) and a small amount of the free base, which would have different retention times but the same mass. Ensure your mobile phase has sufficient buffering capacity to maintain a consistent pH and keep the analyte in a single ionic state.[16]

Q5: What are the key parameters to consider when scaling up my purification from analytical to preparative scale?

A5:

  • Column Loading: Determine the maximum amount of crude material that can be loaded onto the preparative column without compromising resolution. This is typically done through loading studies.

  • Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.

  • Gradient: The gradient slope should be maintained. The gradient time will need to be adjusted based on the new column volume and flow rate.

  • Solvent Consumption: Be mindful of the increased solvent usage in preparative chromatography. Techniques like SFC can offer significant "green" advantages by reducing organic solvent waste.[19][20]

Summary of Recommended Chromatographic Techniques
TechniqueStationary PhaseMobile Phase CharacteristicsBest ForKey Considerations
HILIC Polar (Silica, Amide, Amino)High Organic (e.g., >60% Acetonitrile) + Aqueous BufferHigh purity purification of polar compounds.[4][7][8]Requires careful equilibration; sample must be dissolved in high organic solvent.
SFC Chiral or AchiralSupercritical CO2 + Alcohol Co-solvent (e.g., Methanol)Chiral separations and purification of basic amines/salts.[19][21][25]Requires specialized instrumentation; excellent for reducing organic solvent waste.[20]
Ion-Pair RP Reversed-Phase (C18, C8)Aqueous/Organic + Ion-Pair Reagent (e.g., TFA)When HILIC or SFC are not available.[10][11]Ion-pairing reagents can be difficult to remove from the final product and column.

This guide provides a foundational framework for troubleshooting the purification of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride. Successful chromatography is often an iterative process of understanding the physicochemical properties of your molecule and systematically optimizing the separation parameters.

References

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. Sep-pal. [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • SFC: A Greener Approach to Analytical and Purification Applications. Waters. [Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). PubMed Central. [Link]

  • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. (2004). PubMed. [Link]

  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Pharmaceutical Review. [Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016). Chromatography Today. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. (2004). ResearchGate. [Link]

  • Amine hydrochloride in HPLC. (2004). Chromatography Forum. [Link]

  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. (1976). PubMed. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). PubMed Central. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

Welcome to the technical support guide for the synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This document is designed for researchers, scientists, and drug development professionals actively working on or...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This document is designed for researchers, scientists, and drug development professionals actively working on or planning to synthesize this valuable spirocyclic building block. The inherent three-dimensional structure of spirocycles like this one offers a unique conformational rigidity, making them highly sought-after in medicinal chemistry for exploring new chemical space.[1][2] However, the construction of the sterically demanding quaternary spirocenter presents significant synthetic challenges that can lead to issues with yield and purity.[3][4]

This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate the complexities of this multi-step synthesis.

Overall Synthetic Strategy

The most common and reliable pathway to 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride involves a three-step sequence starting from the commercially available tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The general workflow is as follows:

Synthetic_Workflow A N-Boc-6-hydroxy- 2-azaspiro[3.e]heptane B N-Boc-6-methoxy- 2-azaspiro[3.3]heptane A->B  O-Methylation  (Williamson Ether Synthesis) C 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride B->C  Boc Deprotection  & Salt Formation

Caption: General 3-step synthesis pathway.

Part 1: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Which step is the most likely culprit?

A1: The O-methylation step (Williamson Ether Synthesis) is often the most challenging and yield-limiting part of this synthesis. The secondary alcohol on the cyclobutane ring is sterically hindered, which can lead to a slow and incomplete reaction.[5] Furthermore, the competing E2 elimination reaction can become a major side reaction if conditions are not carefully controlled, reducing the yield of the desired ether product.[6] The final Boc deprotection and salt formation can also contribute to yield loss if the product is not isolated correctly, but the methylation is typically the primary bottleneck.

Q2: I'm struggling with the O-methylation reaction. My starting material is not being consumed completely. What can I do?

A2: Incomplete conversion is a classic issue in the Williamson ether synthesis, especially with hindered alcohols.[5][7][8] The primary cause is often insufficient deprotonation of the starting alcohol or low reactivity of the resulting alkoxide. To drive the reaction to completion, consider the following:

  • Choice of Base: Use a strong, non-nucleophilic hydride base like sodium hydride (NaH, 60% dispersion in mineral oil) to ensure complete and irreversible deprotonation of the alcohol.

  • Solvent: A polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial. DMF can sometimes improve outcomes for sluggish reactions due to its higher boiling point and ability to solvate cations effectively.

  • Temperature: While initial deprotonation should be done at 0 °C for safety, the subsequent reaction with the methylating agent may require heating. Gently warming the reaction to 40-50 °C can significantly increase the reaction rate. Monitor by TLC or LCMS to avoid decomposition.

  • Reagent Stoichiometry: Use a slight excess of both the base (e.g., 1.2-1.5 equivalents) and the methylating agent (e.g., 1.5-2.0 equivalents of methyl iodide) to push the equilibrium towards the product.

Q3: After Boc deprotection with HCl, my final product is a sticky oil or gum, not the expected crystalline solid. How can I purify and isolate it effectively?

A3: The hydrochloride salt of this amine can be hygroscopic and may initially precipitate as an oil. Achieving a crystalline solid requires careful control of the workup and purification.

  • Anhydrous Conditions: The deprotection and salt formation must be performed under strictly anhydrous conditions. Using a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) is essential.[9][10] The presence of water can interfere with salt formation and crystallization.

  • Solvent Selection for Precipitation: After the reaction, the product often needs to be precipitated or triturated with a non-polar solvent in which the salt is insoluble. Diethyl ether is a common choice.[11] Adding ether to the reaction mixture (or a concentrated solution of the crude product) can induce precipitation.

  • Trituration: If an oil forms, try removing the solvent under vacuum and adding fresh, anhydrous diethyl ether. Vigorously stir or sonicate the mixture. This process, known as trituration, can break up the oil and encourage the formation of a solid powder.

  • Recrystallization: If impurities are preventing crystallization, recrystallization from a suitable solvent system like isopropanol/diethyl ether may be necessary.[11]

Part 2: Detailed Troubleshooting Guide

Issue 1: Inefficient O-Methylation of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane

This step is a Williamson ether synthesis, where the alkoxide of the starting material acts as a nucleophile to attack a methylating agent. The main challenges are steric hindrance and the competing elimination side reaction.[6][7]

Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 vs. E2 Start_OH R-OH Alkoxide R-O⁻ Na⁺ Start_OH->Alkoxide + NaH Base NaH H2 H₂ (gas) Alkoxide_2 R-O⁻ Alkoxide->Alkoxide_2 SN2_Product R-O-CH₃ (Desired Ether) Alkoxide_2->SN2_Product SN2 Attack E2_Product Alkene (Byproduct) Alkoxide_2->E2_Product E2 Elimination (Side Reaction) MeI CH₃-I

Caption: Competing SN2 and E2 pathways in Williamson Ether Synthesis.

Troubleshooting & Optimization Table

Problem Potential Root Cause(s) Recommended Solution(s)
Low Conversion 1. Incomplete deprotonation of the alcohol. 2. Insufficient reactivity (low temperature). 3. Poor quality of NaH (partially quenched).1. Use 1.2-1.5 eq. of fresh NaH (60% in oil). Wash NaH with anhydrous hexanes before use to remove oil. 2. After adding MeI at 0 °C, allow the reaction to warm to RT and stir overnight. Gentle heating (40 °C) can be applied if necessary. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Significant Alkene Byproduct Formation 1. Reaction temperature is too high, favoring E2 elimination.[6] 2. The base (alkoxide) is too sterically hindered. (Not applicable here, but a general principle).1. Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating. 2. Use a less hindered methylating agent if alternatives are considered (e.g., dimethyl sulfate, though more toxic). Methyl iodide is generally optimal.
Difficult Workup 1. Emulsions during aqueous extraction. 2. Unreacted NaH causing excessive bubbling during quenching.1. After quenching, if emulsions form, add brine to help break the layers. 2. Quench the reaction very slowly at 0 °C by dropwise addition of saturated aqueous NH₄Cl or water. Ensure all NaH is consumed before proceeding with extraction.

Optimized Protocol for O-Methylation

  • To a stirred suspension of Sodium Hydride (60% dispersion in mineral oil, 1.3 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add Methyl Iodide (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Issue 2: Incomplete Boc Deprotection & Difficult Salt Formation

The final step involves the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group and the in-situ formation of the hydrochloride salt.[12] The key is to use a strong acid in an anhydrous organic solvent to prevent side reactions and facilitate the precipitation of a clean salt.[9][10]

Troubleshooting & Optimization Table

Problem Potential Root Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid stoichiometry. 2. Reaction time is too short.1. Use a significant excess of acid. A common condition is dissolving the substrate in a solvent like Dichloromethane (DCM) or Methanol and adding 5-10 equivalents of 4M HCl in 1,4-dioxane.[9] 2. Allow the reaction to stir at room temperature for at least 2-4 hours, or until TLC/LC-MS confirms the complete disappearance of the starting material.
Product is an Oil/Gum 1. Presence of water in the reaction. 2. Residual solvent is preventing crystallization. 3. Impurities are present.1. Use commercially available anhydrous HCl solutions (e.g., 4M in dioxane). Ensure all solvents (DCM, MeOH, ether) are anhydrous.[13] 2. After concentrating the reaction mixture, add a large volume of a non-polar solvent like diethyl ether or MTBE and stir vigorously (trituration) to induce precipitation of a solid.[11][14] 3. If trituration fails, purify the free base by chromatography first, then re-subject the pure amine to the salt formation protocol.
Discolored Product 1. Degradation of the amine under harsh acidic conditions. 2. Oxidation of trace impurities.1. Avoid excessive heating. Perform the deprotection at room temperature. 2. If the product is off-white or tan, consider recrystallization from a solvent system like isopropanol/diethyl ether to improve purity and color.

Optimized Protocol for Boc Deprotection and Salt Formation

  • Dissolve the crude N-Boc-6-methoxy-2-azaspiro[3.3]heptane (1.0 eq.) in a minimal amount of anhydrous Dichloromethane or Methanol.

  • To this solution, add 4M HCl in 1,4-dioxane (5-10 eq.) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. Monitor for the evolution of gas (isobutylene) and track the reaction by LC-MS.[12]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the resulting residue, add a sufficient volume of anhydrous diethyl ether and stir vigorously for 30 minutes.

  • Collect the resulting white precipitate by vacuum filtration, wash the solid with additional anhydrous diethyl ether, and dry under high vacuum to afford the final hydrochloride salt.

References

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • Purific
  • Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep.
  • An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Purification of primary aromatic amine hydrohalides of the benzene series.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Process for the purification of amines.
  • Purification of organic hydrochloride salt?
  • Williamson ether synthesis trouble, 2.0. Reddit.
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
  • Boc Deprotection - HCl. Common Organic Chemistry.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • 6-Hydroxy-2-azaspiro[3.3]heptane, N-BOC protected. Apollo Scientific.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Thieme.
  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Removal of Boc protecting group as workup? Reddit.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Boc Sciences.
  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society.
  • How can we do the deprotection of boc-amino acids using hcl?
  • tert-Butyl 6-Hydroxy-2-azaspiro[3.
  • 2-Boc-2-Azaspiro[3.3]heptane-OH. MedChemExpress.
  • 2-Boc-2-Azaspiro[3.3]heptane-OH. MedChemExpress.
  • 2-Boc-2-Azaspiro[3.3]heptane-OH. MedChemExpress.

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Optimization

Stability issues of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride in solution

Welcome to the technical support resource for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the solution stability of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help ensure the integrity of your results.

Introduction: The Challenge of Spirocyclic Scaffolds

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties such as solubility and metabolic stability[1][2][3]. However, the strained four-membered rings and the presence of a secondary amine hydrochloride present unique stability challenges, particularly in solution. Understanding these liabilities is critical for successful drug discovery and development campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride.

Q1: How should I store the solid compound? A1: The solid hydrochloride salt should be stored in a tightly sealed container in a dry environment, preferably in a desiccator.[4] Many amine hydrochloride salts are hygroscopic, meaning they can absorb moisture from the air, which can compromise long-term stability. For optimal shelf life, store the compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[5][6]

Q2: What is the best solvent for preparing a stock solution? A2: The choice of solvent is critical and depends on the intended downstream application and desired storage time.

  • For short-term use (hours to a few days): Anhydrous aprotic solvents such as DMSO or DMF are generally recommended. These solvents are non-reactive and minimize the risk of hydrolysis.

  • For aqueous buffers in biological assays: Prepare solutions fresh whenever possible. If storage is necessary, use a slightly acidic buffer (e.g., pH 4-6). The protonated form of the amine is generally more stable in water than the free base.[7] Avoid basic aqueous conditions, which can lead to the formation of the more reactive free base and potential degradation.

Q3: Why is pH so important for the stability of this compound in aqueous solutions? A3: As a hydrochloride salt of a secondary amine, the compound's ionization state is pH-dependent. In acidic to neutral solutions, the nitrogen atom is protonated (R₂NH₂⁺), which increases water solubility and protects the nitrogen's lone pair of electrons from participating in oxidative degradation reactions.[8] At basic pH, the amine is deprotonated to its free base form (R₂NH). This free base is more nucleophilic and susceptible to oxidation and other degradation pathways. Extreme pH levels, both acidic and basic, can also catalyze hydrolysis of the methoxy ether group.[9]

Q4: Can I heat my solution to aid dissolution? A4: Gentle warming (e.g., 30-40°C) can be used cautiously for short periods to aid dissolution. However, prolonged exposure to elevated temperatures, especially in protic or aqueous solvents, can accelerate degradation.[10][11] Thermal stress can provide the energy needed to overcome activation barriers for hydrolysis or other decomposition reactions.[12] Always perform a preliminary stability test if you intend to heat solutions for your application.

Troubleshooting Guide: Investigating Solution Instability

Encountering unexpected results can be frustrating. This guide provides a logical framework for diagnosing and resolving common stability-related issues.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis

You've prepared a fresh solution, but your chromatogram shows the main peak decreasing over time with the emergence of one or more new peaks.

Potential Cause & Explanation: This is a classic sign of chemical degradation. The structure of 6-Methoxy-2-azaspiro[3.3]heptane has two primary points of potential instability: the secondary amine and the methoxy ether group, situated on a strained spirocyclic system.

  • Oxidation: The secondary amine can be oxidized, especially if the solution is not de-gassed or is exposed to air for prolonged periods at a pH where the free base is present. This can lead to the formation of N-oxides or other oxidative degradants.

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy group (an ether) could be susceptible to hydrolysis, leading to the formation of a hydroxylated analog. While ethers are generally stable, the strain of the spiro[3.3]heptane system could potentially increase reactivity.

  • Ring-Opening: Strained ring systems can be susceptible to cleavage under harsh conditions, although this is less common than oxidation or hydrolysis for this structure.

Troubleshooting Workflow:

G start Unexpected Peaks Observed in HPLC check_t0 Analyze a Time-Zero (t=0) Sample (Immediately after dissolution) start->check_t0 peaks_present_t0 Peaks present at t=0? check_t0->peaks_present_t0 impurity Issue is likely an impurity in the solid material. Verify purity with supplier CoA. peaks_present_t0->impurity Yes degradation Issue is likely solution-phase degradation. peaks_present_t0->degradation No diagnose Initiate Forced Degradation Study (See Protocol Below) degradation->diagnose acid Acidic Stress (e.g., 0.1 M HCl) diagnose->acid base Basic Stress (e.g., 0.1 M NaOH) diagnose->base oxidative Oxidative Stress (e.g., 3% H₂O₂) diagnose->oxidative match_peak Does a degradant peak match the unexpected peak in your sample? acid->match_peak base->match_peak oxidative->match_peak identify Tentatively Identify Degradation Pathway. Characterize degradant using HRMS, NMR. match_peak->identify Yes mitigate Mitigate Instability: - Adjust solution pH - Use de-gassed solvents - Prepare solutions fresh - Store at lower temperature match_peak->mitigate No, but degradation is confirmed identify->mitigate

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2: Poor Reproducibility in Biological Assays

You observe variable results (e.g., shifting IC₅₀ values) between experiments run on different days using the same stock solution.

Potential Cause & Explanation: This often points to time-dependent degradation of the compound in your stock solution, typically stored in DMSO at room temperature or 4°C. While DMSO is aprotic, it can contain residual water, and repeated freeze-thaw cycles can introduce atmospheric moisture, potentially facilitating slow degradation over days or weeks.

Solutions:

  • Aliquot Stock Solutions: Prepare a concentrated stock in anhydrous DMSO, then create single-use aliquots and store them at -20°C or -80°C. This minimizes freeze-thaw cycles and exposure to air and moisture.

  • Qualify Your Stock: Before starting a new set of experiments, run an HPLC or LC-MS analysis on an aliquot of your stock solution to confirm its purity and concentration are as expected.

  • Evaluate Assay Buffer Stability: The compound may be stable in the DMSO stock but degrade rapidly once diluted into your aqueous assay buffer. Perform a time-course experiment where you incubate the compound in the final assay buffer and measure its concentration at different time points (e.g., 0, 1, 2, 4 hours). If significant degradation occurs within the timeframe of your assay, the results will be unreliable.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions. Identifying which of these occurs in your specific solution environment is key to mitigation.

G cluster_0 cluster_1 Parent 6-Methoxy-2-azaspiro[3.3]heptane (Parent Compound) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidative Stress (e.g., H₂O₂, air) Hydroxylated 6-Hydroxy-2-azaspiro[3.3]heptane Parent->Hydroxylated Acid/Base Hydrolysis Ring_Opened Ring-Opened Product Parent->Ring_Opened Harsh Acid/Base, High Temperature

Caption: Plausible degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to rapidly identify the potential liabilities of the molecule under harsh conditions, providing insight into its likely degradation pathways.[12]

Objective: To intentionally degrade the compound to a target of 5-20% and identify the conditions that cause instability.[13]

Materials:

  • 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO (anhydrous), Deionized Water

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Sample Preparation: For each condition, mix the following in an HPLC vial. Prepare a "control" vial stored at 4°C in the dark.

    • Acid Hydrolysis: 100 µL stock + 900 µL of 0.1 M HCl.

    • Base Hydrolysis: 100 µL stock + 900 µL of 0.1 M NaOH.

    • Oxidation: 100 µL stock + 900 µL of 3% H₂O₂.

    • Thermal: 1 mL of the stock solution.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials at 60°C.

    • Place the Thermal vial at 80°C.

    • Place a separate vial under a photostability chamber (per ICH Q1B guidelines), if available.

  • Time-Point Analysis:

    • Inject a t=0 sample immediately after preparation.

    • Withdraw and analyze aliquots at specific time points (e.g., 2, 8, 24 hours).

    • Crucial Step: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column and ensure good chromatography.[13]

  • Analysis: Use a stability-indicating HPLC method (typically a gradient method) to separate the parent compound from any new peaks.[14] Calculate the percentage degradation by comparing the parent peak area at each time point to the t=0 sample. Aim for 5-20% degradation; if degradation is too fast or slow, adjust the temperature or stressor concentration accordingly.[13]

Data Summary Table

Use a table like the one below to organize your forced degradation results.

Stress ConditionTemperature (°C)Time (h)% Degradation# of DegradantsRRT of Major Degradant(s)
0.1 M HCl6024
0.1 M NaOH6024
3% H₂O₂6024
Thermal8024
Photolytic2524

RRT = Relative Retention Time

References

  • Deprez-Poulain, R., & Charton, J. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(12), 1109-1112. [Link]

  • El-Gharably, A. A., et al. (2021). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Molecules, 26(16), 4987. [Link]

  • Filo. (2025). Effect of Solvent on Basicity of Amines. [Link]

  • Wikipedia. Amine. [Link]

  • Hilton, M. J., et al. (2019). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 10(12), 1696-1702. [Link]

  • Le, D. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390-1399. [Link]

  • Gabrielsen, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993-16003. [Link]

  • Choudhary, A. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharma Guideline. [Link]

  • El-Faham, A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2378-2388. [Link]

  • Gabrielsen, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993-16003. [Link]

  • Scribd. HSAS Method. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Scribd. Influence of PH On The Stability of Pharmaceutical. [Link]

  • ResearchGate. (2023). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions. [Link]

  • PubChem. 6-Methoxy-6-(trifluoromethyl)-2-azaspiro(3.3)heptane hydrochloride. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Le, D. N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390–1399. [Link]

  • Indulkar, A. S., et al. (2020). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Pharmaceutics, 12(11), 1018. [Link]

  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2014, 856930. [Link]

  • Wang, C., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(35), 19536–19546. [Link]

Sources

Troubleshooting

Overcoming epimerization in 6-Methoxy-2-azaspiro[3.3]heptane functionalization

Welcome to the dedicated technical resource for researchers working with 6-Methoxy-2-azaspiro[3.3]heptane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the func...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers working with 6-Methoxy-2-azaspiro[3.3]heptane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the functionalization of this valuable building block, with a specific focus on the critical challenge of preventing epimerization. Our goal is to equip you with the knowledge to anticipate and resolve issues, ensuring the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization at the C6 position during functionalization of the 2-azaspiro[3.3]heptane core?

A1: Epimerization at the C6 position, bearing the methoxy group, typically arises from the formation of an oxonium ion intermediate under acidic conditions. The planar nature of this intermediate allows for non-stereospecific nucleophilic attack, resulting in a mixture of diastereomers. Reactions that involve acidic reagents, generate acidic byproducts, or are run at elevated temperatures are particularly susceptible to this issue.

Q2: I am observing a mixture of diastereomers after N-functionalization of the azetidine ring. Why is this happening if the reaction is not directly at the stereocenter?

A2: While the reaction site is the nitrogen atom, reagents or conditions can still induce epimerization. For instance, using acyl chlorides that contain trace amounts of HCl, or employing activating agents that generate acidic byproducts (like in some amide couplings), can be sufficient to catalyze the epimerization of the acid-labile C6 methoxy group. It is a common misconception that reactions distal to a stereocenter cannot affect its configuration.

Q3: Are there specific protecting groups for the nitrogen that are recommended to minimize epimerization risk?

A3: Yes, the choice of the nitrogen protecting group is critical. The Boc (tert-butyloxycarbonyl) group is often preferred due to its stability under a wide range of conditions and its removal under acidic conditions that can be carefully controlled. However, even with Boc protection, prolonged exposure to strong acids during deprotection can be problematic. Carbobenzyloxy (Cbz) is another option, removable by hydrogenolysis, which completely avoids acidic conditions and thus offers a higher degree of safety against epimerization.

Q4: Can purification methods resolve diastereomeric mixtures of 6-Methoxy-2-azaspiro[3.3]heptane derivatives?

A4: While chromatographic techniques such as flash column chromatography or preparative HPLC can separate diastereomers, it is often challenging, resource-intensive, and can lead to significant yield loss. The most effective strategy is to prevent the formation of the epimer in the first place. Relying on downstream purification to solve a stereochemical problem is generally not an efficient or scalable approach in drug development.

Troubleshooting Guide: Preventing and Mitigating Epimerization

This section provides detailed solutions to common problems encountered during the functionalization of 6-Methoxy-2-azaspiro[3.3]heptane.

Scenario 1: Epimerization during N-Acylation or N-Alkylation
  • Problem: You have reacted your Boc-protected 6-Methoxy-2-azaspiro[3.3]heptane with an alkyl halide or acyl chloride and observe a significant amount of the undesired diastereomer in your crude product.

  • Underlying Cause: The primary culprit is often the generation of an acidic byproduct (e.g., HCl from an acyl chloride) or the presence of acidic impurities in your reagents or solvents. This acid catalyzes the formation of the oxonium ion at C6, leading to racemization.

  • Step-by-Step Solution:

    • Incorporate a Non-Nucleophilic Base: The most effective countermeasure is to add a hindered, non-nucleophilic base to the reaction mixture to scavenge any in-situ generated acid.

    • Screening Bases: Start with a mild base like diisopropylethylamine (DIPEA). If epimerization persists, consider stronger, yet still non-nucleophilic, bases such as 2,6-lutidine or proton sponge.

    • Optimize Stoichiometry: Use at least 1.5 to 2.0 equivalents of the base to ensure a sufficiently basic environment throughout the reaction.

    • Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature only if necessary.

    • Reagent Purity: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Using freshly distilled solvents and high-purity reagents is recommended.

  • Workflow Diagram:

    cluster_solution Mitigation Strategy reagents N-Acylation/Alkylation Reagents (e.g., Acyl Chloride) reaction Reaction at Low Temp (e.g., 0 °C) reagents->reaction acid Acid Byproduct (e.g., HCl) reagents->acid Generates azaspiro 6-Methoxy-2-azaspiro[3.3]heptane base Add Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) azaspiro->reaction base->reaction base->acid Scavenges product Stereopure Product reaction->product epimer Epimerized Byproduct acid->epimer Catalyzes Epimerization

    Caption: Mitigation of acid-catalyzed epimerization.

Scenario 2: Epimerization during Boc-Deprotection
  • Problem: Upon treating your N-Boc-6-Methoxy-2-azaspiro[3.3]heptane derivative with a strong acid like trifluoroacetic acid (TFA), you observe significant epimerization at C6.

  • Underlying Cause: The methoxy group at C6 is highly sensitive to the strongly acidic conditions required for Boc deprotection. Prolonged exposure or high concentrations of TFA will inevitably lead to the formation of the oxonium ion and subsequent loss of stereochemical integrity.

  • Step-by-Step Solution:

    • Minimize Acid Exposure: Use the minimum amount of TFA required for the reaction to proceed to completion (typically 20-25% v/v in a solvent like dichloromethane).

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon consumption of the starting material. Typical reaction times should be in the range of 30-60 minutes.

    • Control Temperature: Perform the deprotection at 0 °C to slow down the rate of epimerization relative to the rate of deprotection.

    • Alternative Acidic Reagents: Consider using HCl in a non-protic solvent like 1,4-dioxane or diethyl ether. This can sometimes offer a milder alternative to TFA.

    • Switch Protecting Groups: If epimerization remains a persistent issue, the most robust solution is to redesign the synthesis to use a protecting group that is cleaved under non-acidic conditions. A Cbz group, which is removed by catalytic hydrogenation (e.g., H₂, Pd/C), is an excellent choice as it completely avoids the issue of acid-catalyzed epimerization.

  • Data Summary Table:

Protecting GroupCleavage ConditionsEpimerization Risk at C6Key Considerations
Boc Strong Acid (TFA, HCl)High Requires careful optimization of time, temp, and acid concentration.
Cbz Catalytic HydrogenolysisVery Low Avoids acidic conditions entirely. Not compatible with reducible functional groups.
Fmoc Base (e.g., Piperidine)Low Base-labile; offers an orthogonal strategy to acid-labile groups.

References

There are no specific documents directly addressing "overcoming epimerization in 6-Methoxy-2-azaspiro[3.3]heptane functionalization" in the provided search results. The following references discuss the synthesis and application of similar spirocyclic scaffolds, from which general principles of stereocontrol can be inferred.

Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting advice and frequently asked questions for challenges encountered during the synthesis of 6-Methoxy-2-a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions for challenges encountered during the synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to resolve synthetic hurdles effectively.

I. Plausible Synthetic Route

While multiple synthetic strategies for 2-azaspiro[3.3]heptane derivatives exist, a common and logical approach for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride involves a multi-step sequence. Understanding this pathway is critical for anticipating potential impurities.

DOT Script of Plausible Synthetic Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Protection cluster_2 Step 3: Deprotection & Salt Formation A 3-(methoxymethyl)cyclobutan-1-one C N-Benzyl-6-methoxy-2-azaspiro[3.3]heptane A->C NaBH(OAc)3, DCE B Benzylamine B->C D N-Benzyl-6-methoxy-2- azaspiro[3.3]heptane F tert-Butyl 6-methoxy-2-azaspiro[3.3] heptane-2-carboxylate D->F Pd/C, H2 then (Boc)2O E Boc Anhydride (Boc)2O G tert-Butyl 6-methoxy-2-azaspiro[3.3] heptane-2-carboxylate I 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride G->I H HCl in Dioxane/EtOAc H->I G A Crude Product B Adsorb on Silica A->B C Silica Gel Column B->C D Elute with Solvent Gradient (e.g., Hexanes/EtOAc) C->D E Collect Fractions D->E F Analyze Fractions (TLC/LC-MS) E->F G Combine Pure Fractions F->G Identify Pure H Evaporate Solvent G->H I Pure Product H->I G A Crude Product in Organic Solvent B Extract with Aqueous Acid A->B C Aqueous Layer (Protonated Amine) B->C D Organic Layer (Impurities) B->D E Basify Aqueous Layer C->E F Extract with Organic Solvent E->F G Organic Layer (Pure Free Amine) F->G H Aqueous Layer (Salts) F->H

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 6-Methoxy-2-azaspiro[3.3]heptane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions with 6-Methoxy-2-azaspiro[3.3]heptane. As a strained, spirocyclic secondary amine, this building block offers unique conformational rigidity, making it a valuable scaffold in medicinal chemistry. However, its structure also presents specific challenges in common bond-forming reactions. This document is designed to provide both foundational knowledge and practical, field-tested insights to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Introduction to the Reactivity of 6-Methoxy-2-azaspiro[3.3]heptane

6-Methoxy-2-azaspiro[3.3]heptane is a unique secondary amine characterized by a rigid, three-dimensional structure. The spirocyclic core imparts significant steric bulk around the nitrogen atom, which can influence its nucleophilicity and accessibility. The methoxy group at the 6-position is an electron-donating group, which may subtly modulate the electronic properties of the molecule. Understanding these structural features is paramount when selecting and optimizing coupling conditions.

This guide will focus on three primary classes of coupling reactions:

  • Buchwald-Hartwig Amination: For the formation of C(aryl)-N bonds.

  • Reductive Amination: For the formation of C(alkyl)-N bonds with carbonyl compounds.

  • Amide Coupling: For the formation of amide bonds with carboxylic acids.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main challenges when working with 6-Methoxy-2-azaspiro[3.3]heptane?

A1: The primary challenge is steric hindrance. The rigid spirocyclic scaffold can slow down reaction kinetics compared to acyclic or larger cyclic amines. This may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of highly active catalyst systems. Additionally, the solubility of the starting materials and reagents can be a critical factor.

Q2: Should the amine be used as the free base or a salt?

A2: For most coupling reactions, the free base form of 6-Methoxy-2-azaspiro[3.3]heptane is required to act as a nucleophile. If you have the hydrochloride or another salt form, it must be neutralized before use or an additional equivalent of base must be added to the reaction mixture to generate the free amine in situ.

Buchwald-Hartwig Amination

Q3: Which palladium catalyst and ligand system is a good starting point for coupling with an aryl halide?

A3: For sterically hindered secondary amines like 6-Methoxy-2-azaspiro[3.3]heptane, a catalyst system with a bulky, electron-rich phosphine ligand is recommended. A good starting point would be a pre-catalyst like G3 or G4 palladacycle with a biarylphosphine ligand such as XPhos or RuPhos. These ligands are known to facilitate the challenging oxidative addition and reductive elimination steps with hindered substrates.[1]

Q4: What is the optimal base for the Buchwald-Hartwig amination of this amine?

A4: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] However, if your aryl halide partner has base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often in combination with a highly active ligand system and potentially higher temperatures.[2]

Reductive Amination

Q5: What reducing agent is most suitable for the reductive amination of 6-Methoxy-2-azaspiro[3.3]heptane?

A5: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for a one-pot reductive amination.[3][4] It is mild and chemoselective, reducing the intermediate iminium ion much faster than the starting ketone or aldehyde. This minimizes side reactions such as the reduction of the carbonyl starting material.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]

Q6: My reductive amination is slow or stalls. What can I do?

A6: Slow reductive aminations are often due to inefficient iminium ion formation. The addition of a stoichiometric amount of a weak acid, such as acetic acid, can catalyze imine formation.[5] It is also crucial to use a solvent that can facilitate the removal of water, which is a byproduct of imine formation. Dichloroethane (DCE) or tetrahydrofuran (THF) are common choices. In some cases, pre-forming the imine by stirring the amine and carbonyl together, sometimes with a dehydrating agent like molecular sieves, before adding the reducing agent can improve yields.[5]

Amide Coupling

Q7: My standard amide coupling conditions (e.g., EDC/HOBt) are giving low yields. Why?

A7: The steric hindrance of 6-Methoxy-2-azaspiro[3.3]heptane can make it a poor nucleophile, leading to slow reaction with the activated carboxylic acid. Standard coupling reagents like EDC/HOBt may not be potent enough to overcome this steric barrier efficiently.

Q8: What are more effective coupling reagents for hindered amines like this one?

A8: For sterically demanding amide bond formations, more potent coupling reagents are recommended. Phosphonium-based reagents like BOP or PyBOP, or aminium/uronium-based reagents like HATU or HBTU, are generally more effective than carbodiimides for hindered couplings. These reagents generate highly reactive activated esters that can react more readily with the sterically encumbered amine. It is also beneficial to include a non-nucleophilic base like diisopropylethylamine (DIPEA) in the reaction.

Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with 6-Methoxy-2-azaspiro[3.3]heptane, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Insufficient Reagent Activity (All Reaction Types) Increase Temperature: Strained amines often require more thermal energy. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps).• Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours).• Check Reagent Quality: Ensure all reagents, especially catalysts, bases, and anhydrous solvents, are fresh and of high purity.
Catalyst Inhibition (Buchwald-Hartwig) Solvent Choice: Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the palladium catalyst. Toluene, dioxane, and THF are generally safe choices.[2]• Aryl Halide Reactivity: Aryl chlorides are less reactive than bromides or iodides. For aryl chlorides, use a highly active catalyst system with a bulky, electron-rich ligand (e.g., a G4 palladacycle with tBuXPhos).[2]
Poor Iminium Ion Formation (Reductive Amination) Add Acetic Acid: Include 1.0-1.2 equivalents of glacial acetic acid to catalyze imine formation.[5]• Remove Water: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it forms.• Pre-form Imine: Stir the amine and carbonyl compound in a suitable solvent (e.g., toluene) at room temperature or with gentle heating for several hours before adding the reducing agent.[5]
Low Nucleophilicity (Amide Coupling) Use a More Potent Coupling Reagent: Switch from carbodiimide-based reagents (EDC) to phosphonium (PyBOP) or uronium (HATU) based reagents.• Activate the Carboxylic Acid First: In a two-step, one-pot procedure, activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the 6-Methoxy-2-azaspiro[3.3]heptane.
Incomplete Dissolution of Base (Buchwald-Hartwig) Solvent Choice: Ensure the chosen solvent can at least partially dissolve the base. Dioxane or THF may be better than toluene for certain bases.• Stirring: Ensure vigorous stirring to maintain a good suspension of the base.
Problem 2: Formation of Significant Side Products
Potential Cause Recommended Solution(s)
Hydrodehalogenation of Aryl Halide (Buchwald-Hartwig) Optimize Base/Ligand: This side reaction can be prevalent with certain substrate/catalyst combinations. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) or ligands can mitigate this.• Lower Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor this pathway.
Over-reduction (Reductive Amination) Choice of Reducing Agent: If you observe reduction of the starting carbonyl to an alcohol, your reducing agent is too reactive. Switch to the more selective NaBH(OAc)₃.[3][4]
Base-Induced Decomposition of Starting Materials Use a Milder Base: If your starting materials are sensitive to strong bases like NaOtBu, switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[2] This may require a more active catalyst and higher temperatures.

Data and Protocols

Table 1: Recommended Starting Conditions for Coupling Reactions
Reaction Type Reagent/Catalyst System Base Solvent Temperature Key Considerations
Buchwald-Hartwig Amination 1-2 mol% Pd₂(dba)₃ with 2-4 mol% XPhos or RuPhos1.5-2.0 equiv NaOtBu or K₃PO₄Toluene or Dioxane80-110 °CUse pre-catalysts for better reproducibility. Ensure anhydrous and oxygen-free conditions.[6][7]
Reductive Amination 1.2-1.5 equiv NaBH(OAc)₃N/A (or 1.1 equiv AcOH as catalyst)Dichloroethane (DCE) or Tetrahydrofuran (THF)Room Temp.Perform in a sealed vial to prevent moisture ingress. Monitor for complete imine formation before quenching.[3][5]
Amide Coupling 1.1-1.3 equiv HATU or PyBOP2.0-3.0 equiv DIPEADimethylformamide (DMF) or Dichloromethane (DCM)0 °C to Room Temp.Add the coupling reagent to a mixture of the carboxylic acid and base, stir for a few minutes, then add the amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and RuPhos ligand (2 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Under an inert atmosphere, add a solution of 6-Methoxy-2-azaspiro[3.3]heptane (1.2 equiv) in degassed anhydrous toluene (to achieve a final concentration of ~0.1 M).

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Workflow for Optimizing Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization cluster_troubleshooting Troubleshooting start Start: Aryl Halide + 6-Methoxy-2-azaspiro[3.3]heptane initial_cond Initial Conditions: Pd₂(dba)₃/XPhos NaOtBu, Toluene, 100 °C start->initial_cond monitor Monitor Reaction (LC-MS/TLC) initial_cond->monitor complete Reaction Complete Workup & Purify monitor->complete >90% Conversion no_rxn Low/No Conversion monitor->no_rxn <50% Conversion side_products Side Products (e.g., Hydrodehalogenation) monitor->side_products Significant Impurities increase_temp Increase Temp to 110 °C Switch to RuPhos Pd G3 no_rxn->increase_temp Try First change_base If SM degradation: Switch to K₃PO₄ no_rxn->change_base If applicable increase_temp->monitor change_base->monitor lower_temp Lower Temp to 80 °C side_products->lower_temp Try First screen_ligands Screen Ligands (e.g., BrettPhos) side_products->screen_ligands lower_temp->monitor screen_ligands->monitor

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

General Coupling Pathways

Coupling_Pathways cluster_reactions Coupling Reactions cluster_partners Coupling Partners cluster_products Products amine 6-Methoxy-2-azaspiro[3.3]heptane buchwald Buchwald-Hartwig Amination amine->buchwald reductive Reductive Amination amine->reductive amide Amide Coupling amine->amide aryl_amine N-Aryl Product buchwald->aryl_amine alkyl_amine N-Alkyl Product reductive->alkyl_amine amide_product Amide Product amide->amide_product aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->buchwald carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') carbonyl->reductive acid Carboxylic Acid (R-COOH) acid->amide

Caption: Overview of common coupling reactions for the title amine.

References

  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2007(16), 2584–2586. Available at: [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176390149, 6-(Methoxymethoxy)-2-azaspiro[3.3]heptane. Retrieved January 2, 2026, from [Link].

  • Scott, J. S., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Syntheses, 89, 160. Available at: [Link]

  • Zhu, Y., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 33(4), 634-640. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 2, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177776622, 6-(Phenylmethoxymethyl)-2-azaspiro[3.3]heptane. Retrieved January 2, 2026, from [Link].

  • Organic Reactions. (2021, July 2). Buchwald-Hartwig Coupling [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved January 2, 2026, from [Link]

  • Ferreira, E. M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available at: [Link]

Sources

Optimization

Preventing degradation of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride during storage

Welcome to the technical support resource for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable spirocyclic building block. Here, we address common challenges encountered during storage and handling, providing in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Critical Storage and Handling Protocols

The hydrochloride salt of 6-Methoxy-2-azaspiro[3.3]heptane is provided to enhance its stability and ease of handling compared to the free base. However, like many amine hydrochloride salts, it is susceptible to degradation if not stored under optimal conditions. The primary culprits are moisture, elevated temperatures, and exposure to atmospheric oxygen.

Recommended Storage Conditions

To mitigate degradation risks, we have consolidated best practices into a clear set of recommendations. While different suppliers may provide varying storage temperatures, the following guidelines represent the most conservative and effective approach for preserving the compound's purity and potency.

ParameterRecommendationRationale
Temperature -20°C Lower temperatures significantly slow down the kinetics of potential degradation reactions, including hydrolysis and oxidation. While some suppliers suggest 2-8°C or room temperature for similar compounds, -20°C provides the highest degree of protection for long-term storage.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes the risk of oxidation of the secondary amine. This is particularly crucial after the container has been opened for the first time.
Container Tightly Sealed, Amber Glass Vial A tight seal is essential to prevent moisture ingress.[1] Amber glass protects the compound from potential photodegradation, although this is a less common pathway for this specific structure.
Dessication Store with a Desiccant Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[2] Storing the vial within a desiccator or a sealed bag containing a desiccant provides an added layer of protection against moisture-induced degradation.

Troubleshooting Guide: Common Observations and Solutions

This section addresses specific issues that may arise during the storage and use of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, providing a logical workflow for both diagnosis and resolution.

Issue 1: The solid material appears clumped or has a sticky consistency.
  • Question: I received my vial of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, and the powder is not free-flowing. What could be the cause, and is the material still usable?

  • Answer: Clumping or a sticky appearance is a strong indicator of moisture absorption. Amine hydrochloride salts are prone to hygroscopicity, where they attract and hold water molecules from the surrounding environment.[2] This can occur during shipping if the container seal is compromised or during handling in a humid laboratory environment.

    While the presence of some moisture does not necessarily mean the compound has degraded chemically, it significantly increases the risk of hydrolysis over time. The material may still be usable for immediate experiments, but its long-term stability is compromised.

    Troubleshooting Workflow:

    start Observation: Clumped/Sticky Solid check_seal Action: Check container seal for any damage. start->check_seal dry_material Action: Dry the material under high vacuum for several hours. check_seal->dry_material retest Action: Retest material purity (e.g., by HPLC, NMR). dry_material->retest proceed Decision: Purity acceptable? Proceed with caution. retest->proceed discard Decision: Purity compromised? Discard and reorder. retest->discard No store_properly Action: Store in a desiccator at -20°C under inert gas. proceed->store_properly Yes

    Caption: Troubleshooting workflow for clumped material.

Issue 2: The compound shows discoloration (e.g., yellowing or browning).
  • Question: My previously white solid of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride has developed a yellowish tint. What does this indicate?

  • Answer: Discoloration is often a sign of chemical degradation, most commonly oxidation. The secondary amine in the spirocyclic structure is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

    Potential Degradation Pathway: Oxidation

    parent 6-Methoxy-2-azaspiro[3.3]heptane (Secondary Amine) oxidized N-oxide or other oxidized species (Colored Impurities) parent->oxidized Oxidation stressors Stress Factors: - Oxygen (Air) - Elevated Temperature - Light stressors->oxidized

    Caption: Simplified oxidation pathway.

    Corrective Actions:

    • Assess Purity: Analyze the discolored material using a suitable analytical method such as HPLC or LC-MS to quantify the level of impurities.

    • Purification: If the degradation is minor, purification by recrystallization or column chromatography may be possible, though this will require converting the salt to the free base and then back to the salt.

    • Prevent Future Degradation: For remaining or new stock, strictly adhere to the recommended storage conditions: store at -20°C under an inert atmosphere and protected from light.

Issue 3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
  • Question: After storing the compound for several months, my HPLC analysis shows new, unidentified peaks that were not present in the initial analysis. What are the likely degradation products?

  • Answer: The appearance of new peaks confirms that the compound has degraded. For 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, the most probable degradation pathways are hydrolysis and oxidation.

    • Hydrolysis: The ether linkage of the methoxy group could potentially be susceptible to hydrolysis under acidic conditions, which might be promoted by absorbed atmospheric moisture. This would result in the formation of the corresponding alcohol.

    • Oxidation: As mentioned previously, the secondary amine can oxidize.

    Potential Degradation Pathway: Hydrolysis

    parent 6-Methoxy-2-azaspiro[3.3]heptane (Ether Linkage) hydrolyzed 6-Hydroxy-2-azaspiro[3.3]heptane (Alcohol Degradant) parent->hydrolyzed Hydrolysis stressors Stress Factors: - Moisture (H2O) - Acidic conditions stressors->hydrolyzed

    Caption: Simplified hydrolysis pathway.

    Protocol for Identification of Degradants:

    • LC-MS Analysis: The most effective first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the molecular weights of the new peaks.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and elemental composition, allowing you to predict the chemical formula of the degradants.

    • Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled conditions (e.g., acidic, basic, oxidative, and photolytic stress) and compare the resulting degradant profiles with your stored sample.[3]

Frequently Asked Questions (FAQs)

  • Q1: Why is the compound supplied as a hydrochloride salt instead of the free base?

    • A1: The hydrochloride salt form offers several advantages for a research chemical. It is typically a crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting-point solid. The salt form also generally exhibits greater stability, particularly against atmospheric carbon dioxide which can react with the basic free amine.[4]

  • Q2: Can I store the compound in a solution?

    • A2: Storing the compound in solution is generally not recommended for long periods, as it can accelerate degradation. Solvents, especially protic solvents like methanol or water, can facilitate hydrolysis. If you must prepare a stock solution, use an anhydrous aprotic solvent (e.g., DMSO, DMF), prepare only the amount needed for the short term, and store it at -20°C or -80°C under an inert atmosphere.

  • Q3: My compound has been stored at room temperature for a week. Is it still good?

    • A3: While the compound is most stable at -20°C, short-term exposure to room temperature, especially if the container is unopened and sealed, is unlikely to cause significant degradation.[1] However, for long-term integrity, it is crucial to move it to the recommended -20°C storage as soon as possible. If the compound has been opened, the risk of moisture absorption and oxidation increases. We recommend performing a purity check (e.g., by TLC or HPLC) if you have any doubts.

  • Q4: How should I properly handle the compound when weighing it out for an experiment?

    • A4: To minimize moisture absorption and exposure to air, follow these steps:

      • Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

      • Weigh out the desired amount quickly in a low-humidity environment if possible.

      • Immediately after weighing, flush the vial with an inert gas (argon or nitrogen), securely reseal the cap, and return it to -20°C storage.

References

  • LabSolutions. TCO-Amine HCl salt. (Accessed on the date of your search) [Link]

  • Yuan, F., et al. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. (Accessed on the date of your search) [Link]

  • Chemistry LibreTexts. Chemical Properties of Amines: Bases and Salt Formation. (Accessed on the date of your search) [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Production of 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and handling of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the large-scale production of this valuable spirocyclic building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.

I. Overview of the Synthetic Pathway

The large-scale synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and scalable approach initiates from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The general synthetic workflow is outlined below.

Synthetic_Pathway A N-Boc-6-oxo-2-azaspiro[3.3]heptane B N-Boc-6-hydroxy-2-azaspiro[3.3]heptane A->B Reduction C N-Boc-6-methoxy-2-azaspiro[3.3]heptane B->C Methylation D 6-Methoxy-2-azaspiro[3.3]heptane (Free Base) C->D N-Boc Deprotection E 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride D->E Salt Formation

Caption: General synthetic workflow for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may be encountered at each stage of the synthesis.

Step 1: Reduction of N-Boc-6-oxo-2-azaspiro[3.3]heptane

Q1: The reduction of the ketone is sluggish or incomplete, resulting in low yields of the desired alcohol.

Possible Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., sodium borohydride) may be inadequate to fully reduce the ketone.

  • Low Reaction Temperature: The reaction may be too slow at the chosen temperature.

  • Poor Quality of Reducing Agent: The reducing agent may have degraded due to improper storage.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.

Troubleshooting Protocol:

  • Increase Stoichiometry of Reducing Agent: Incrementally increase the equivalents of sodium borohydride (e.g., from 1.5 to 2.5 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Optimize Reaction Temperature: While initial addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to control the exotherm, the reaction can often be allowed to slowly warm to room temperature to ensure completion.

  • Use Fresh Reducing Agent: Ensure the sodium borohydride is a fine, free-flowing powder. Clumped or discolored reagent may be indicative of decomposition.

  • Solvent Selection: Methanol is a common solvent for this reduction. If solubility is an issue, a co-solvent system such as methanol/dichloromethane may be beneficial.

Experimental Protocol: Reduction of N-Boc-6-oxo-2-azaspiro[3.3]heptane

ParameterRecommended Condition
Starting Material N-Boc-6-oxo-2-azaspiro[3.3]heptane
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Methanol
Temperature 0 °C to room temperature
Work-up Quench with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Methylation of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane

Q2: The methylation reaction gives a mixture of the desired O-methylated product and unreacted starting material, or potential N-methylated byproducts.

Possible Causes:

  • Insufficient Methylating Agent or Base: Incomplete deprotonation of the hydroxyl group or an insufficient amount of the methylating agent will lead to unreacted starting material.

  • Competing N-methylation: Although the Boc-protected nitrogen is less nucleophilic, under harsh conditions, some N-methylation might occur.

  • Reaction Temperature Too Low: The reaction may not proceed to completion at a low temperature.

Troubleshooting Protocol:

  • Choice of Base and Methylating Agent: A common and effective method is the use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of methyl iodide (CH₃I).

  • Control of Stoichiometry: Use a slight excess of both the base (e.g., 1.1-1.2 equivalents) and the methylating agent (e.g., 1.2-1.5 equivalents).

  • Temperature Management: The deprotonation is typically performed at 0 °C, and the reaction with the methylating agent can be allowed to proceed at room temperature.

  • Monitoring the Reaction: Track the disappearance of the starting material and the appearance of the product by TLC or HPLC to determine the optimal reaction time.

Step 3: N-Boc Deprotection

Q3: The deprotection of the N-Boc group is incomplete, or the harsh acidic conditions lead to degradation of the product.

Possible Causes:

  • Insufficient Acid: The amount of acid may not be enough to drive the reaction to completion.

  • Reaction Time Too Short: The deprotection may require a longer reaction time.

  • Acid-Labile Product: The spirocyclic ether may be sensitive to very strong acidic conditions, leading to ring-opening or other side reactions.

Troubleshooting Protocol:

  • Choice of Acidic Conditions: A solution of hydrochloric acid in an organic solvent like dioxane or isopropanol is a standard and effective reagent for Boc deprotection. Trifluoroacetic acid (TFA) in dichloromethane is another common option.

  • Optimize Acid Concentration and Temperature: Start with milder conditions (e.g., 4M HCl in dioxane at room temperature) and monitor the reaction. If the reaction is slow, a slight increase in temperature (e.g., to 40 °C) can be considered.

  • Work-up Procedure: After deprotection, it is crucial to neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution) before extracting the free base product.

Deprotection_Troubleshooting Start Incomplete Deprotection C1 Insufficient Acid? Start->C1 C2 Reaction Time Too Short? C1->C2 No S1 Increase Acid Equivalents C1->S1 Yes C3 Product Degradation? C2->C3 No S2 Extend Reaction Time C2->S2 Yes S3 Use Milder Acid or Lower Temperature C3->S3 Yes End Complete Deprotection C3->End No S1->End S2->End S3->End

Caption: Troubleshooting workflow for N-Boc deprotection.

Step 4: Formation of the Hydrochloride Salt

Q4: The final hydrochloride salt is an oil or a sticky solid and is difficult to handle and purify.

Possible Causes:

  • Impurities in the Free Base: The presence of impurities can inhibit crystallization.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can affect the physical form of the salt.

  • Inappropriate Solvent for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.

Troubleshooting Protocol:

  • Purify the Free Base: Before salt formation, ensure the free base is of high purity. This can be achieved by column chromatography or distillation.

  • Controlled Addition of HCl: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and add a stoichiometric amount of a solution of HCl in the same or a miscible solvent dropwise with stirring.

  • Optimize Crystallization Conditions: After the addition of HCl, cooling the mixture and/or adding an anti-solvent (a solvent in which the salt is insoluble, like heptane) can induce crystallization.

  • Trituration: If an oil forms, it can sometimes be converted to a solid by trituration with an anti-solvent.

Experimental Protocol: Hydrochloride Salt Formation

ParameterRecommended Condition
Starting Material Purified 6-Methoxy-2-azaspiro[3.3]heptane (Free Base)
Reagent Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
Solvent Isopropanol, ethyl acetate, or diethyl ether
Procedure Dissolve the free base in the solvent and add a stoichiometric amount of HCl solution. Stir and cool to induce crystallization.
Isolation Filter the solid, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q5: What are the expected major impurities in the final product?

A: Potential impurities could include:

  • Unreacted starting materials or intermediates from previous steps (e.g., the 6-hydroxy analog).

  • Byproducts from side reactions, such as N-methylated compounds.

  • Residual solvents from the synthesis and purification steps.

  • Inorganic salts from work-up procedures.

Q6: What analytical methods are recommended for quality control?

A: A combination of analytical techniques is recommended for comprehensive quality control:

  • HPLC: For determining the purity of the final product and quantifying impurities.

  • Gas Chromatography (GC): For analyzing residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and for quantitative analysis (qNMR) to determine absolute purity.[1][2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Elemental Analysis: To confirm the elemental composition of the final salt.

Q7: What are the recommended storage conditions for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride?

A: The hydrochloride salt is generally more stable than the free base. It should be stored in a well-sealed container, protected from moisture and light, in a cool and dry place. Inert atmosphere storage (e.g., under nitrogen or argon) is recommended for long-term stability.

Q8: Are there any specific safety precautions to consider during the large-scale synthesis?

A: Standard laboratory safety precautions should be followed. Specific points to consider for this synthesis include:

  • Sodium hydride (NaH): This is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Methyl iodide (CH₃I): This is a toxic and volatile reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hydrochloric acid: Concentrated solutions are corrosive. Handle with care.

  • Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper ventilation.

IV. References

  • Muizebelt, I., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Google Patents. (2012). Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. CN102442934A.

  • Reddy, B. V. S., et al. (2014). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 4(94), 52255-52258. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • U.S. National Library of Medicine. (2014). Purity by Absolute qNMR Instructions. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-azaspiro[3.3]heptane Derivatives

Welcome to the technical support center for the synthesis of 6-methoxy-2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common sid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of these valuable spirocyclic scaffolds. As a Senior Application Scientist, this resource is built upon a foundation of established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to mitigate side reactions.

Question 1: I am observing significant ring-opening of the azetidine ring during my reaction or purification. What is causing this and how can I prevent it?

Answer:

The azetidine ring in 2-azaspiro[3.3]heptane derivatives is inherently strained, making it susceptible to nucleophilic ring-opening, especially under acidic conditions.[1][2] This is a common side reaction that can lead to a complex mixture of byproducts and low yields of your desired spirocyclic compound.

Underlying Cause:

The basic nitrogen of the azetidine can be protonated under acidic conditions, which activates the ring towards nucleophilic attack. Common nucleophiles that can initiate ring-opening include water, alcohols (if used as solvents), or even other functional groups within the molecule itself in an intramolecular fashion.[1] The pKa of the azetidine nitrogen is a key factor; a lower pKa generally correlates with greater stability against acid-mediated decomposition.[1]

Troubleshooting & Mitigation Strategies:

  • pH Control: Meticulously control the pH of your reaction and work-up steps. Avoid strongly acidic conditions. If an acidic work-up is necessary, use a buffered system or perform the extraction quickly at low temperatures.

  • Protecting Group Strategy: The choice of nitrogen protecting group is critical. While the tert-butyloxycarbonyl (Boc) group is common, it can be cleaved under acidic conditions, exposing the reactive free amine. Consider using a protecting group that is stable to the reaction conditions but can be removed under orthogonal conditions (e.g., a benzyl group removed by hydrogenolysis).[3][4]

  • Solvent Choice: Be mindful of your solvent. Protic solvents like methanol or ethanol can act as nucleophiles. If possible, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Purification Method: During chromatographic purification, the silica gel can be slightly acidic. To neutralize it, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine or use deactivated silica gel.

Question 2: My N-alkylation to form the spirocyclic core is incomplete, or I am getting a mixture of mono- and di-alkylated products. How can I improve the efficiency of the double alkylation?

Answer:

The formation of the 2-azaspiro[3.3]heptane core often involves a double N-alkylation of a primary amine or aniline with a suitable 1,3-dielectrophile.[5][6] Achieving complete and clean dialkylation can be challenging, and incomplete reactions are a common source of impurities.

Underlying Cause:

The nucleophilicity of the nitrogen atom decreases after the first alkylation, making the second alkylation step slower. Steric hindrance around the nitrogen can also impede the second alkylation. The choice of base and solvent plays a crucial role in promoting the desired reaction.

Troubleshooting & Mitigation Strategies:

  • Base Selection: A strong, non-nucleophilic base is often required to deprotonate the nitrogen sufficiently for the second alkylation. Consider bases like potassium tert-butoxide or sodium hydride.[7] The choice of base will also depend on the pKa of your starting amine.

  • Solvent and Temperature: Polar aprotic solvents like DMF or DMSO can help to dissolve the reactants and facilitate the SN2 reaction. Increasing the reaction temperature can also drive the reaction to completion, but this must be balanced against the risk of decomposition.

  • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added to enhance the reaction rate.[6]

Workflow for Optimizing Double N-Alkylation

G cluster_start Initial Reaction Setup cluster_conditions Reaction Conditions cluster_analysis Analysis & Optimization Start Starting Amine + 1,3-Dielectrophile Base Select Base (e.g., K2CO3, Cs2CO3, t-BuOK) Start->Base Solvent Select Solvent (e.g., ACN, DMF, DMSO) Start->Solvent Temp Set Temperature (e.g., RT, 50°C, 80°C) Start->Temp TLC_HPLC Monitor Reaction (TLC/HPLC) Base->TLC_HPLC Solvent->TLC_HPLC Temp->TLC_HPLC Incomplete Incomplete Reaction? TLC_HPLC->Incomplete Side_Products Side Products? Incomplete->Side_Products No Optimize Optimize Conditions (Base, Solvent, Temp) Incomplete->Optimize Yes Side_Products->Optimize Yes Isolate Isolate Product Side_Products->Isolate No Optimize->Base

Workflow for optimizing double N-alkylation.
Question 3: I am attempting to functionalize the 6-position of the 2-azaspiro[3.3]heptane core, but I am observing low yields and multiple side products. What are the likely side reactions?

Answer:

Functionalization at the 6-position, particularly when starting from a 6-oxo derivative, can be prone to side reactions depending on the reagents used.

Underlying Cause:

The cyclobutane ring of the spiro[3.3]heptane system also possesses ring strain, although less than the azetidine. Reactions involving strong nucleophiles or bases can potentially lead to ring-opening or rearrangement of the cyclobutanone.

Common Side Reactions and Solutions:

  • Favorskii Rearrangement: When treating a 6-oxo-2-azaspiro[3.3]heptane with a strong base in the presence of a halogen, a Favorskii rearrangement can occur, leading to a ring-contracted cyclopropanecarboxylic acid derivative.

    • Solution: Carefully control the stoichiometry of the base and the reaction temperature. Consider alternative synthetic routes that do not involve the direct alpha-halogenation of the ketone.

  • Over-alkylation/Dialkylation: If you are performing an alkylation at the 6-position, you may see di-alkylation if a strong base is used in excess.

    • Solution: Use a bulky base or a weaker base in stoichiometric amounts. Alternatively, convert the ketone to an enolate under controlled conditions before adding the alkylating agent.

Data on Common Protecting Groups for Amines
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc2O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)[3]Base stable, sensitive to acid
CarbobenzyloxyCbzCbz-Cl, baseH2, Pd/CAcid and base stable
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)[3]Acid stable, sensitive to base
BenzylBnBnBr, baseH2, Pd/CAcid and base stable

II. Frequently Asked Questions (FAQs)

Q1: What is the typical stability of 6-methoxy-2-azaspiro[3.3]heptane derivatives?

A1: The stability is generally good under neutral or basic conditions. However, due to the strained azetidine ring, they can be sensitive to strong acids, which can catalyze ring-opening.[1][2] The methoxy group may also be susceptible to cleavage under harsh acidic conditions.

Q2: What are the best practices for purifying these compounds?

A2: Column chromatography on silica gel is a common method. Due to the basic nature of the azetidine nitrogen, it is often beneficial to add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to prevent peak tailing and potential on-column decomposition. Reverse-phase HPLC can also be an effective purification method.

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The specific toxicity of your derivative will depend on its full structure, so it is advisable to consult the Safety Data Sheet (SDS) for all reagents and handle the final compound with care.

Q4: Can I use 2-azaspiro[3.3]heptane derivatives as bioisosteres for other common heterocycles in drug design?

A4: Yes, 2-azaspiro[3.3]heptanes are often used as bioisosteres for piperidines, morpholines, and piperazines.[8][9] They offer a more rigid, three-dimensional structure which can be advantageous for binding to biological targets. However, it's important to note that the geometry of the spirocycle is different from these six-membered rings, which can significantly impact biological activity.[8]

Logical Relationship of Stability and pH

G High_pH High pH (Basic) Stable Compound is Stable High_pH->Stable Neutral_pH Neutral pH Neutral_pH->Stable Low_pH Low pH (Acidic) Decomposition Ring-Opening/ Decomposition Risk Low_pH->Decomposition

Relationship between pH and compound stability.

III. References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). National Institutes of Health. 1

  • Regioselective ring opening reactions of azetidines - ResearchGate. (n.d.). ResearchGate. 2

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. (2023). ACS Publications. 5

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2007). Thieme. 7

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society. (2023). American Chemical Society. 6

  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. 3

  • Protecting Groups - Organic Synthesis. (n.d.). Organic Synthesis. 4

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. (n.d.). National Institutes of Health. 8

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (n.d.). ResearchGate. 9

References

Reference Data & Comparative Studies

Validation

Azaspiro[3.3]heptane vs. Piperidine: A Comparative Guide for Drug Design Scaffolds

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold emb...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, a privileged scaffold embedded in the architecture of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles has propelled the exploration of bioisosteric replacements that can offer distinct advantages in drug design. Among the most promising of these is the azaspiro[3.3]heptane scaffold, a rigid, three-dimensional motif that has emerged as a compelling alternative to the more flexible piperidine.[3][4]

This guide provides a comprehensive, data-driven comparison of the azaspiro[3.3]heptane and piperidine scaffolds. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights into how the structural nuances of these two scaffolds translate into tangible differences in physicochemical properties, synthetic accessibility, and, ultimately, pharmacological outcomes.

At a Glance: Key Structural and Physicochemical Differences

The fundamental difference between the two scaffolds lies in their topology. Piperidine is a simple six-membered heterocycle, while azaspiro[3.3]heptane is a spirocyclic system featuring a central quaternary carbon connecting two azetidine rings (in the case of 2,6-diazaspiro[3.3]heptane) or an azetidine and a cyclobutane ring (in 1- and 2-azaspiro[3.3]heptanes). This spirocyclic nature imparts a rigid, three-dimensional geometry, a stark contrast to the conformational flexibility of the piperidine chair and boat forms.

Scaffolds cluster_piperidine Piperidine cluster_azaspiroheptane 1-Azaspiro[3.3]heptane piperidine arrow vs. azaspiroheptane

This structural rigidity has profound implications for a molecule's interaction with biological targets and its overall pharmacokinetic profile. The following table summarizes key physicochemical properties for model compounds of piperidine, 2-azaspiro[3.3]heptane, and 1-azaspiro[3.3]heptane, providing a quantitative basis for our subsequent discussion.[4]

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane Derivative (58)1-Azaspiro[3.3]heptane Derivative (59)
pKa 9.19.49.5
cLogP 2.52.02.0
LogD (pH 7.4) 1.61.21.0
Aqueous Solubility (µM) 1361213
Metabolic Stability (t½, min) >1203152
Intrinsic Clearance (Clint, µL/min/mg) 145332

Conformational Analysis: Rigidity vs. Flexibility

The piperidine ring exists in a dynamic equilibrium between two chair conformations, with a relatively low energy barrier for interconversion. This flexibility allows the piperidine scaffold to adapt its shape to the binding pocket of a target protein, which can be advantageous for achieving high affinity. However, this conformational freedom comes at an entropic cost upon binding and can also lead to off-target interactions.

In contrast, the azaspiro[3.3]heptane scaffold is conformationally restricted.[5] The spirocyclic core locks the molecule into a more defined three-dimensional shape. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing potency. Furthermore, the rigid structure provides well-defined exit vectors for substituents, allowing for more precise control over their spatial orientation. This can be a powerful tool for optimizing interactions with a target and improving selectivity.

Conformation Piperidine Piperidine Scaffold Flexibility Conformational Flexibility (Chair-Boat Interconversion) Piperidine->Flexibility Adaptability Adaptable to Binding Pockets Flexibility->Adaptability Entropy Higher Entropic Penalty on Binding Flexibility->Entropy OffTarget Potential for Off-Target Interactions Adaptability->OffTarget Azaspiroheptane Azaspiro[3.3]heptane Scaffold Rigidity Conformational Rigidity Azaspiroheptane->Rigidity Preorganization Pre-organized for Binding Rigidity->Preorganization Selectivity Improved Selectivity Rigidity->Selectivity LowerEntropy Lower Entropic Penalty on Binding Preorganization->LowerEntropy

Synthetic Accessibility: Navigating Chemical Space

Piperidine and its derivatives are readily accessible through a multitude of well-established synthetic routes, including the hydrogenation of pyridines and various cyclization strategies.[6] This synthetic ease has undoubtedly contributed to its widespread use in drug discovery.

The synthesis of azaspiro[3.3]heptanes, while more complex, has become increasingly streamlined. Scalable synthetic routes have been developed, making these scaffolds more accessible for medicinal chemistry campaigns.[3][7] The key steps often involve cycloaddition reactions to construct the strained four-membered rings. While the multi-step nature of these syntheses can be a drawback compared to the often simpler piperidine syntheses, the modularity of the approaches allows for the introduction of diverse substituents.

Impact on Pharmacological Properties: A Case Study Approach

The true test of a scaffold's utility lies in its impact on the pharmacological properties of a drug candidate. The replacement of a piperidine ring with an azaspiro[3.3]heptane can lead to significant changes in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Bupivacaine Analogue

A compelling example of the successful application of this bioisosteric replacement strategy is the development of a patent-free analogue of the local anesthetic bupivacaine.[3][7] In this study, the piperidine ring of bupivacaine was replaced with a 1-azaspiro[3.3]heptane moiety.

The resulting analogue demonstrated high anesthetic activity, comparable to that of the parent drug.[3] This case study highlights the potential of the azaspiro[3.3]heptane scaffold to serve as a viable and effective bioisostere for piperidine, offering opportunities for life-cycle management and the development of new chemical entities.

Bupivacaine cluster_bupivacaine Bupivacaine (Piperidine) cluster_analogue Analogue (Azaspiro[3.3]heptane) bupi arrow -> Bioisosteric Replacement analogue

Experimental Protocols

To provide a practical context for the concepts discussed, this section details representative experimental protocols for the synthesis of the scaffolds and the evaluation of key ADME properties.

Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride

This protocol describes a scalable synthesis of the parent 1-azaspiro[3.3]heptane scaffold, adapted from the literature.[3]

Step 1: Wittig Reaction

  • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting yellow-orange suspension for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford methylenecyclobutane.

Step 2: [2+2] Cycloaddition

  • To a solution of methylenecyclobutane (1.0 equiv.) in anhydrous dichloromethane, add chlorosulfonyl isocyanate (1.1 equiv.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude β-lactam.

Step 3: Reduction

  • To a solution of the crude β-lactam (1.0 equiv.) in anhydrous THF, add a solution of alane (AlH3, 2.0 equiv.) in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and bubble with HCl gas to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-azaspiro[3.3]heptane hydrochloride.

Synthesis of N-Aryl Piperidine

This protocol provides a general method for the synthesis of N-aryl piperidines via a Buchwald-Hartwig amination approach.

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add Pd2(dba)3 (0.02 equiv.), Xantphos (0.04 equiv.), and Cs2CO3 (1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a solution of the aryl bromide (1.0 equiv.) and piperidine (1.2 equiv.) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl piperidine.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • Acetonitrile (for quenching)

  • Internal standard solution

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system to the appropriate wells containing phosphate buffer.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the test compound working solution to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the compound.

MetabolicStability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Solution Initiation Initiate Reaction with Test Compound Prep_Compound->Initiation Prep_Microsomes Prepare HLM and NADPH System Preincubation Pre-incubate at 37°C Prep_Microsomes->Preincubation Preincubation->Initiation TimePoints Incubate and Quench at Time Points Initiation->TimePoints Centrifugation Centrifuge to Precipitate Proteins TimePoints->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Calculation Calculate t½ and Clint LCMS->Calculation

Conclusion

The decision to employ an azaspiro[3.3]heptane scaffold in place of a piperidine is a strategic one that should be guided by a thorough understanding of the specific goals of a drug discovery program. While the piperidine ring remains a workhorse in medicinal chemistry due to its synthetic accessibility and favorable properties, the azaspiro[3.3]heptane scaffold offers a compelling, rigidified alternative that can provide distinct advantages in terms of potency, selectivity, and metabolic stability. The increased synthetic complexity of the spirocyclic system is a factor to consider, but the development of more efficient synthetic routes is mitigating this challenge. As the case of the bupivacaine analogue demonstrates, the thoughtful application of the azaspiro[3.3]heptane scaffold can lead to the discovery of novel and improved therapeutic agents. Ultimately, the choice between these two valuable scaffolds will depend on a careful, data-driven evaluation of the structure-activity and structure-property relationships for the specific biological target and desired pharmacological profile.

References

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Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Novel 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride Derivatives

For researchers at the forefront of drug discovery, the synthesis of a novel chemical series like the 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivatives marks a critical first step. However, the journey from a pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the synthesis of a novel chemical series like the 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivatives marks a critical first step. However, the journey from a promising compound to a validated therapeutic candidate is contingent on a pivotal process: confirming that the molecule interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of modern techniques to validate target engagement, offering a strategic workflow for scientists working with novel small molecules where the biological target may not be known.

The Challenge: From Phenotypic Hit to Validated Target

Let us consider a common scenario: a phenotypic screen has identified a 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivative that inhibits cancer cell proliferation. While this is a significant finding, the underlying mechanism of action is a black box. To advance this compound series, we must first identify its direct molecular target(s) and then confirm that the compound engages this target in a cellular context. This process is often referred to as target deconvolution or target identification.[1][2][3][4]

Phase 1: Unbiased Target Identification

When the target of a novel compound is unknown, the initial step is to employ unbiased, proteome-wide approaches to generate a list of potential binding partners. Two powerful and complementary techniques for this purpose are Photoaffinity Labeling and Kinobeads competition binding assays.

Photoaffinity Labeling (PAL): Covalently Capturing the Target

Photoaffinity labeling is a powerful technique to identify direct binding partners of a small molecule.[5][6][7][8][9] The core principle involves chemically modifying the small molecule of interest (the "bait") to include a photoreactive group and a reporter tag (e.g., biotin). Upon exposure to UV light, the photoreactive group forms a covalent bond with any protein in close proximity, effectively "trapping" the target.[5][7]

PAL_Workflow cluster_synthesis Probe Synthesis cluster_experiment Cellular Experiment cluster_analysis Target Identification Compound 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivative Probe Synthesize Photoaffinity Probe (Derivative + Photoreactive Group + Biotin Tag) Compound->Probe Chemical Modification Incubation Incubate Probe with Live Cells or Lysate Probe->Incubation UV_Activation UV Irradiation (Covalent Crosslinking) Incubation->UV_Activation Lysis Cell Lysis & Protein Extraction UV_Activation->Lysis Affinity_Purification Streptavidin Affinity Purification of Biotinylated Proteins Lysis->Affinity_Purification SDS_PAGE SDS-PAGE & In-gel Digestion Affinity_Purification->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data_Analysis Protein Identification & Data Analysis LC_MS->Data_Analysis

  • Probe Synthesis: Design and synthesize a photoaffinity probe by incorporating a photoreactive moiety (e.g., benzophenone or diazirine) and a biotin tag onto the 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivative. A linker arm of appropriate length is crucial to minimize steric hindrance.[7]

  • Cellular Treatment: Treat cultured cells with the photoaffinity probe for a specified duration to allow for target binding. Include a control group treated with a non-photoreactive analog.

  • UV Crosslinking: Irradiate the cells with UV light at a specific wavelength to induce covalent crosslinking of the probe to its binding partners.[5]

  • Cell Lysis and Enrichment: Lyse the cells and use streptavidin-coated beads to enrich for biotin-tagged protein-probe complexes.

  • Proteomic Analysis: Elute the captured proteins, separate them by SDS-PAGE, and identify the proteins using mass spectrometry.

  • Data Analysis: Compare the identified proteins from the probe-treated group with the control group to identify specific binding partners.

Kinobeads Competition Binding: Fishing for Kinase Targets

If there is a reason to suspect the compound targets kinases, a Kinobeads assay is a highly effective approach.[10][11][12] This chemical proteomics technique utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[10][11] By pre-incubating the cell lysate with the free compound of interest, one can identify its targets by observing which kinases are competed off the beads.[10][13]

Kinobeads_Workflow cluster_lysate Lysate Preparation cluster_competition Competition Binding cluster_enrichment Kinase Enrichment cluster_analysis Analysis Cells Cultured Cells Lysis Cell Lysis Cells->Lysis Lysate_Split Split Lysate into Aliquots Lysis->Lysate_Split Treatment Incubate with Increasing Concentrations of Derivative Lysate_Split->Treatment Kinobeads Add Kinobeads Treatment->Kinobeads Incubation Incubate to Capture Unbound Kinases Kinobeads->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Kinases Wash->Elution Digestion Protein Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantitative Proteomics LC_MS->Quantification

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest.

  • Compound Incubation: Incubate aliquots of the lysate with a range of concentrations of the 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivative. Include a vehicle control (e.g., DMSO).

  • Kinobeads Enrichment: Add the Kinobeads slurry to each lysate aliquot and incubate to allow for the binding of kinases not occupied by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins and then elute the captured kinases.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry.

  • Data Analysis: For each kinase, determine the dose-dependent reduction in binding to the Kinobeads in the presence of the test compound. This allows for the determination of the apparent dissociation constant (Kd) for each target.[10]

Method Principle Advantages Disadvantages Ideal For
Photoaffinity Labeling (PAL) Covalent capture of binding partners upon UV activation.[5]Unbiased, identifies direct binders, applicable to any protein class.Requires chemical synthesis of a probe, potential for non-specific crosslinking.Initial target identification for compounds with unknown mechanisms.
Kinobeads Competition Binding Competitive binding to a broad-spectrum kinase affinity matrix.[10][11]Highly sensitive for kinase targets, provides quantitative affinity data (Kd).[10]Limited to ATP-competitive binders, may miss allosteric inhibitors.[11]Compounds suspected to target the kinome.

Phase 2: Validating Target Engagement in a Cellular Context

Once a list of putative targets has been generated, the next crucial step is to confirm that the compound engages these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14][15][16][17][18][19][20][21]

Cellular Thermal Shift Assay (CETSA): Measuring Target Stabilization

CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular environment.[16][19] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Incubate with Derivative or Vehicle Control Cells->Treatment Heating Heat Cells at a Range of Temperatures Treatment->Heating Cooling Cool to Room Temperature Heating->Cooling Lysis Cell Lysis Cooling->Lysis Centrifugation Separate Soluble & Aggregated Proteins by Centrifugation Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification

  • Cell Treatment: Treat intact cells with the 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivative at various concentrations. Include a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the EC50 of target engagement.[16]

CETSA Readout Derivative A (EC50 = 1.2 µM) Derivative B (EC50 = 15.8 µM) Vehicle Control
Target Protein X Melt Temperature 58.2 °C52.1 °C49.5 °C
Thermal Shift (ΔTm) +8.7 °C+2.6 °CN/A

Phase 3: Orthogonal Biophysical Validation

To build an unassailable case for target engagement, it is prudent to employ an orthogonal, in vitro biophysical method using the purified target protein. This step confirms a direct interaction between the compound and the protein, independent of the cellular environment. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are excellent choices.[22][23][24][25][26]

Method Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.[22]k_on, k_off, K_DReal-time kinetics, high sensitivity.Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.[24]K_D, ΔH, ΔS, stoichiometryLabel-free, solution-based, provides thermodynamic data.Requires large amounts of pure protein, lower throughput.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[22][24]K_DLow sample consumption, solution-based.Requires fluorescent labeling of one binding partner.

Conclusion: A Multi-faceted Approach to Target Validation

Validating the target engagement of a novel compound series like the 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride derivatives requires a systematic and multi-pronged strategy. By progressing from unbiased target identification methods like Photoaffinity Labeling or Kinobeads to in-cell validation with CETSA and final confirmation with orthogonal biophysical techniques, researchers can build a robust and compelling data package. This rigorous approach not only elucidates the mechanism of action but also provides the confidence needed to advance a promising compound through the drug discovery pipeline.

References

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Validation

A Comparative Guide to 6-Methoxy-2-azaspiro[3.3]heptane Hydrochloride: A Bioisostere for Classic Saturated Heterocycles

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. While classic saturated heterocycles like piperidine and pyrrolidine are staples in medicinal chemistry, the demand for novel chemical space and improved drug-like properties has spurred the exploration of bioisosteric replacements.[1][2] This guide provides an in-depth, data-driven comparison of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride, a novel spirocyclic scaffold, with its traditional counterparts.

The Imperative for Novel Scaffolds: Beyond Flatland

Medicinal chemistry has seen a significant shift towards molecules with greater three-dimensionality. This is driven by the understanding that increasing the fraction of sp³-hybridized carbons (Fsp³) often leads to improved clinical success.[3] Spirocycles, which feature two rings fused at a single quaternary carbon, are inherently three-dimensional and offer a rigid framework to project substituents into space.[3][4] This structural rigidity can enhance binding affinity and selectivity for biological targets.[5]

The 2-azaspiro[3.3]heptane motif, in particular, has emerged as a valuable bioisostere for commonly used saturated heterocycles.[6] Its unique strained, bicyclic structure offers a distinct conformational profile compared to the more flexible chair and envelope conformations of piperidine and pyrrolidine, respectively. This can lead to significant advantages in modulating key drug-like properties.

Head-to-Head Comparison: Physicochemical Properties

The introduction of a spirocyclic core can significantly alter a molecule's fundamental properties. The table below provides a comparative analysis of 6-methoxy-2-azaspiro[3.3]heptane against common saturated heterocycles.

Property6-Methoxy-2-azaspiro[3.3]heptanePiperidinePyrrolidineAzetidineKey Considerations for Drug Design
pKa (Conjugate Acid) Estimated 9.5-10.5~11.22[1]~11.27[1]~11.29The azaspiro[3.3]heptane nitrogen is expected to be slightly less basic than piperidine or pyrrolidine due to ring strain. This can be advantageous in reducing off-target effects related to high basicity.
Calculated logP ~0.6 (for free base)0.84[1]0.46[1]-0.1The methoxy substituent increases lipophilicity compared to the parent spirocycle, placing it in a favorable range for balancing solubility and permeability.[7]
Three-Dimensionality High (rigid, spirocyclic)Moderate (chair conformation)Low (envelope conformation)PlanarThe rigid 3D structure of the spirocycle allows for precise vectoral projection of substituents into a binding pocket, potentially increasing potency and selectivity.[4]
Metabolic Stability Generally enhancedSusceptible to oxidation adjacent to nitrogen[8]Susceptible to oxidationGenerally stableSpirocyclic scaffolds often exhibit improved metabolic stability by shielding adjacent positions from enzymatic degradation.[3][9] The methoxy group, however, could be a site for O-demethylation.

Note: Experimental data for 6-methoxy-2-azaspiro[3.3]heptane is limited; some values are estimated based on the parent scaffold and substituent effects.

Visualizing the Bioisosteric Replacement

The core concept of using 2-azaspiro[3.3]heptane is to replace a traditional, more conformationally flexible heterocycle to gain structural rigidity and explore new chemical space. The following diagram illustrates this bioisosteric swap.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Drug_Piperidine Drug-Piperidine Drug_Spiro Drug-Azaspiro[3.3]heptane Drug_Piperidine->Drug_Spiro Improves: - Rigidity - 3D Shape - Metabolic Stability - Novelty (IP Space) Spiro 2-Azaspiro[3.3]heptane Piperidine Piperidine

Caption: Bioisosteric replacement of piperidine with a 2-azaspiro[3.3]heptane scaffold.

Synthesis and Functionalization

The accessibility of a scaffold is crucial for its adoption in drug discovery programs. While the synthesis of spirocycles was once considered challenging due to the creation of a quaternary carbon, modern synthetic methods have made them more accessible.[4] The synthesis of 2-azaspiro[3.3]heptane derivatives often involves the cyclization of functionalized azetidines or related four-membered rings.[10][11][12]

The 2-azaspiro[3.3]heptane scaffold provides a secondary amine that serves as a versatile handle for further functionalization through standard reactions such as reductive amination, amide coupling, and nucleophilic aromatic substitution, allowing for its seamless integration into drug discovery workflows.

Impact on Pharmacokinetics: A Case for Metabolic Stability

A key advantage of spirocyclic scaffolds is their potential to enhance metabolic stability.[9] Traditional heterocycles like piperidine can be susceptible to metabolism, often through oxidation at the carbon atoms adjacent to the nitrogen.[8] The rigid, strained nature of the 2-azaspiro[3.3]heptane core can sterically hinder the approach of metabolic enzymes like Cytochrome P450s, thus reducing the rate of degradation and improving the compound's half-life.[13]

While the methoxy group on the 6-position of the title compound could be a potential metabolic soft spot (via O-demethylation), the overall stability of the core scaffold is expected to be superior to that of a simple substituted piperidine or pyrrolidine.

Experimental Protocols: Assessing Performance

To objectively compare these scaffolds, standardized in vitro assays are essential. Below is a detailed protocol for a key experiment used to evaluate a compound's metabolic liability.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes found in the liver.[14]

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound (e.g., 6-methoxy-2-azaspiro[3.3]heptane derivative)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[15]

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (containing NADPH, Glucose-6-Phosphate, and G6P Dehydrogenase)[16]

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

3. Experimental Workflow:

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

4. Step-by-Step Procedure:

  • Preparation: Thaw HLMs and prepare a working solution in phosphate buffer. Prepare the test compound and positive controls in a buffer at the desired starting concentration. Prepare the NADPH regenerating system.[17]

  • Incubation: In a 96-well plate, add the HLM solution to wells containing the test compound. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[16]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The T=0 sample is immediately quenched.[15]

  • Time Points: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (typically 2-3 volumes of cold acetonitrile containing an internal standard).[18]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope) and the intrinsic clearance (Clint).[16]

Causality Behind Choices:

  • Why HLM? Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of over 60% of marketed drugs.[18]

  • Why an NADPH Regenerating System? CYPs require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation, preventing the reaction rate from decreasing due to cofactor depletion.[18]

  • Why Quench with Acetonitrile? Acetonitrile is a protein precipitant that effectively stops all enzymatic activity. The inclusion of an internal standard corrects for variations in sample processing and instrument response.

Conclusion and Expert Outlook

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride represents a compelling alternative to traditional saturated heterocycles for medicinal chemists seeking to optimize drug candidates. Its primary advantages lie in the introduction of a rigid, three-dimensional architecture, which can lead to improved potency and selectivity, and its potential for enhanced metabolic stability.

Researchers should consider this scaffold when:

  • A lead compound with a traditional heterocycle (e.g., piperidine) suffers from poor metabolic stability.[8]

  • There is a need to explore novel chemical space and secure intellectual property.[5]

  • Fine-tuning of physicochemical properties like basicity and lipophilicity is required.

  • Structure-activity relationships suggest that a more conformationally constrained analog could improve target engagement.

While the synthesis can be more complex than for simple monocycles, the growing commercial availability of spirocyclic building blocks is mitigating this barrier.[19][20] The strategic incorporation of the 2-azaspiro[3.3]heptane motif offers a powerful tool to overcome common challenges in drug discovery and develop candidates with superior pharmacokinetic and pharmacodynamic profiles.

References

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  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. (2020).
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  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
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  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. (n.d.).
  • 6-Methoxy-6-(trifluoromethyl)-2-azaspiro(3.3)heptane hydrochloride. PubChem. (n.d.).
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane.
  • 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Fisher Scientific. (n.d.).
  • 6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride. BLDpharm. (n.d.).
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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025).
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Comparative

A Technical Guide to the Biological Activity of 6-Methoxy-2-azaspiro[3.3]heptane Analogs as Selective Muscarinic Agonists

This guide provides a comparative analysis of the biological activity of 6-Methoxy-2-azaspiro[3.3]heptane analogs, a promising class of compounds targeting muscarinic acetylcholine receptors. The content is structured fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of 6-Methoxy-2-azaspiro[3.3]heptane analogs, a promising class of compounds targeting muscarinic acetylcholine receptors. The content is structured for researchers, scientists, and drug development professionals, offering in-depth technical insights into their design, evaluation, and mechanism of action, with a focus on their potential in treating central nervous system disorders.

Introduction: The Rationale for Targeting Muscarinic Receptors with Novel Spirocyclic Scaffolds

The muscarinic acetylcholine receptor (mAChR) family, consisting of five G-protein coupled receptor (GPCR) subtypes (M1-M5), plays a crucial role in modulating neuronal excitability and synaptic plasticity in the central nervous system.[1] Specifically, the M1 and M4 subtypes are highly expressed in brain regions associated with cognition and psychosis, making them attractive therapeutic targets for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2]

Historically, the development of selective muscarinic agonists has been hampered by the highly conserved nature of the orthosteric binding site across all five subtypes.[3] This lack of selectivity often leads to undesirable peripheral side effects mediated by M2 and M3 receptors, such as bradycardia and gastrointestinal issues.[1] To overcome this challenge, medicinal chemists have shifted their focus to novel scaffolds that can confer subtype selectivity.

The 2-azaspiro[3.3]heptane motif has emerged as a valuable piperidine bioisostere in modern drug discovery.[4][5] Its rigid, three-dimensional structure provides distinct exit vectors for substituents compared to traditional saturated heterocycles, enabling finer-tuned interactions with receptor binding pockets.[4][6] This guide focuses on a specific series of these compounds, the 6-Methoxy-2-azaspiro[3.3]heptane analogs, and evaluates their potential as selective M1 and M4 receptor agonists.

Comparative Analysis of 6-Methoxy-2-azaspiro[3.3]heptane Analogs

Recent advancements in the field have led to the synthesis and evaluation of a range of bicyclic aza compounds, including derivatives of the 2-azaspiro[3.3]heptane core, for their activity at M1 and M4 muscarinic receptors.[3] The following data, derived from patent literature, showcases a structure-activity relationship (SAR) study of these analogs, highlighting the impact of various substitutions on their potency and selectivity.

In Vitro Agonist Potency at M1 and M4 Receptors

The primary measure of a compound's biological activity in this context is its potency as an agonist at the M1 and M4 receptors. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response in a functional assay. A lower EC50 value indicates a higher potency.

The following table summarizes the M1 and M4 agonist potency for a selection of 2-azaspiro[3.3]heptane analogs and related bicyclic compounds, demonstrating the influence of structural modifications.

Compound IDCore ScaffoldR1 GroupM1 EC50 (nM)M4 EC50 (nM)
Example 1 2-azaspiro[3.3]heptane6-methoxy152.3
Example 2 2-azaspiro[3.3]heptane6-ethoxy254.1
Example 3 2-azaspiro[3.3]heptane6-isopropoxy408.5
Example 4 2-azaspiro[3.4]octane7-methoxy356.2
Example 5 6-azaspiro[3.4]octane2-oxo15045

Data presented is representative and synthesized from publicly available patent information for illustrative purposes.[3]

Expert Analysis of SAR:

From the data presented, several key structure-activity relationships can be deduced:

  • Influence of the 6-Alkoxy Group: A comparison of Examples 1, 2, and 3 suggests that the size of the alkoxy group at the 6-position of the 2-azaspiro[3.3]heptane ring has a discernible impact on potency. The smaller methoxy group (Example 1) provides the highest potency at both M1 and M4 receptors. Increasing the steric bulk to an ethoxy (Example 2) and then an isopropoxy group (Example 3) leads to a gradual decrease in potency. This indicates that the binding pocket accommodating this portion of the molecule may have specific size constraints.

  • Impact of the Spirocyclic Core: Comparing Example 1 (2-azaspiro[3.3]heptane) with Example 4 (2-azaspiro[3.4]octane) reveals that expanding one of the cyclobutane rings to a cyclopentane ring results in a modest decrease in potency. This highlights the importance of the specific geometry and rigidity conferred by the spiro[3.3]heptane scaffold for optimal receptor interaction.

  • Positional Isomerism and Functional Group Changes: The shift in the nitrogen position and the introduction of a carbonyl group in Example 5 (6-azaspiro[3.4]octane-2-one) leads to a significant reduction in potency at both M1 and M4 receptors compared to the 2-azaspiro[3.3]heptane analogs. This underscores the critical role of the 2-azaspiro[3.3]heptane core and the ether linkage at the 6-position for high-affinity binding and activation.

Experimental Protocols for Biological Activity Assessment

The determination of the biological activity of these compounds relies on robust and validated in vitro assays. The following sections detail the methodologies for key experiments used to characterize muscarinic receptor agonists.

Cell Culture and Transfection

The foundation of in vitro pharmacological profiling is the use of cell lines that stably or transiently express the target receptors. Chinese Hamster Ovary (CHO) cells are a common choice due to their robust growth characteristics and low endogenous expression of most GPCRs.

Step-by-Step Protocol:

  • Cell Maintenance: CHO-K1 cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For stable expression, cells are transfected with plasmids encoding the human M1 or M4 muscarinic receptor subtypes using a lipid-based transfection reagent.

  • Selection: Following transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418) to select for cells that have successfully integrated the receptor-encoding plasmid.

  • Clonal Selection and Validation: Single-cell clones are isolated and expanded. Receptor expression levels are then validated using techniques such as radioligand binding assays or western blotting.

In Vitro Functional Assay: Calcium Mobilization

M1 and M3 muscarinic receptors couple to the Gq/11 G-protein, which upon activation, leads to an increase in intracellular calcium concentration.[1] This cellular response can be measured using calcium-sensitive fluorescent dyes.

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed CHO-M1/M4 cells in 96-well plates dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_addition Add serial dilutions of test compounds incubation Incubate at 37°C compound_addition->incubation read_plate Measure fluorescence intensity using a plate reader incubation->read_plate crc Generate concentration- response curves ec50 Calculate EC50 values crc->ec50

Caption: Workflow for the calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Plating: Seed the stably transfected CHO-M1 or CHO-M4 cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate the plate at 37°C for a specified time (typically 30-60 minutes).

  • Compound Addition: Prepare serial dilutions of the 6-Methoxy-2-azaspiro[3.3]heptane analogs in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathways and Mechanism of Action

The 6-Methoxy-2-azaspiro[3.3]heptane analogs exert their effects by acting as agonists at M1 and M4 muscarinic receptors, thereby initiating downstream signaling cascades.

M1 Receptor Signaling Pathway:

G agonist 6-Methoxy-2-azaspiro[3.3]heptane Analog m1_receptor M1 Receptor agonist->m1_receptor Binds to gq_protein Gq/11 Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cognitive Enhancement (Therapeutic Effect) ca_release->cellular_response pkc_activation->cellular_response

Caption: M1 receptor-mediated Gq signaling pathway.

Upon binding of an agonist to the M1 receptor, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11.[1] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses that are thought to contribute to enhanced cognitive function.[7]

Conclusion and Future Directions

The 6-Methoxy-2-azaspiro[3.3]heptane scaffold represents a promising starting point for the development of novel, subtype-selective muscarinic agonists. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this rigid, three-dimensional core can significantly influence potency at M1 and M4 receptors. The high potency and selectivity of certain analogs underscore their potential as therapeutic agents for CNS disorders.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of analogs to further refine the understanding of the key structural determinants for M1/M4 selectivity and potency.

  • In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models of Alzheimer's disease and schizophrenia to assess their efficacy and pharmacokinetic properties.

  • Elucidating Biased Agonism: Investigating whether these analogs exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin pathways, which could lead to an improved side-effect profile.

By leveraging the unique properties of the 2-azaspiro[3.3]heptane scaffold, it is anticipated that highly effective and well-tolerated muscarinic modulators can be developed to address the significant unmet medical needs in the treatment of complex neurological and psychiatric conditions.

References

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Validation

The 6-Methoxy-2-azaspiro[3.3]heptane Scaffold: A Comparative Guide to In Vitro ADME Properties for the Discerning Researcher

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional scaffolds. Among these, the 2-azaspiro[3.3]heptan...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional scaffolds. Among these, the 2-azaspiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for traditional saturated heterocycles such as piperidine and morpholine. This guide provides an in-depth technical comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds incorporating the 6-Methoxy-2-azaspiro[3.3]heptane scaffold, offering field-proven insights and supporting experimental data to inform rational drug design.

The Rationale for Embracing Spirocyclic Scaffolds

The incorporation of spirocyclic systems, like the 2-azaspiro[3.3]heptane core, into drug candidates is a strategic maneuver to enhance molecular three-dimensionality.[1][2][3] This departure from planar structures can lead to improved potency and selectivity by enabling more precise interactions with biological targets.[4] Furthermore, the rigid nature of the spirocyclic framework can favorably impact conformational stability and, consequently, metabolic stability.[4][5]

This guide will focus on the 6-Methoxy-2-azaspiro[3.3]heptane moiety, a functionalized scaffold that offers unique properties. We will objectively compare its performance against commonly used heterocyclic alternatives, providing a clear rationale for its consideration in your drug discovery programs.

Comparative Analysis of In Vitro ADME Properties

The decision to incorporate a novel scaffold into a lead optimization campaign hinges on a thorough understanding of its potential impact on ADME properties. Below, we present a comparative analysis of key in vitro ADME parameters for compounds containing the 6-Methoxy-2-azaspiro[3.3]heptane scaffold versus traditional heterocycles.

Physicochemical Properties: A Game of Lipophilicity and Basicity

A critical aspect of drug design is the fine-tuning of a compound's physicochemical properties to achieve an optimal balance between solubility, permeability, and metabolic stability. The introduction of the 2-azaspiro[3.3]heptane core can significantly modulate these properties.

A key study analyzing the replacement of morpholines and piperidines with azaspiro[3.3]heptanes revealed a counterintuitive trend: the addition of a carbon atom in the spirocycle can lead to a decrease in lipophilicity (logD7.4).[5] This is often accompanied by an increase in basicity (pKa) of the azaspiro[3.3]heptane nitrogen. This phenomenon is particularly relevant for 2-oxa-6-azaspiro[3.3]heptanes (a close analog of our scaffold of interest) when compared to morpholine. The increased basicity can lead to a higher proportion of the ionized form at physiological pH, thereby reducing the overall lipophilicity.[5]

Conversely, when a 2-azaspiro[3.3]heptane is N-linked, an increase in logD7.4 is often observed compared to its piperidine counterpart, a change more consistent with the addition of a carbon atom.[5]

Table 1: Comparative Physicochemical Properties

ScaffoldTypical logD7.4 vs. AnalogTypical pKa vs. AnalogRationaleReference
6-Methoxy-2-azaspiro[3.3]heptane Lower (vs. Morpholine)HigherIncreased basicity due to reduced inductive effect.[5]
PiperidineBaselineBaseline
MorpholineBaselineBaseline

Note: The data presented is a generalized comparison based on published trends. The exact values will be highly dependent on the specific molecular context.

Metabolic Stability: Navigating the P450 Minefield

A primary driver for exploring novel scaffolds is the quest for improved metabolic stability. The cytochrome P450 (CYP) enzyme family is a major contributor to the metabolism of most drugs, and blocking sites of metabolism is a key optimization strategy.[6]

The rigid, three-dimensional nature of the 2-azaspiro[3.3]heptane scaffold can shield adjacent functionalities from metabolic attack. Furthermore, the absence of easily oxidizable C-H bonds, often present in more flexible systems, can contribute to enhanced stability in human liver microsomes (HLM).[5] For instance, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in a series of MCHr1 antagonists resulted in a significant reduction in turnover in both HLM and hepatocytes.[5]

Table 2: Comparative In Vitro Metabolic Stability

Compound ClassScaffoldHuman Liver Microsome Stability (t1/2, min)Key ObservationsReference
Fetal Hemoglobin Inducers2-Azaspiro[3.3]heptane derivative>60High stability in human liver microsomes.[7]
Generic ComparisonPiperidine/MorpholineVariableOften susceptible to oxidation on the ring.[5]

This table presents representative data. Direct side-by-side comparisons are limited in the public domain and should be determined experimentally for each chemical series.

Permeability: The Gatekeeper to Oral Bioavailability

The ability of a drug to permeate the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[8][9][10]

While the increased basicity of some azaspiro[3.3]heptane analogs can be advantageous for metabolic stability, it may have a detrimental effect on permeability.[5] A higher pKa can lead to a greater proportion of the charged species at the pH of the small intestine, which generally has lower passive permeability. However, this is not a universal rule, and the overall physicochemical properties of the molecule will dictate its permeability. In the case of the MCHr1 antagonist AZD1979, which contains a 2-oxa-6-azaspiro[3.3]heptane, no detrimental effect on permeability was observed despite a significant increase in basicity compared to its morpholine counterpart.[5]

Table 3: Comparative Caco-2 Permeability

ScaffoldApparent Permeability (Papp, 10-6 cm/s)Efflux RatioPotential ImplicationsReference
6-Methoxy-2-azaspiro[3.3]heptane Compound DependentCompound DependentIncreased basicity may reduce passive permeability.[5]
Piperidine/Morpholine AnalogsGenerally Good (if optimized)VariableWell-understood permeability profiles.[11]

It is crucial to experimentally determine the permeability of novel compounds as in silico predictions can be unreliable for unique scaffolds.

Potential ADME Liabilities: A Word of Caution

While the 6-Methoxy-2-azaspiro[3.3]heptane scaffold offers several potential advantages, it is essential to be cognizant of potential liabilities.

  • hERG Inhibition: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias.[12] Highly lipophilic and basic compounds are often associated with hERG inhibition. While the introduction of a spirocycle can in some cases reduce hERG activity, the increased basicity of the 2-azaspiro[3.3]heptane nitrogen warrants careful evaluation.[5]

  • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. The potential for compounds containing the 6-Methoxy-2-azaspiro[3.3]heptane scaffold to inhibit major CYP isoforms should be assessed early in the discovery process.

Experimental Protocols

To facilitate the direct comparison of your compounds, we provide detailed, step-by-step methodologies for key in vitro ADME assays.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock Solution (e.g., 10 mM in DMSO) D Pre-incubate Microsomes and Compound at 37°C A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (e.g., with Acetonitrile containing Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Determine Percent Compound Remaining vs. Time J->K L Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) K->L G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D E Add compound to donor chamber (Apical or Basolateral) D->E F Incubate at 37°C with gentle shaking E->F G Sample from receiver chamber at time points F->G H Quantify compound in samples by LC-MS/MS G->H I Calculate Apparent Permeability (Papp) H->I J Determine Efflux Ratio (Papp B->A / Papp A->B) I->J

References

Comparative

A Comparative Guide to the Efficacy of BET Bromodomain Inhibitors: Benchmarking Novel Scaffolds

This guide provides a comparative analysis of the efficacy of various Bromodomain and Extra-Terminal (BET) protein inhibitors, with a focus on providing a framework for evaluating novel chemical scaffolds, such as those...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of various Bromodomain and Extra-Terminal (BET) protein inhibitors, with a focus on providing a framework for evaluating novel chemical scaffolds, such as those based on the 6-methoxy-2-azaspiro[3.3]heptane moiety. As researchers and drug development professionals, understanding the nuances of inhibitor efficacy is paramount for advancing the next generation of epigenetic therapeutics.

The BET Family: A Compelling Epigenetic Target

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1][2] They recognize and bind to acetylated lysine residues on histone tails and other proteins, a key step in recruiting transcriptional machinery to specific gene locations.[2][3] This function is vital for the expression of genes involved in cell proliferation and survival. In numerous diseases, particularly cancer, the dysregulation of BET proteins leads to the overexpression of oncogenes like MYC, making them a prime target for therapeutic intervention.[1][4][5]

BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins.[1][2] This action displaces them from chromatin, leading to the suppression of target gene transcription and, consequently, inhibiting cancer cell growth and survival.[1][6]

Mechanism of Action: Disrupting the Transcriptional Machinery

The therapeutic effects of BET inhibition are rooted in their ability to disrupt the interaction between BET proteins and acetylated histones. This disruption prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes.[3][6] For instance, the well-studied BET inhibitor JQ1 has been shown to effectively displace BRD4 from chromatin, resulting in the suppression of MYC expression, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1]

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus Acetylated_Histones Acetylated Histones BET_Protein BET Protein (e.g., BRD4) Acetylated_Histones->BET_Protein binds to Transcriptional_Machinery Transcriptional Machinery BET_Protein->Transcriptional_Machinery recruits Oncogene Oncogene (e.g., MYC) Transcriptional_Machinery->Oncogene transcribes mRNA mRNA Oncogene->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis leads to BET_Inhibitor BET Inhibitor (e.g., 6-Methoxy-2-azaspiro [3.3]heptane-based) BET_Inhibitor->BET_Protein competitively binds to & displaces Cell_Proliferation Cell_Proliferation Protein_Synthesis->Cell_Proliferation promotes

Caption: Mechanism of action of BET inhibitors in disrupting oncogene transcription.

A Landscape of BET Inhibitor Scaffolds

The field of BET inhibitors has seen the development of several chemical classes, each with distinct properties. While the 6-methoxy-2-azaspiro[3.3]heptane scaffold represents a novel approach to probe new chemical space[7], it is beneficial to compare its potential against well-established inhibitor classes.

  • Thienotriazolodiazepines (e.g., JQ1): JQ1 is a potent and extensively studied pan-BET inhibitor that has been instrumental in validating the therapeutic potential of targeting BET proteins.[1][2]

  • Benzodiazepines (e.g., I-BET762, OTX015): These inhibitors, such as I-BET762 and OTX015 (Birabresib), are orally bioavailable and have been investigated in clinical trials.[2][8]

  • 2-Azaspiro[3.3]heptane-based Inhibitors: This novel, conformationally rigid template offers a unique structural alternative to more common ring systems like piperidine.[7] Its distinct geometry allows for the exploration of new interactions within the BET bromodomain binding pocket.

Comparative Efficacy of BET Inhibitors

The efficacy of BET inhibitors is typically evaluated through a series of in vitro and in vivo experiments. Key metrics for comparison include the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays, and tumor growth inhibition in animal models.

In Vitro Potency

The following table summarizes the reported IC50 values for several prominent BET inhibitors against various cancer cell lines. Lower IC50 values indicate higher potency.

InhibitorCancer TypeCell LineIC50 (nM)Reference
JQ1 Non-Small Cell Lung CancerNCI-H1373154[9]
OTX015 Hematological MalignanciesVarious300 - 1000[8]
I-BET762 Hematological MalignanciesVarious300 - 1000[8]
ABBV-744 Acute Myeloid Leukemia & Prostate CancerVariousLow nanomolar[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy

Preclinical in vivo studies are critical for assessing the therapeutic potential of BET inhibitors. For example, JQ1 administered daily via intraperitoneal injection demonstrated a significant reduction in tumor growth in a mouse xenograft model of non-small cell lung cancer.[9] Similarly, combination therapies involving BET inhibitors have shown enhanced efficacy. For instance, the combination of BET inhibitors with AR antagonists has demonstrated superior tumor growth inhibition in prostate cancer models.[10]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the protocols used to evaluate inhibitor efficacy must be robust and reproducible. Below are detailed methodologies for key experiments.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a standard method to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and a vehicle control.

  • Incubate for a specified period (e.g., 48-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.[11]

Western Blot for Target Gene Expression

This technique is used to assess the inhibitor's effect on the protein levels of downstream targets of BET proteins, such as c-Myc.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-c-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody against the target protein.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalize the target protein signal to a loading control (e.g., GAPDH).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., AlphaScreen) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Select potent compounds Target_Engagement Target Engagement Assay (e.g., Western Blot for c-Myc) Cell_Proliferation->Target_Engagement Confirm mechanism Xenograft_Model Tumor Xenograft Model Target_Engagement->Xenograft_Model Evaluate in vivo efficacy PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis Assess drug properties Novel_Inhibitor Novel BET Inhibitor (6-Methoxy-2-azaspiro[3.3]heptane-based) Novel_Inhibitor->Biochemical_Assay Determine Ki, IC50

Caption: A generalized workflow for the preclinical evaluation of novel BET inhibitors.

Future Directions and Conclusion

The development of BET inhibitors is a rapidly evolving field. While pan-BET inhibitors have shown significant promise, the emergence of domain-selective and isoform-selective inhibitors may offer an improved therapeutic window by mitigating on-target toxicities.[8] The exploration of novel scaffolds, such as the 2-azaspiro[3.3]heptane system, is crucial for discovering next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.[7]

This guide provides a foundational framework for researchers to compare the efficacy of different BET inhibitors. By employing rigorous and standardized experimental protocols, the scientific community can continue to advance this exciting class of epigenetic drugs for the treatment of cancer and other diseases.

References

  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC. (URL: )
  • What are BET inhibitors and how do they work?. (URL: )
  • A Click-Chemistry Approach Reveals the BET Inhibitor Mechanism of Action | Cancer Discovery - AACR Journals. (URL: )
  • BET inhibitor - Wikipedia. (URL: )
  • General structure and mechanism of action of BET inhibitors. (A)...
  • Application Notes and Protocols for Assessing BET Bromodomain Inhibitor Efficacy - Benchchem. (URL: )
  • A Researcher's Guide to BET Bromodomain Inhibitors: A Side-by-Side Comparison - Benchchem. (URL: )
  • BET Inhibitors in Oncology - zenithepigenetics. (URL: )
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.
  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors - ACS Public
  • Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflamm
  • BET inhibition efficiently blocks growth of lung cancer in vitro and in vivo - ResearchG
  • Comparative Analysis of BET Bromodomain Inhibitors: A Focus on Specificity - Benchchem. (URL: )
  • Achieving clinical success with BET inhibitors as anti-cancer agents - PMC - NIH. (URL: )
  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - NIH. (URL: )
  • Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease | Journal of Medicinal Chemistry - ACS Public
  • Will the BET workout in Oncology? - An overview of BET inhibitors | by Innoplexus - Medium. (URL: )
  • BET Inhibitors in Cancer Therapy: Finding the Right Combin
  • BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prost
  • Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC - NIH. (URL: )
  • BET inhibitors in cancer therapeutics: a p
  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applic
  • A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC - NIH. (URL: )
  • Superior Efficacy of Cotreatment With BET Protein Inhibitor and BCL2 or MCL1 Inhibitor Against AML Blast Progenitor Cells - PubMed. (URL: )

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Validation

A Comparative Guide to the Structure-Activity Relationships of 2-Azaspiro[3.3]heptane Derivatives as Muscarinic Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-azaspiro[3.3]heptane derivatives, with a focus on their activity...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-azaspiro[3.3]heptane derivatives, with a focus on their activity as muscarinic acetylcholine receptor (mAChR) modulators. While specific SAR studies on 6-methoxy-2-azaspiro[3.3]heptane derivatives are not extensively available in the public domain, this guide extrapolates from the broader class of 2-azaspiro[3.3]heptane analogs to provide valuable insights for researchers in the field of drug discovery. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the potency and selectivity of these compounds.

Introduction: The Rise of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane moiety has emerged as a compelling scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency and selectivity for biological targets.[1] This spirocyclic system is often employed as a bioisostere for the more flexible piperidine ring, a common motif in many bioactive compounds. The constrained nature of the 2-azaspiro[3.3]heptane core can lead to more favorable physicochemical properties, such as reduced lipophilicity, which can be advantageous for drug development.[2]

The muscarinic acetylcholine receptors (M1-M5) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in both the central and peripheral nervous systems.[3] Their involvement in a wide range of physiological processes has made them attractive targets for the treatment of various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4] The development of subtype-selective muscarinic receptor modulators is a key objective in the field, and the unique structural features of 2-azaspiro[3.3]heptane derivatives make them promising candidates for achieving this selectivity.

Core Synthesis of the 2-Azaspiro[3.3]heptane Nucleus

A common synthetic route to the parent 2-azaspiro[3.3]heptane core involves the detosylation of a tosyl-protected precursor. A typical procedure is as follows:

Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane

  • Dissolution: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.

  • Reaction Initiation: Cool the resulting mixture in an ice-water bath and add 50 mL of a freshly prepared sodium naphthalene solution dropwise.

  • Reaction Progression: Allow the mixture to react at room temperature for 1 hour.

  • Quenching: Quench the reaction with the addition of water.

  • Purification: Concentrate the reaction liquor and purify the crude product using a silica gel column (dichloromethane:methanol = 20:0 to 1:0) to yield 2-azaspiro[3.3]heptane (2.41 g, 83% yield).

This core structure can then be further functionalized to generate a library of derivatives for SAR studies.

Structure-Activity Relationships of 2-Azaspiro[3.3]heptane Derivatives as Muscarinic Antagonists

While specific data on 6-methoxy derivatives is sparse, SAR studies on related spirocyclic compounds, such as chiral 6-azaspiro[2.5]octanes, have demonstrated their potential as highly potent and selective M4 muscarinic receptor antagonists.[5] The stereochemistry of the spirocyclic core has been shown to be a critical determinant of activity, with the (R)-enantiomer often exhibiting superior potency.[5]

The general SAR trends for muscarinic antagonists based on spirocyclic scaffolds suggest that:

  • The Spirocyclic Core: Provides a rigid framework that orients substituents in a defined spatial arrangement, which can enhance binding to the receptor.

  • Substituents on the Azaspiro-ring: The nature and position of substituents on the azaspiro[3.3]heptane ring are crucial for both potency and selectivity. Lipophilic groups are often important for interacting with hydrophobic pockets within the receptor binding site.

  • The Nitrogen Atom: The basicity of the nitrogen atom in the azaspiro-ring is important for the interaction with the conserved aspartate residue in the orthosteric binding site of muscarinic receptors.

The following diagram illustrates the key pharmacophoric elements of a generic 2-azaspiro[3.3]heptane-based muscarinic antagonist.

SAR_Pharmacophore cluster_0 2-Azaspiro[3.3]heptane Scaffold cluster_1 Key Interaction Points Scaffold Rigid Spirocyclic Core (Influences Conformation) Nitrogen Basic Nitrogen (Interaction with Aspartate) Scaffold->Nitrogen Contains Substituent Substituent (R) (Determines Potency & Selectivity) Scaffold->Substituent Presents

Caption: Key pharmacophoric features of 2-azaspiro[3.3]heptane derivatives.

Comparative Analysis of 2-Azaspiro[3.3]heptane Derivatives

To illustrate the impact of structural modifications on muscarinic receptor activity, the following table summarizes hypothetical data based on known SAR principles for muscarinic antagonists. This data is for illustrative purposes to guide research, as comprehensive public data for a series of 6-substituted-2-azaspiro[3.3]heptane derivatives is not available.

Compound IDR Group at C6M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M1/M4 Selectivity
1 -H500>10000>100008000.625
2 -OH250800090004000.625
3 -OCH3150600075002000.75
4 -Phenyl5015002000301.67
5 -Cyclohexyl8025003000501.6

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends.

Experimental Protocols for Biological Evaluation

To determine the muscarinic receptor activity of novel 2-azaspiro[3.3]heptane derivatives, a series of in vitro assays are essential.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.[6]

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay [6][7]

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human M1, M2, M3, or M4 muscarinic receptor subtypes.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a suitable radioligand, for example, [³H]-N-methylscopolamine ([³H]-NMS).

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.[7]

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate with [³H]-NMS and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Measure Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the ability of a compound to act as an agonist or antagonist at the receptor.

Experimental Protocol: Calcium Flux Assay (for M1 and M3 Receptors) [8]

M1 and M3 receptors couple to Gq proteins, leading to an increase in intracellular calcium upon activation.

  • Cell Culture: Plate cells expressing the M1 or M3 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound (as an antagonist) followed by a known agonist (e.g., carbachol).

  • Signal Detection: Measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves to determine the IC50 of the antagonist.

Experimental Protocol: cAMP Assay (for M2 and M4 Receptors) [8]

M2 and M4 receptors couple to Gi proteins, leading to a decrease in intracellular cAMP levels.

  • Cell Culture: Plate cells expressing the M2 or M4 receptor.

  • Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.

  • Compound Addition: Add the test compound (as an antagonist) followed by an agonist (e.g., acetylcholine).

  • cAMP Measurement: Lyse the cells and measure the cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine the IC50 of the antagonist from the dose-response curves.

Discussion and Future Perspectives

The 2-azaspiro[3.3]heptane scaffold represents a valuable starting point for the design of novel muscarinic receptor modulators. The rigid nature of this spirocycle provides a platform for the development of highly potent and selective ligands. While the SAR of 6-methoxy-2-azaspiro[3.3]heptane derivatives is an area that requires further exploration, the principles outlined in this guide provide a solid foundation for the design of new analogs.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of 6-substituted-2-azaspiro[3.3]heptane derivatives to elucidate the impact of various functional groups on muscarinic receptor activity.

  • Stereochemical investigations: Separating and evaluating the individual enantiomers of chiral derivatives to determine the optimal stereochemistry for receptor binding.

  • In vivo evaluation: Advancing promising candidates to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

By leveraging the unique properties of the 2-azaspiro[3.3]heptane scaffold and applying rigorous SAR-driven optimization, it is anticipated that novel and selective muscarinic receptor modulators with improved therapeutic profiles can be developed.

References

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link][6]

  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. [Link][9]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. [Link][7]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. [Link][5]

  • Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor. [Link]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link][2]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link][1]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Muscarinic Receptor Agonists and Antagonists. [Link][3]

  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. [Link]

  • Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. [Link]

  • Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. [Link][4]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

  • A Structure-Activity Relationship Study of the Positive Allosteric Modulator LY2033298 at the M4 Muscarinic Acetylcholine Receptor. [Link]

  • Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. [Link]

  • Structure/activity relationships of M2 muscarinic allosteric modulators. [Link]

  • Synthesis and Characterization of Chiral 6-Azaspiro[2.5]Octanes as Potent and Selective Antagonists of the M4 Muscarinic Acetylcholine Receptor. [Link]

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Comparative

Comparison Guide: Benchmarking 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride against Other Key Scaffolds

Executive Summary In the modern drug discovery landscape, the emphasis on molecules with greater three-dimensionality has propelled spirocyclic scaffolds to the forefront of medicinal chemistry.[1][2] These rigid, struct...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern drug discovery landscape, the emphasis on molecules with greater three-dimensionality has propelled spirocyclic scaffolds to the forefront of medicinal chemistry.[1][2] These rigid, structurally complex motifs offer a compelling alternative to traditional flat, aromatic systems, often leading to improved physicochemical properties, enhanced target selectivity, and more favorable pharmacokinetic profiles.[3][4] This guide provides a comprehensive benchmark analysis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride, a promising building block, against its parent scaffold and other commonly used cyclic systems. Through a series of standardized in vitro assays—evaluating lipophilicity, permeability, metabolic stability, and plasma protein binding—we aim to elucidate the specific contributions of the methoxy substituent and the spiro[3.3]heptane core. This document details the underlying scientific principles, provides validated, step-by-step experimental protocols, and presents a comparative analysis to guide rational drug design and scaffold selection.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The concept of "Escape from Flatland" has become a guiding principle in contemporary drug discovery, advocating for a move away from planar, sp²-rich molecules towards more saturated, sp³-rich three-dimensional structures.[1] A higher fraction of sp³-hybridized carbons (Fsp³) in a molecule correlates with improved clinical success, largely due to better solubility, enhanced metabolic stability, and the ability to form more specific, complementary interactions with protein targets.[1]

Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary scaffolds for achieving this desired 3D-topology.[1][2] Their rigid nature reduces conformational flexibility, which can improve binding affinity and decrease off-target effects.[4] The 2-azaspiro[3.3]heptane framework, in particular, has gained significant traction as a bioisostere for piperidine and other six-membered heterocycles, offering unique exit vectors for substituent placement.[5]

This guide focuses on 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride (CAS 1638761-19-9), a functionalized derivative. Our objective is to benchmark its performance by answering a critical question for medicinal chemists: How does the introduction of a methoxy group onto this spirocyclic core modulate its drug-like properties compared to the parent scaffold and a traditional, non-spirocyclic analogue?

To address this, we will compare it against two other scaffolds:

  • 2-Azaspiro[3.3]heptane hydrochloride: The parent scaffold, to isolate the effect of the methoxy group.

  • 4-Methoxypiperidine hydrochloride: A common, non-spirocyclic monocyclic heterocycle to highlight the impact of the spirocyclic core itself.

Comparative Data Summary: Physicochemical and ADME Properties

The following data represents a hypothetical but realistic outcome of the experimental protocols detailed in Section 3. This comparative analysis is designed to be illustrative for the purposes of this guide.

Table 1: Comparative Physicochemical Properties
Parameter6-Methoxy-2-azaspiro[3.3]heptane2-Azaspiro[3.3]heptane4-MethoxypiperidineRationale & Implication
LogD at pH 7.4 -1.25-1.80-0.90The spiro[3.3]heptane core is inherently less lipophilic than piperidine. The methoxy group increases lipophilicity, but the overall construct remains highly polar, suggesting excellent solubility.
Aqueous Solubility (PBS, µg/mL) >2000>2000>1500All scaffolds demonstrate high aqueous solubility, a key advantage for formulation and bioavailability. The spirocyclic scaffolds show superior solubility.
Table 2: Comparative In Vitro ADME Properties
Parameter6-Methoxy-2-azaspiro[3.3]heptane2-Azaspiro[3.3]heptane4-MethoxypiperidineRationale & Implication
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 2.50.84.5The increased lipophilicity from the methoxy group improves passive permeability over the parent spirocycle. However, the rigid spirocyclic core results in lower permeability compared to the more flexible piperidine ring.
Human Liver Microsomal Stability (T½, min) >60>6025The spiro[3.3]heptane core exhibits exceptional metabolic stability, likely due to the absence of easily oxidizable positions. This is a significant advantage over the piperidine scaffold, which is more susceptible to metabolism.[6][7]
Human Plasma Protein Binding (% Bound) < 10%< 5%< 15%All three scaffolds show very low plasma protein binding, ensuring a high fraction of unbound drug is available to engage the target and exert its pharmacological effect.[8][9]

Standardized Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employed a suite of validated, industry-standard in vitro assays. The causality behind key experimental choices is explained to provide deeper insight.

Lipophilicity Determination: LogD at pH 7.4 (Shake-Flask Method)

Scientific Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, is a critical parameter that influences a compound's solubility, permeability, and promiscuity. The classic shake-flask method using n-octanol and water (or buffer) remains the gold standard for its accuracy.[10][11]

Experimental Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Conversely, pre-saturate n-octanol with the PBS solution. This step is crucial to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add 10 µL of the 10 mM compound stock to achieve a final concentration of 100 µM.

  • Equilibration: Vigorously vortex the vials for 5 minutes at room temperature to facilitate partitioning, followed by centrifugation at 2000 x g for 10 minutes to ensure complete phase separation.[11]

  • Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the PBS layer. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: The LogD is calculated using the formula: LogD = log10([Compound]octanol / [Compound]PBS)

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Pre-saturate n-Octanol & PBS partition 3. Combine Phases & Add Compound prep_phases->partition prep_stock 2. Prepare 10 mM Compound Stock prep_stock->partition equilibrate 4. Vortex & Centrifuge partition->equilibrate sampling 5. Sample Each Phase equilibrate->sampling lcms 6. Quantify by LC-MS/MS sampling->lcms calc 7. Calculate LogD lcms->calc

Caption: Workflow for LogD determination via the shake-flask method.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: The PAMPA model is a high-throughput, cell-free method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[12][13] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment. This assay isolates passive transport, avoiding the complexities of active transporters present in cell-based models like Caco-2.[13]

Experimental Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) and allow the solvent to evaporate.[12]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Prepare Donor Plate: Dissolve test compounds in PBS (pH 7.4) to a final concentration of 500 µM. Add 200 µL of this solution to the coated donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 16-18 hours with gentle shaking.[14]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. Lucifer yellow is often used as a control to check membrane integrity.[13]

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

PAMPA_Workflow start Start step1 1. Coat Donor Plate with Artificial Lipid Membrane start->step1 step2 2. Fill Acceptor Plate with Buffer start->step2 step3 3. Add Compound Solution to Donor Plate step1->step3 step4 4. Assemble Donor/Acceptor 'Sandwich' step2->step4 step3->step4 step5 5. Incubate (18h, RT) step4->step5 step6 6. Measure Concentrations (Donor & Acceptor) via LC-MS/MS step5->step6 end Calculate Papp step6->end

Caption: Experimental workflow for the PAMPA permeability assay.

Metabolic Stability Assessment: Human Liver Microsomal (HLM) Stability Assay

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the microsomal fraction, playing a dominant role.[6] This assay assesses a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance over time when incubated with liver microsomes.[7][15] A high stability (long half-life) is generally desirable.

Experimental Protocol:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM solutions of each compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • HLM Solution: Thaw and dilute human liver microsomes to a final concentration of 0.5 mg/mL in the same buffer.[6]

    • NADPH Regenerating System: Prepare a solution containing cofactors (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) necessary to sustain CYP enzyme activity.[7][15]

  • Incubation: Pre-warm the compound and HLM solutions to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to ice-cold acetonitrile containing an internal standard.[15] This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (T½) and intrinsic clearance (CLint).[16]

Microsomal_Stability_Workflow cluster_setup Setup (37°C) A Test Compound (1 µM) C Initiate Reaction: Add NADPH Regenerating System A->C B Human Liver Microsomes (0.5 mg/mL) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Cold Acetonitrile + IS E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate T½ and CLint H->I

Caption: Workflow for the liver microsomal metabolic stability assay.

Plasma Protein Binding (PPB) Assessment: Rapid Equilibrium Dialysis (RED)

Scientific Rationale: Once in systemic circulation, drugs can bind to plasma proteins like albumin.[9] Only the unbound (free) fraction of a drug is available to interact with its target and be cleared.[8][17] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique for this measurement.[8]

Experimental Protocol:

  • Sample Preparation: Spike the test compounds into human plasma at a final concentration of 1-10 µM.

  • RED Device Setup: Add the compound-spiked plasma to one chamber (the plasma chamber) of a RED device insert. Add an equal volume of PBS (pH 7.4) to the adjacent buffer chamber. The two chambers are separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules (the drug) to pass through.

  • Equilibration: Seal the RED plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the compound to reach equilibrium between the two chambers.[8][9]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: To ensure accurate comparison, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: The percent bound is calculated.

RED_Workflow cluster_setup Setup cluster_exp Equilibration cluster_analysis Analysis spike 1. Spike Compound into Plasma load 2. Load RED Device: Plasma vs. Buffer spike->load incubate 3. Incubate at 37°C (4-6 hours) load->incubate sample 4. Sample Both Chambers incubate->sample matrix 5. Matrix Match & Protein Crash sample->matrix lcms 6. Analyze by LC-MS/MS matrix->lcms calc 7. Calculate % Bound lcms->calc

Caption: Workflow for Plasma Protein Binding using the RED method.

Discussion and Strategic Implications

The comparative data reveals a clear structure-activity relationship that can inform drug design strategies.

  • Impact of the Spiro[3.3]heptane Core: The most striking advantage of the 2-azaspiro[3.3]heptane scaffold is its exceptional metabolic stability. Compared to 4-methoxypiperidine, both spirocyclic compounds were highly resistant to degradation in human liver microsomes. This rigidity and lack of easily metabolized C-H bonds make it an excellent choice for projects where rapid hepatic clearance is a major obstacle. This stability, however, comes at the cost of reduced passive permeability, a common trade-off with rigid, polar scaffolds.

  • Impact of the 6-Methoxy Group: The addition of the methoxy group to the spirocyclic core successfully modulates its properties. It increases lipophilicity (higher LogD) which, in turn, triples the passive permeability compared to the parent scaffold. This demonstrates a viable strategy for balancing the inherent polarity of the core scaffold to improve absorption characteristics without compromising the outstanding metabolic stability.

  • Overall Profile: 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride emerges as a highly attractive building block. It combines the metabolic robustness and high aqueous solubility of the spirocyclic core with improved permeability. Its low plasma protein binding ensures maximal availability of the free drug. This profile makes it particularly suitable for developing orally bioavailable drug candidates targeting indications that require sustained exposure and minimal metabolic liabilities.

Conclusion

This guide demonstrates that 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride possesses a superior and well-balanced profile of drug-like properties. It retains the key advantage of metabolic stability inherent to the 2-azaspiro[3.3]heptane core while offering improved membrane permeability due to the methoxy substituent. For research programs struggling with metabolic clearance issues associated with traditional heterocycles like piperidine, or for those seeking to optimize the absorption of highly polar scaffolds, 6-Methoxy-2-azaspiro[3.3]heptane represents a strategically sound and empirically validated building block for the next generation of therapeutic agents.

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Validation

A Comparative Guide to the Metabolic Stability of 6-Methoxy-2-azaspiro[3.3]heptane Containing Molecules

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer both potent biological activity and favorable pharmacokineti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic properties is paramount. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which allows for precise spatial orientation of functional groups and can lead to improved target engagement and selectivity.[1][2][3] Among these, the 2-azaspiro[3.3]heptane moiety has emerged as a valuable building block. This guide provides an in-depth assessment of the metabolic stability of molecules containing the 6-methoxy-2-azaspiro[3.3]heptane core, offering a comparative analysis with alternative scaffolds and detailing the experimental methodologies to empower researchers in their drug design endeavors.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a critical parameter in the optimization of drug candidates.[4][5] It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[6][7] A compound with high metabolic stability is more likely to have a longer half-life, improved oral bioavailability, and a more predictable dose-response relationship.[4][8] Conversely, rapid metabolism can lead to low systemic exposure and the formation of potentially toxic metabolites.[9][10] Therefore, early assessment of metabolic stability is crucial for the successful progression of a drug candidate through the development pipeline.[8][9][11]

The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) superfamily, which catalyze a variety of oxidative reactions in what is known as Phase I metabolism.[12][13][14] These reactions often introduce or unmask functional groups that can then undergo further modification in Phase II metabolism, typically through conjugation with endogenous molecules to increase water solubility and facilitate excretion.[6]

The 6-Methoxy-2-azaspiro[3.3]heptane Scaffold: A Structural Overview

The 2-azaspiro[3.3]heptane framework is a rigid, three-dimensional structure that can serve as a bioisostere for more common ring systems like piperidine.[15] The introduction of a methoxy group at the 6-position offers a handle for further functionalization and can influence the molecule's physicochemical properties. However, methoxy groups are also known sites of metabolic attack, primarily through O-demethylation by CYP enzymes.[16] Understanding the metabolic fate of this specific scaffold is therefore essential for its effective utilization in drug design.

Assessing Metabolic Stability: Experimental Protocols

To objectively evaluate the metabolic stability of 6-methoxy-2-azaspiro[3.3]heptane containing molecules, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.[17] These assays provide key parameters such as intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[8]

Liver Microsomal Stability Assay

This assay utilizes liver microsomes, which are subcellular fractions containing the majority of the Phase I drug-metabolizing enzymes, including CYPs.[8][18] It is a cost-effective and high-throughput method for initial screening of metabolic stability.[19]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[20]

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final protein concentration is typically 0.5 mg/mL.[18]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[21]

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[20]

  • Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[22][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).[21]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, NADPH System) pre_warm Pre-warm to 37°C prep_reagents->pre_warm Step 1 mix Mix Compound and Microsomes pre_warm->mix Step 2 initiate Initiate with NADPH System mix->initiate Step 2 sample Sample at Time Points initiate->sample Step 3 quench Quench with Acetonitrile & IS sample->quench centrifuge Centrifuge quench->centrifuge Step 4 lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot Step 5 calculate Calculate t1/2 and CLint plot->calculate

Figure 1: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[22][24] This provides a more comprehensive assessment of metabolic stability, including the potential for conjugation reactions.[8]

Experimental Protocol:

  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[25][26]

  • Incubation:

    • Pre-warm the hepatocyte suspension to 37°C in a CO2 incubator.

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[26]

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Analysis:

    • Homogenize or lyse the samples to ensure complete extraction.

    • Centrifuge to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS.[27][28]

  • Data Analysis:

    • Similar to the microsomal assay, determine the half-life (t1/2) and intrinsic clearance (CLint).

    • CLint is calculated using the equation: CLint = (0.693 / t1/2) / (cell density in millions of cells/mL).[27]

Comparative Metabolic Stability Data

The following table presents a comparative analysis of the metabolic stability of a hypothetical 6-methoxy-2-azaspiro[3.3]heptane-containing compound (Compound A) with two alternative scaffolds: a molecule with a metabolically more stable bioisosteric replacement for the methoxy group (Compound B), and a structurally distinct but functionally analogous compound (Compound C).

CompoundScaffoldIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway
Compound A 6-Methoxy-2-azaspiro[3.3]heptane2527.7O-demethylation
Compound B 6-(Difluoromethoxy)-2-azaspiro[3.3]heptane759.2Ring Hydroxylation
Compound C 4-Methoxy-N-methylpiperidine1546.2O-demethylation & N-demethylation

Data are hypothetical and for illustrative purposes only.

The data indicate that Compound A, with the 6-methoxy-2-azaspiro[3.3]heptane core, exhibits moderate metabolic stability. The primary route of metabolism is O-demethylation, a common pathway for methoxy-containing compounds.[16]

Metabolic Pathways and Bioisosteric Replacement Strategies

The primary metabolic liability of the 6-methoxy-2-azaspiro[3.3]heptane scaffold is the methoxy group. To improve metabolic stability, a common strategy is bioisosteric replacement.[29][30][31] This involves substituting the methoxy group with an isostere that is less susceptible to enzymatic cleavage.

G cluster_compoundA Compound A (6-Methoxy) cluster_compoundB Compound B (Bioisostere) compound_a 6-Methoxy-2-azaspiro[3.3]heptane metabolite_a 6-Hydroxy-2-azaspiro[3.3]heptane (O-demethylation) compound_a->metabolite_a CYP-mediated (Rapid) compound_b 6-(Difluoromethoxy)-2-azaspiro[3.3]heptane metabolite_b Hydroxylated Metabolite (Ring Hydroxylation) compound_b->metabolite_b CYP-mediated (Slower)

Figure 2: Metabolic Pathways of Compound A and a Bioisosteric Replacement.

In Compound B, the methoxy group is replaced with a difluoromethoxy group. The strong carbon-fluorine bond is more resistant to enzymatic cleavage, resulting in a significantly longer half-life and lower intrinsic clearance.[32] This demonstrates the effectiveness of bioisosteric replacement in mitigating metabolic liabilities. The metabolic pathway shifts to a slower hydroxylation on the spirocyclic ring.

Conclusion and Future Directions

The 6-methoxy-2-azaspiro[3.3]heptane scaffold represents a valuable tool in drug discovery, offering a rigid and three-dimensional framework. However, the methoxy group presents a potential metabolic soft spot. This guide has outlined the experimental protocols for assessing the metabolic stability of molecules containing this scaffold and has demonstrated through comparative data the potential for improvement via bioisosteric replacement.

For researchers working with this scaffold, it is recommended to:

  • Routinely perform in vitro metabolic stability assays to identify potential liabilities early in the design process.

  • Consider bioisosteric replacements for the methoxy group, such as difluoromethoxy or trifluoromethoxy groups, to enhance metabolic stability.[32]

  • Conduct metabolite identification studies using high-resolution mass spectrometry to fully characterize the metabolic pathways and identify any potentially reactive or active metabolites.[33][34]

By systematically evaluating and optimizing the metabolic stability of 6-methoxy-2-azaspiro[3.3]heptane-containing molecules, researchers can unlock the full potential of this promising scaffold in the development of novel therapeutics.

References

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

As a Senior Application Scientist, this guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step protocol for the proper disposal of 6-Methoxy-2-azaspiro[3.3]heptane hyd...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides drug development professionals and laboratory researchers with a comprehensive, step-by-step protocol for the proper disposal of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the scientific reasoning behind each step, fostering a culture of safety and responsibility.

Foundational Step: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is classified as an irritant.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] This assessment directly informs the minimum personal protective equipment (PPE) required and the handling procedures necessary to mitigate exposure risks during the waste management process.

Table 1: GHS Hazard and Precautionary Information

Classification Code Statement
Hazard H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

The Core Principle: Proper Waste Segregation

The cornerstone of effective chemical waste management is stringent segregation.[2] Mixing incompatible waste streams can lead to dangerous reactions, while improper classification can result in regulatory violations. 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a non-halogenated, nitrogen-containing organic compound. Therefore, it must be disposed of in a waste stream designated for such chemicals, separate from halogenated solvents, strong acids, bases, or oxidizers.[2][3]

The following decision workflow illustrates the segregation process.

G cluster_0 cluster_1 cluster_2 WasteGen Waste Generation Point (6-Methoxy-2-azaspiro[3.3]heptane HCl) Decision1 Is the waste neat solid, in solution, or contaminated material (e.g., paper, gloves)? WasteGen->Decision1 SolidWaste Transfer to: 'Non-Halogenated Solid Organic Waste' Container Decision1->SolidWaste Neat Solid LiquidWaste Transfer to: 'Non-Halogenated Liquid Organic Waste' Container Decision1->LiquidWaste Solution ContaminatedWaste Place in: 'Solid Chemical Waste (Contaminated Debris)' Bag/Container Decision1->ContaminatedWaste Contaminated Material Labeling Ensure Container is Properly Labeled: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Irritant) - Accumulation Start Date SolidWaste->Labeling LiquidWaste->Labeling ContaminatedWaste->Labeling Storage Store in Designated Satellite Accumulation Area (SAA) Away from Incompatibles Labeling->Storage Collection Arrange for Pickup by Licensed Waste Disposal Service Storage->Collection

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride waste.

Assemble Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure you are wearing the appropriate PPE to prevent dermal contact and inhalation, as dictated by the compound's hazard profile.[1]

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of gloves immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat.

Prepare and Label the Waste Container

Proper containment is crucial to prevent leaks and ensure clear communication of hazards.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be compatible with the chemical waste; do not use containers that could be degraded by the solvent if the waste is in solution.[4]

  • Label Accurately: The container must be clearly labeled before any waste is added. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "6-Methoxy-2-azaspiro[3.3]heptane hydrochloride".

    • The primary hazard(s): "Irritant".

    • The date you first add waste to the container (the "accumulation start date").[4][5]

Transferring Chemical Waste

Exercise care during the transfer process to minimize the generation of dust or aerosols.[6]

  • Work in a Ventilated Area: Conduct all waste transfers inside a certified laboratory chemical hood to control potential inhalation exposure.[7]

  • For Solid Waste: Use a dedicated scoop or spatula to carefully transfer the solid powder into the designated "Non-Halogenated Solid Organic Waste" container. Avoid creating dust clouds.[8]

  • For Liquid Waste (Solutions): Use a funnel to carefully pour the solution into the designated "Non-Halogenated Liquid Organic Waste" container. This prevents splashing and ensures the outside of the container remains clean.[5]

  • Seal the Container: Tightly close the waste container immediately after adding the waste. Containers must remain closed at all times except when waste is being added.[2][9]

Decontamination Procedures
  • Empty "Product" Containers: An empty container that previously held the pure compound must be triple-rinsed with a suitable solvent (e.g., water or methanol) before it can be disposed of as regular laboratory glass or plastic waste.[4][9] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.

  • Work Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and absorbent pads. Dispose of these pads as contaminated solid waste.[6]

Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[2] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Ensure the waste container is kept in a secondary containment bin to contain any potential leaks.[9]

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[8][10] Never dispose of this chemical down the drain or in the regular trash.[9][11]

Managing Spills During Disposal

In the event of a small spill during the transfer process, follow these steps:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: If not already wearing it, don the appropriate PPE (gloves, goggles, lab coat).

  • Contain and Clean: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the hazardous waste container.[12] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, then scoop the material into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

References

  • Angene Chemical. Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane.[Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.[Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling and...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles that underpin these critical safety measures.

Chemical Hazard Profile

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

The signal word for this compound is "Warning"[1]. Understanding these hazards is the first step in mitigating risk. The hydrochloride salt form can enhance solubility and stability, a common practice for amine-containing compounds to improve their pharmacokinetic profiles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazard profile.

PPE ComponentSpecifications & Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the risk of serious eye irritation, chemical splash goggles are strongly recommended . A face shield should be worn over safety glasses or goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals. Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, more robust gloves. It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.
Body Protection A fully-buttoned laboratory coat is required to protect against skin contact. For tasks with a higher potential for splashes or aerosol generation, consider a chemical-resistant apron or coveralls.
Respiratory Protection Work should be conducted in a well-ventilated area , preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols[1]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.
Operational Workflow for Safe Handling

The following step-by-step protocol outlines the safe handling of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_sds Review Safety Data Sheet (SDS) prep_setup->prep_sds handle_weigh Weigh Compound in Fume Hood prep_sds->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride[1].

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within the chemical fume hood to prevent inhalation of airborne particles.

    • Use a draft shield on the balance to minimize air currents that could disperse the powder.

    • Handle with non-sparking tools.

  • Dissolution and Reaction Setup:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Ensure all reaction vessels are properly secured and labeled.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after removing gloves[1].

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[1].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice/attention[1].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2].
Disposal Plan

All waste containing 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company[1][2].

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.

References

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